3-(3,4-Difluorophenyl)azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-difluorophenyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUZNOLGWDTJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747626 | |
| Record name | 3-(3,4-Difluorophenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203797-46-9 | |
| Record name | 3-(3,4-Difluorophenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(3,4-Difluorophenyl)azetidine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 3-(3,4-Difluorophenyl)azetidine, a valuable building block in modern medicinal chemistry. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational rigidity and physicochemical properties to bioactive molecules, making it a sought-after scaffold in drug discovery.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of two robust synthetic strategies: a modern palladium-catalyzed cross-coupling approach and a classic organometallic addition followed by deoxygenation. Each section explains the causal chemistry behind the chosen methodologies, provides detailed step-by-step protocols, and presents data in a clear, comparative format.
Introduction: The Rising Prominence of the Azetidine Scaffold
The azetidine motif has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry provide a unique vector space for molecular exploration compared to more common five- and six-membered rings.[1] The incorporation of an azetidine ring can significantly enhance metabolic stability, improve aqueous solubility, and modulate the pharmacokinetic profile of a drug candidate. Furthermore, the difluorophenyl group is a common bioisostere for a phenyl ring, often introduced to block metabolic oxidation sites and modulate electronic properties for improved target engagement. The combination of these two moieties in this compound makes it a highly desirable building block for the synthesis of novel therapeutics across various disease areas.
This guide will focus on two distinct and practical synthetic routes to this target molecule, providing the necessary detail for laboratory execution.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached from two primary directions, each with its own merits and challenges. The choice of route may depend on starting material availability, scale-up considerations, and the specific capabilities of the laboratory.
| Feature | Route 1: Suzuki-Miyaura Coupling | Route 2: Grignard Addition & Deoxygenation |
| Key Transformation | Pd-catalyzed C(sp²)-C(sp³) cross-coupling | Nucleophilic addition of an organometallic reagent to a ketone |
| Starting Materials | N-Boc-3-haloazetidine, 3,4-Difluorophenylboronic acid | N-Boc-azetidin-3-one, 1-Bromo-3,4-difluorobenzene |
| Number of Steps | Fewer steps (potentially 2-3 from common precursors) | More steps (typically 3-4 from common precursors) |
| Key Advantages | High functional group tolerance, direct C-C bond formation, generally high yields. | Utilizes classic, well-understood reactions. Starting materials are readily available. |
| Potential Challenges | Catalyst cost and removal, optimization of coupling conditions. | The deoxygenation of the tertiary alcohol intermediate can be challenging. |
The logical flow for both synthetic strategies is outlined below.
Route 1: Suzuki-Miyaura Cross-Coupling
This route represents a modern and highly efficient method for the formation of the C-C bond between the azetidine ring and the difluorophenyl moiety. The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, known for its mild conditions and broad functional group tolerance.[2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the N-Boc-3-haloazetidine, forming a Pd(II) complex.
-
Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Detailed Experimental Protocols
This synthesis is presented as a three-step sequence starting from commercially available N-Boc-3-hydroxyazetidine.
Step 1: Synthesis of N-Boc-3-bromoazetidine
The conversion of the hydroxyl group to a bromide is a crucial activation step. This protocol is adapted from a strain-release methodology which provides a high-yielding, gram-scale synthesis.[3]
-
Materials: N-Boc-3-hydroxyazetidine, Lithium Bromide (LiBr), Acetonitrile (MeCN), Phenyl-N-phenylphosphoramidochloridate, Pyridine.
-
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 equiv.) in anhydrous acetonitrile, add lithium bromide (1.5 equiv.).
-
Cool the mixture to 0 °C.
-
In a separate flask, prepare a solution of phenyl-N-phenylphosphoramidochloridate (1.2 equiv.) in acetonitrile and add pyridine (1.2 equiv.).
-
Add the phosphoramidochloridate solution dropwise to the azetidine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-3-bromoazetidine as a liquid.[4]
-
Step 2: Synthesis of 3,4-Difluorophenylboronic acid
This reagent is commercially available but can also be synthesized from 1-bromo-3,4-difluorobenzene.
-
Materials: Magnesium turnings, 1-Bromo-3,4-difluorobenzene, Anhydrous Tetrahydrofuran (THF), Tri-isopropyl borate, 4M Hydrochloric acid.
-
Procedure:
-
Activate magnesium turnings (1.1 equiv.) in a flame-dried flask under a nitrogen atmosphere.
-
Add anhydrous THF, followed by the dropwise addition of 1-bromo-3,4-difluorobenzene (1.0 equiv.) to initiate Grignard formation, maintaining a gentle reflux.
-
After the addition is complete, reflux for an additional 30 minutes, then cool to room temperature.
-
In a separate flask, cool a solution of tri-isopropyl borate (1.5 equiv.) in anhydrous THF to -78 °C.
-
Slowly add the prepared Grignard reagent to the borate solution, maintaining the temperature at -78 °C.
-
Stir for 2 hours at -78 °C, then allow the mixture to warm to room temperature.
-
Quench the reaction by carefully adding 4M HCl.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then extracted with 1M NaOH.
-
Acidify the combined basic aqueous layers to pH 3 with 4M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 3,4-Difluorophenylboronic acid as a white solid.[5]
-
Step 3: Suzuki-Miyaura Coupling
This is the key C-C bond-forming step.
-
Materials: N-Boc-3-bromoazetidine, 3,4-Difluorophenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0-3.0 equiv.), Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1).
-
Procedure:
-
To a dry Schlenk flask, add N-Boc-3-bromoazetidine (1.0 equiv.), 3,4-difluorophenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-3-(3,4-difluorophenyl)azetidine.
-
(Optional Deprotection) To obtain the free amine, dissolve the purified product in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane and stir at room temperature until deprotection is complete. Remove the solvent and excess acid in vacuo to yield the hydrochloride or trifluoroacetate salt of this compound.
-
Route 2: Grignard Addition and Deoxygenation
This classical approach involves the formation of the C-C bond through the addition of a Grignard reagent to a ketone, followed by the removal of the resulting tertiary hydroxyl group.
Mechanistic Rationale
-
Grignard Addition: The carbon-magnesium bond of the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of N-Boc-azetidin-3-one. A subsequent acidic workup protonates the magnesium alkoxide to yield a tertiary alcohol.[1][6]
-
Deoxygenation: The removal of a tertiary alcohol can be challenging. A common strategy is the Barton-McCombie deoxygenation. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate). This derivative then undergoes a radical-mediated reduction using a tin hydride (e.g., Bu₃SnH) and a radical initiator (e.g., AIBN), which replaces the C-O bond with a C-H bond.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-azetidin-3-one
This key starting material can be prepared by oxidation of N-Boc-3-hydroxyazetidine.
-
Materials: N-Boc-3-hydroxyazetidine, Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., Swern oxidation), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv.) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash chromatography to yield N-Boc-azetidin-3-one.
-
Step 2: Grignard addition of 3,4-difluorophenylmagnesium bromide
The Grignard reagent is prepared as described in Route 1, Step 2.
-
Materials: N-Boc-azetidin-3-one, 3,4-Difluorophenylmagnesium bromide solution in THF, Anhydrous THF.
-
Procedure:
-
Dissolve N-Boc-azetidin-3-one (1.0 equiv.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the solution of 3,4-difluorophenylmagnesium bromide (1.2 equiv.) dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0 °C and quench carefully by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash chromatography to yield N-Boc-3-(3,4-difluorophenyl)-3-hydroxyazetidine.
-
Step 3: Deoxygenation of the Tertiary Alcohol (Barton-McCombie)
-
Materials: N-Boc-3-(3,4-difluorophenyl)-3-hydroxyazetidine, Sodium hydride (NaH), Anhydrous THF, Carbon disulfide (CS₂), Methyl iodide (MeI), Tributyltin hydride (Bu₃SnH), AIBN, Toluene.
-
Procedure (Xanthate Formation):
-
To a solution of the alcohol (1.0 equiv.) in anhydrous THF at 0 °C, add NaH (1.2 equiv.) portion-wise.
-
Stir for 30 minutes, then add carbon disulfide (1.5 equiv.).
-
Stir for another 30 minutes, then add methyl iodide (1.5 equiv.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the intermediate xanthate by chromatography.
-
-
Procedure (Radical Reduction):
-
Dissolve the purified xanthate (1.0 equiv.) in degassed toluene.
-
Add tributyltin hydride (1.5 equiv.) and a catalytic amount of AIBN (0.1 equiv.).
-
Heat the mixture to 80-90 °C for 2-3 hours.
-
Cool to room temperature and concentrate. The purification of tin-containing byproducts can be challenging. A common method is to partition the crude material between acetonitrile and hexane (the product should favor the acetonitrile layer) or to use flash chromatography with KF-impregnated silica.
-
The final product, N-Boc-3-(3,4-difluorophenyl)azetidine, can be deprotected as described in Route 1.
-
Conclusion
This guide has detailed two effective and reproducible synthetic routes to this compound. The Suzuki-Miyaura coupling (Route 1) offers a more direct and modern approach, benefiting from high efficiency and functional group tolerance. The Grignard addition followed by deoxygenation (Route 2) provides a classic and robust alternative, though it involves more steps and a potentially challenging deoxygenation. The selection of the optimal route will depend on project-specific factors including available starting materials, scale, and synthetic expertise. Both pathways provide reliable access to this valuable building block for the advancement of medicinal chemistry and drug discovery programs.
References
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Discovery Publishing House. Grignard Reaction. [Link]
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Ji, Y. et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. [Link]
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PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
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ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
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An In-depth Technical Guide to 3-(3,4-Difluorophenyl)azetidine for Researchers and Drug Development Professionals
Foreword: The Rising Prominence of the Azetidine Scaffold in Modern Medicinal Chemistry
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from the periphery of chemical interest to become a cornerstone in contemporary drug discovery.[1][2] Its inherent ring strain and constrained conformation offer a unique three-dimensional geometry that can significantly enhance a molecule's pharmacological profile.[1][2] When incorporated into drug candidates, the azetidine scaffold has been shown to improve metabolic stability, aqueous solubility, and target-binding affinity.[1] This guide provides a comprehensive technical overview of a specific, valuable member of this class: 3-(3,4-Difluorophenyl)azetidine.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and to ground all information in verifiable, authoritative sources.
Molecular Identity and Structural Elucidation
This compound is a synthetically derived small molecule featuring a central azetidine ring substituted at the 3-position with a 3,4-difluorophenyl group.
Chemical Structure
The structural representation of this compound is fundamental to understanding its chemical behavior.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its application in drug development, influencing everything from formulation to pharmacokinetics. Due to the limited availability of experimental data for this specific molecule, the following table includes predicted values from reputable computational models alongside general data for the parent azetidine ring.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₉F₂N | - |
| Molecular Weight | 169.17 g/mol | [3] |
| CAS Number | 1203797-46-9 | [3][4][5] |
| Predicted pKa (basic) | ~8.5 - 9.5 | Computational Prediction |
| Predicted logP | ~1.5 - 2.5 | Computational Prediction |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in polar organic solvents | [6] |
Note on Predicted Values: The pKa and logP values are estimations derived from computational algorithms. Experimental determination is recommended for definitive values. The predicted pKa is influenced by the electron-withdrawing nature of the difluorophenyl group, which is expected to decrease the basicity of the azetidine nitrogen compared to the parent azetidine (pKa ≈ 11.29).[7][8] The predicted logP suggests a moderate lipophilicity, a key parameter in assessing drug-likeness.
Synthesis and Purification
The synthesis of 3-aryl azetidines can be achieved through various synthetic routes. A common and effective method involves the functionalization of a pre-formed azetidine ring. The following protocol is a representative example adapted from established literature procedures for the synthesis of similar 3-aryl azetidines.
Synthetic Workflow
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of 3,4-difluorophenylmagnesium bromide (1.2 eq) in THF dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol.
Step 2: Deoxygenation to N-Boc-3-(3,4-difluorophenyl)azetidine
-
Thioacylation: To a solution of N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM), add phenyl chlorothionoformate (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Radical Reduction: Concentrate the reaction mixture. Dissolve the residue in anhydrous toluene. Add tributyltin hydride (2.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Heat the mixture to 80 °C and stir for 2 hours.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(3,4-difluorophenyl)azetidine.
Step 3: Boc Deprotection to this compound
-
Acidolysis: Dissolve N-Boc-3-(3,4-difluorophenyl)azetidine (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0 °C.
-
Reaction: Stir the solution at room temperature for 1 hour.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the free base, this compound. If the hydrochloride salt is desired, dissolve the free base in diethyl ether and add a solution of HCl in diethyl ether. Collect the resulting precipitate by filtration.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the azetidine ring protons and the aromatic protons of the 3,4-difluorophenyl group. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR will display distinct peaks for each carbon atom in the molecule, with the fluorinated carbons exhibiting characteristic coupling patterns.
-
¹⁹F NMR is a crucial technique to confirm the presence and substitution pattern of the fluorine atoms on the phenyl ring.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, corresponding to the chemical formula C₉H₉F₂N.
-
Chromatographic Purity
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally using a reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like TFA or formic acid). The purity should typically be >95% for use in research applications.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents.
-
Scaffold for Bioactive Molecules: The azetidine ring serves as a rigid scaffold, allowing for the precise positioning of substituents in three-dimensional space. This can lead to enhanced binding affinity and selectivity for biological targets.[1]
-
Bioisosteric Replacement: The 3-aryl azetidine motif can be used as a bioisostere for other cyclic and acyclic structures in known pharmacophores, potentially leading to improved pharmacokinetic and pharmacodynamic properties.
-
Modulation of Physicochemical Properties: The difluorophenyl group can significantly impact the lipophilicity and metabolic stability of a molecule. The fluorine atoms can block sites of metabolism and modulate the electronic properties of the aromatic ring.
Conclusion: A Versatile Building Block for Future Innovations
This compound represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a strained azetidine ring and a difluorinated aromatic moiety offers a powerful tool for the design and synthesis of next-generation therapeutics. The synthetic pathways outlined in this guide provide a robust starting point for its preparation, and a thorough understanding of its physicochemical properties will be crucial for its successful application in the development of novel drug candidates. As the demand for new and improved therapeutics continues to grow, the strategic use of scaffolds like this compound will undoubtedly play a pivotal role in shaping the future of medicine.
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An In-Depth Technical Guide to the Structure and Conformation of 3-(3,4-Difluorophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their unique structural and physicochemical properties, including enhanced metabolic stability, structural rigidity, and improved aqueous solubility, make them valuable scaffolds in drug design.[1] This guide provides a comprehensive technical overview of 3-(3,4-difluorophenyl)azetidine, a key building block for various biologically active compounds. We will delve into its structural features, predict its conformational behavior, and outline detailed experimental and computational methodologies for its synthesis and analysis. While specific experimental data for this exact molecule is not widely published, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust framework for its study.
Introduction to the Azetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a prevalent motif in a diverse range of natural products and synthetic compounds with significant pharmacological activities.[2][3] These activities include anticancer, antibacterial, and antiviral properties, among others.[4] The strained nature of the four-membered ring imparts a unique three-dimensional geometry that can be exploited to modulate the biological activity and pharmacokinetic properties of a molecule.[5] The substituent at the 3-position of the azetidine ring plays a crucial role in determining its overall shape and interaction with biological targets.
Synthesis of this compound
Proposed Synthetic Workflow
The following workflow outlines a likely multi-step synthesis to obtain this compound hydrochloride.
Caption: Proposed synthetic workflow for this compound hydrochloride.
Experimental Protocol: Synthesis of N-Boc-3-(3,4-difluorophenyl)azetidine
This protocol is a representative example based on common coupling reactions used for the synthesis of 3-aryl azetidines.
-
Preparation of N-Boc-3-iodoazetidine: This intermediate can be synthesized from commercially available N-Boc-3-azetidinol through a two-step process involving mesylation followed by nucleophilic substitution with iodide.
-
Suzuki Coupling Reaction:
-
To a solution of N-Boc-3-iodoazetidine (1 equivalent) in a suitable solvent such as a mixture of toluene, ethanol, and water, add (3,4-difluorophenyl)boronic acid (1.2 equivalents) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents).
-
Add a base, for example, an aqueous solution of sodium carbonate (2 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(3,4-difluorophenyl)azetidine.
-
Experimental Protocol: N-Boc Deprotection
The final step is the removal of the Boc protecting group to yield the free amine, which is typically isolated as a hydrochloride salt for improved stability and handling.
-
Dissolve the purified N-Boc-3-(3,4-difluorophenyl)azetidine in a minimal amount of a suitable solvent such as 1,4-dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4M) or ethereal HCl dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
The product, this compound hydrochloride, will often precipitate out of the solution. The solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Structural Elucidation and Spectroscopic Data
| Spectroscopic Technique | Predicted Data for this compound |
| ¹H NMR | Aromatic protons (3H, multiplet), Azetidine CH (1H, multiplet), Azetidine CH₂ (4H, multiplet), NH (1H, broad singlet, may exchange with D₂O). |
| ¹³C NMR | Aromatic carbons (multiple signals, with C-F couplings), Azetidine CH, Azetidine CH₂. |
| ¹⁹F NMR | Two distinct signals for the two fluorine atoms on the phenyl ring. |
| Mass Spectrometry (ESI+) | Predicted m/z for [M+H]⁺. |
Conformational Analysis of the Azetidine Ring
The four-membered azetidine ring is not planar and adopts a puckered conformation to alleviate ring strain.[6] The degree of puckering and the preferred orientation of the substituent at the 3-position are critical determinants of the molecule's overall three-dimensional shape.
Predicted Conformation
For this compound, the bulky difluorophenyl group is expected to preferentially occupy the pseudo-equatorial position to minimize steric interactions with the protons on the C2 and C4 atoms of the azetidine ring.[6] The puckering of the ring will also be influenced by the substituent on the nitrogen atom; in the case of the free amine, the N-H bond will also have preferred orientations.
Caption: Factors influencing the preferred conformation of 3-substituted azetidines.
Experimental Determination of Conformation
Single-Crystal X-ray Diffraction
This technique provides the most definitive information about the solid-state conformation of a molecule.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for determining molecular conformation via X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in solution provides information about the time-averaged conformation and dynamics of the molecule.
Key NMR Experiments:
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can reveal through-space correlations between protons. For this compound, NOEs between the proton at the 3-position and the protons at the 2- and 4-positions can help determine the preferred axial or equatorial orientation of the phenyl group.
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of the ring-puckering process and potentially "freeze out" individual conformers at low temperatures.[7]
Computational Conformational Analysis
Computational chemistry provides a powerful tool for predicting the conformational preferences of molecules.
Computational Workflow
Caption: A typical workflow for the computational conformational analysis of a small molecule.
Methodology:
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger).[8]
-
Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2).[9]
-
Thermodynamic Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic properties such as Gibbs free energy. This allows for the prediction of the relative populations of the different conformers at a given temperature.
-
NMR Chemical Shift Prediction: The NMR chemical shifts for the optimized conformers can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.[10] These predicted shifts can then be compared to experimental data to validate the computational model.
Conclusion
This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its structure and conformational behavior is essential for its effective application in drug design. This technical guide has provided a comprehensive overview of its likely synthesis, structural features, and the methodologies used for its conformational analysis. While direct experimental data for this specific molecule remains to be published, the principles and protocols outlined here provide a solid foundation for researchers to confidently synthesize, characterize, and computationally model this and other related 3-aryl azetidine derivatives.
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]
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Section 1: The Azetidine Scaffold in Medicinal Chemistry
An in-depth analysis of available scientific databases and chemical supplier information reveals a significant challenge in providing a comprehensive technical guide on the spectroscopic data for 3-(3,4-Difluorophenyl)azetidine . Despite extensive searches for experimental ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, no publicly accessible, experimentally verified spectra for this specific compound could be located.
This guide will, therefore, address the available information on closely related analogs and provide a predictive framework for the spectroscopic characterization of this compound, grounded in established principles of spectroscopic interpretation. This approach is intended to offer valuable insights for researchers while maintaining scientific integrity in the absence of direct experimental data.
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable structural motif in medicinal chemistry.[1][2] Its incorporation into drug candidates can impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional diversity, which can lead to enhanced biological activity and better pharmacokinetic profiles.[3][4] The synthesis of functionalized azetidines is an active area of research, with various methods developed for their construction and subsequent modification.[3][5]
The specific compound of interest, this compound, combines the azetidine core with a 3,4-difluorophenyl substituent. The difluoro substitution pattern on the phenyl ring is a common strategy in drug design to modulate electronic properties, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to biological targets.
Section 2: Predicted Spectroscopic Data and Interpretation
In the absence of experimental data, computational methods can provide predicted spectroscopic information. While these predictions are not a substitute for experimental verification, they can serve as a useful guide for researchers.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the predicted mass spectrometric data would be as follows:
Table 1: Predicted Mass Spectrometry Data for this compound (C₉H₉F₂N)
| Adduct | Predicted m/z |
| [M+H]⁺ | 170.07759 |
| [M+Na]⁺ | 192.05953 |
| [M-H]⁻ | 168.06303 |
| [M]⁺ | 169.06976 |
Data sourced from computational predictions.[6]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement.
-
Ionization: Employ a soft ionization technique, such as electrospray ionization (ESI), to generate intact molecular ions.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
Data Analysis: Compare the observed m/z values with the predicted values to confirm the molecular weight and elemental composition.
Diagram 1: Conceptual Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum would provide information about the number of different types of protons and their connectivity.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 7.4 | Multiplet | 3H |
| Azetidine-CH (C3) | ~3.8 - 4.2 | Multiplet | 1H |
| Azetidine-CH₂ (C2, C4) | ~3.5 - 4.0 | Multiplet | 4H |
| Azetidine-NH | ~1.5 - 3.0 (broad) | Singlet | 1H |
Note: These are estimated ranges and the actual spectrum may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy (Carbon-13 NMR)
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-F | ~148 - 152 (doublet, J_CF) |
| Aromatic C-H | ~115 - 125 |
| Aromatic C (quaternary) | ~135 - 145 |
| Azetidine-CH (C3) | ~35 - 45 |
| Azetidine-CH₂ (C2, C4) | ~50 - 60 |
Note: The signals for the fluorine-bearing carbons will appear as doublets due to C-F coupling.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.
-
Consider advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, aided by 2D NMR data if available.
-
Diagram 2: Structure of this compound with Atom Numbering
Caption: Numbering scheme for NMR assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3300 - 3500 | N-H stretch (secondary amine) |
| 2850 - 3000 | C-H stretch (aliphatic and aromatic) |
| 1600 - 1620 | C=C stretch (aromatic ring) |
| 1500 - 1520 | C=C stretch (aromatic ring) |
| 1100 - 1300 | C-F stretch |
| 1100 - 1200 | C-N stretch |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk.
-
Alternatively, for a liquid or solid sample, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Section 3: Conclusion and Future Directions
While a definitive guide to the spectroscopic data of this compound is hampered by the lack of public experimental data, this document provides a robust predictive framework based on established spectroscopic principles and data from analogous structures. The provided protocols outline the standard methodologies for acquiring the necessary experimental data.
For researchers and drug development professionals working with this compound, the experimental validation of these predicted spectroscopic characteristics is a critical next step. The acquisition and publication of this data would be a valuable contribution to the scientific community, enabling more detailed structural analysis and quality control for future research and development efforts involving this compound.
References
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Azetidine - Wikipedia. Available at: [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021). Available at: [Link]
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. (2023). Available at: [Link]
-
3-(2,4-difluorophenyl)azetidine hydrochloride (C9H9F2N). PubChemLite. Available at: [Link]
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Synthesis of Azetidines. Progress in Chemistry. (2017). Available at: [Link]
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A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Communications. (2025). Available at: [Link]
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A Technical Guide to 3-(3,4-Difluorophenyl)azetidine: Synthesis, Commercial Landscape, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in the landscape of modern drug discovery.[1][2] Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that medicinal chemists can leverage to enhance the pharmacological profiles of drug candidates.[1] Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring can lead to improved binding affinity and selectivity for biological targets.[3] Furthermore, the incorporation of an azetidine moiety can favorably modulate physicochemical properties such as solubility and metabolic stability, key considerations in the development of orally bioavailable drugs.[1] The value of this scaffold is underscored by its presence in several FDA-approved drugs, including the Janus kinase inhibitor baricitinib and the anticancer agent cobimetinib.[1]
This guide focuses on a specific, yet highly promising derivative: 3-(3,4-Difluorophenyl)azetidine . The introduction of a difluorophenyl group onto the azetidine core is a strategic design element. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding interactions with target proteins.[4] The 3,4-difluoro substitution pattern, in particular, can have a profound impact on the electronic properties of the aromatic ring, influencing its interactions and metabolic fate.
This document serves as an in-depth technical resource for researchers and drug development professionals interested in utilizing this compound as a building block in their synthetic and medicinal chemistry programs. We will delve into its commercial availability, provide insights into its synthesis, discuss its key chemical properties, and explore its potential applications in drug discovery.
Commercial Availability: Navigating the Supplier Landscape
A direct search for "this compound" in commercial chemical catalogs reveals that it is not a standard, off-the-shelf product. However, this does not preclude its accessibility. The landscape for this specific compound primarily falls into two categories:
-
Custom Synthesis: The most direct route to obtaining this compound is through custom synthesis by specialized contract research organizations (CROs) and chemical synthesis companies. Many suppliers of building blocks for drug discovery, such as Enamine and Life Chemicals, offer robust custom synthesis services.[2][3]
-
Commercially Available Analogs: For initial studies or as starting points for further synthetic elaboration, a variety of structurally related analogs are readily available. These compounds can serve as valuable tools for understanding the general properties and reactivity of the (difluorophenyl)azetidine scaffold.
Below is a table summarizing some commercially available analogs:
| Compound Name | Structure | Key Suppliers | Notes |
| 3-(3,5-Difluorophenyl)azetidine hydrochloride | Chiralen[5] | Isomeric difluoro substitution. Available as the hydrochloride salt. | |
| 3-(3,4-Difluorophenoxy)azetidine hydrochloride | Matrix Scientific[6], Alchem Pharmtech[7], Sigma-Aldrich[8] | Features a phenoxy linker between the azetidine and difluorophenyl rings. | |
| 3-(4-Fluorophenyl)azetidine hydrochloride | Biosynth[9] | A singly fluorinated analog. |
Synthetic Strategies for 3-Aryl Azetidines
The synthesis of 3-aryl azetidines, including the 3-(3,4-difluorophenyl) derivative, can be approached through several established synthetic routes. The choice of a particular method will often depend on the desired scale, the availability of starting materials, and the tolerance of other functional groups.
A common and effective strategy involves the reaction of a suitable nucleophile with a pre-formed azetidine electrophile, or vice-versa. One such approach is the iron-catalyzed alkylation of thiols with N-Cbz azetidinols, which proceeds via an azetidine carbocation intermediate.[10][11] While this method yields 3-aryl-3-sulfanyl azetidines, it demonstrates a viable pathway to 3-substituted azetidines.
A more direct approach to 3-aryl azetidines can be achieved through the addition of Grignard reagents to N-protected azetidin-3-ones. This method allows for the direct installation of the desired aryl group at the 3-position of the azetidine ring.
Below is a generalized workflow for the synthesis of this compound starting from a commercially available N-protected azetidin-3-one.
Experimental Protocol: Grignard Addition to N-Boc-azetidin-3-one
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3,4-difluorobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine or gentle heating. The mixture is stirred until the magnesium is consumed.
-
Grignard Addition: The flask containing the Grignard reagent is cooled to 0 °C. A solution of N-Boc-azetidin-3-one in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol, is then purified by flash column chromatography.
The subsequent dehydroxylation and deprotection steps would follow standard literature procedures.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~183.18 g/mol | C9H9F2N |
| LogP | 1.5 - 2.5 | The difluorophenyl group increases lipophilicity, while the azetidine nitrogen provides some polarity. |
| pKa (of the azetidine nitrogen) | 8.5 - 9.5 | The electron-withdrawing nature of the difluorophenyl group will slightly decrease the basicity of the azetidine nitrogen compared to an unsubstituted azetidine. |
| Solubility | Soluble in organic solvents like methanol, dichloromethane, and DMSO. The hydrochloride salt is expected to be water-soluble. | Based on the properties of similar small molecules. |
Applications in Drug Discovery
The this compound scaffold is a versatile building block for the synthesis of a wide range of compounds with potential therapeutic applications. Its utility spans several therapeutic areas, primarily due to the favorable properties conferred by both the azetidine ring and the difluorophenyl moiety.
As a Bioisostere
The azetidine ring can serve as a bioisosteric replacement for other cyclic and acyclic functionalities. For instance, it can replace a pyrrolidine or piperidine ring to fine-tune the conformational constraints and basicity of a molecule. The 3-aryl substitution provides a vector for exploring structure-activity relationships (SAR) in a well-defined region of chemical space.
Inhibitors of Enzymes and Receptors
The rigid nature of the this compound scaffold makes it an attractive core for the design of inhibitors that target specific binding pockets in enzymes and receptors. The difluorophenyl group can engage in various non-covalent interactions, including hydrogen bonding (with the fluorine atoms as weak hydrogen bond acceptors), halogen bonding, and pi-stacking interactions.
The following diagram illustrates a hypothetical binding interaction where the this compound moiety is part of a larger inhibitor molecule targeting a protein active site.
Conclusion
While not a readily available catalog item, this compound represents a valuable and accessible building block for medicinal chemists through custom synthesis. Its unique combination of a strained azetidine ring and an electronically modified difluorophenyl group offers a powerful tool for the design of novel therapeutic agents with potentially enhanced pharmacological properties. This guide provides a foundational understanding of its commercial landscape, synthetic accessibility, and potential applications, empowering researchers to incorporate this promising scaffold into their drug discovery programs.
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Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. [Link][10][11]
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ResearchGate. (n.d.). Synthesis of key azetidine building block via N‐Ns‐aziridine 302. [Link]
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ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. [Link]
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A Technical Guide to the Solubility of 3-(3,4-Difluorophenyl)azetidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of novel chemical entities is a cornerstone of successful drug discovery and development.[1][2][3] 3-(3,4-Difluorophenyl)azetidine is a valuable building block in medicinal chemistry, prized for the unique structural and physicochemical properties conferred by its strained azetidine ring and electron-deficient phenyl group.[4][5][6] This guide provides a comprehensive framework for determining and predicting the solubility of this compound in a range of common organic solvents. It combines theoretical principles based on molecular structure analysis with a detailed, field-proven experimental protocol for accurate solubility determination. This document is designed to empower researchers to make informed decisions in reaction optimization, purification, and early-stage formulation.
Introduction: The Strategic Importance of Solubility
In the journey of a drug candidate from lab to clinic, solubility is a critical physical property that dictates its fate at nearly every stage.[1][3][7] For a key building block like this compound, a thorough understanding of its solubility profile is not merely academic; it is a prerequisite for efficient and rational development.[1][2]
-
In Synthetic Chemistry: Solvent selection is paramount for controlling reaction kinetics, yield, and purity. Knowing the solubility of starting materials like this compound allows chemists to establish optimal reaction concentrations, prevent precipitation, and facilitate downstream purification processes such as crystallization and chromatography.
-
In Early Drug Discovery: Poor solubility can severely compromise the quality of data from biological assays.[1][8] Compounds that precipitate in assay media can lead to inaccurate potency measurements and false negatives, potentially causing promising candidates to be overlooked.[1][9] Early solubility screening helps to de-risk projects by identifying potential liabilities from the outset.[8][9]
-
In Preclinical Development: The choice of vehicle for in vivo studies is dictated by the compound's solubility. A well-characterized solubility profile in various pharmaceutically acceptable solvents is essential for developing formulations that ensure adequate exposure in pharmacokinetic and toxicological studies.[10]
The azetidine motif is increasingly incorporated into drug candidates to enhance properties like metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[4][5][11] Therefore, understanding the solubility of this specific difluorophenyl-substituted variant is crucial for leveraging its full potential.
Theoretical Framework: Predicting Solubility from Structure
The principle of "like dissolves like" provides a powerful predictive tool for estimating solubility.[12][13][14] This is governed by the intermolecular forces between the solute (this compound) and the solvent molecules.[12][15][16] A solution forms when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.[16]
Let's dissect the molecular structure of this compound:
-
The Azetidine Ring: This four-membered, saturated nitrogen heterocycle is the primary polar and protic feature of the molecule.[17][18] The nitrogen atom's lone pair of electrons makes it a hydrogen bond acceptor , while the N-H proton makes it a hydrogen bond donor . This moiety will readily interact with polar protic and polar aprotic solvents.
-
The 3,4-Difluorophenyl Group: This aromatic ring is largely non-polar and contributes to the molecule's lipophilicity. However, the two highly electronegative fluorine atoms create strong C-F bond dipoles, adding a degree of polarity to this part of the molecule. This group will engage in weaker van der Waals forces (specifically, dispersion forces) with non-polar solvents and dipole-dipole interactions with polar solvents.[13]
Based on this analysis, we can predict the solubility trends across different solvent classes.
| Solvent Class | Representative Solvents | Dominant Intermolecular Forces with Solute | Predicted Solubility |
| Polar Protic | Methanol, Ethanol, Water | Hydrogen Bonding, Dipole-Dipole | High to Moderate |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Dipole-Dipole | High |
| Non-Polar Aprotic | Toluene, Hexane, Dichloromethane | Dispersion Forces | Low to Moderate |
It is predicted that solubility will be highest in polar aprotic solvents like DMSO and DMF, where strong dipole-dipole interactions can occur without the solvent competing for hydrogen bonds with itself. Solubility in polar protic solvents like alcohols should also be favorable due to strong hydrogen bonding with the azetidine ring.[14] Conversely, solubility is expected to be lowest in highly non-polar solvents like hexane, which interact only through weak dispersion forces.[13]
Figure 1: Key intermolecular forces driving the solubility of this compound.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
While theoretical predictions are valuable, they must be validated by empirical data. The Shake-Flask method, as outlined in OECD Test Guideline 105, is the gold standard for determining thermodynamic (or equilibrium) solubility.[19][20][21] It measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[22]
This protocol provides a self-validating system for generating reliable and reproducible data.
Materials and Equipment
-
This compound (as free base or specified salt), solid, >98% purity
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (± 0.01 mg)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge capable of >3000 x g
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (or Mass Spectrometer)
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO) at a high concentration (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected solubility range.
-
Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99.
-
-
Sample Preparation:
-
To a series of glass vials, add an excess amount of solid this compound. An amount that is visually in excess after equilibration is sufficient (e.g., ~5-10 mg).
-
Accurately add a known volume of the desired organic solvent to each vial (e.g., 1.0 mL).
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, but 24-48 hours is typical for most small molecules.[23] The system is at equilibrium when the concentration in solution does not change over successive time points.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand to allow coarse solids to settle.
-
Centrifuge the vials at a high speed (e.g., 3000 x g for 15 minutes) to pellet the remaining undissolved solid. This step is critical to avoid artificially high results from suspended microparticles.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Note: Discard the first few drops to saturate any potential binding sites on the filter membrane.
-
Perform a precise dilution of the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.
-
Analyze the diluted samples by HPLC-UV using the same method as the calibration standards.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
-
Figure 2: Standard experimental workflow for the Shake-Flask solubility determination method.
Data Summary and Interpretation
All quantitative data should be summarized in a clear, structured table to facilitate comparison and decision-making.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| e.g., Hexane | Non-Polar Aprotic | Record Mean ± SD | Calculate Molarity | e.g., Insoluble |
| e.g., Toluene | Non-Polar Aprotic | Record Mean ± SD | Calculate Molarity | e.g., Sparingly Soluble |
| e.g., Dichloromethane | Non-Polar Aprotic | Record Mean ± SD | Calculate Molarity | e.g., Soluble |
| e.g., Acetone | Polar Aprotic | Record Mean ± SD | Calculate Molarity | e.g., Freely Soluble |
| e.g., Acetonitrile | Polar Aprotic | Record Mean ± SD | Calculate Molarity | e.g., Freely Soluble |
| e.g., DMSO | Polar Aprotic | Record Mean ± SD | Calculate Molarity | e.g., Very Soluble |
| e.g., Methanol | Polar Protic | Record Mean ± SD | Calculate Molarity | e.g., Very Soluble |
| e.g., Ethanol | Polar Protic | Record Mean ± SD | Calculate Molarity | e.g., Freely Soluble |
This table serves as a template for recording experimental results.
Conclusion
The solubility of this compound is a multifaceted property governed by a balance of polar, hydrogen-bonding capabilities from its azetidine ring and lipophilic, dipolar characteristics from its difluorophenyl group. While theoretical predictions provide a strong directional guide, rigorous experimental determination via the Shake-Flask method is indispensable for obtaining accurate, actionable data. The protocols and frameworks provided in this guide equip researchers and drug development professionals with the necessary tools to thoroughly characterize the solubility of this important chemical entity, thereby accelerating synthetic innovation and mitigating risks in the discovery pipeline.
References
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Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
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Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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Saskatoon Open Education. (n.d.). Effects of Intermolecular Forces. In Introduction to Organic Chemistry. Saskoer.ca. [Link]
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Khan Academy. (n.d.). Intermolecular forces and properties. [Link]
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Di, L., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 198752. [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility. [Link]
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Al-Tikriti, M., & Mitchell, J. C. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences, 103(5), 1479-1486. [Link]
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Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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stability of the 3-(3,4-Difluorophenyl)azetidine scaffold
An In-Depth Technical Guide to the Stability of the 3-(3,4-Difluorophenyl)azetidine Scaffold
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and defined three-dimensional geometry offer a unique combination of properties, including improved aqueous solubility, metabolic stability, and the ability to serve as a versatile bioisostere for other cyclic amines.[3] When substituted with a 3-(3,4-difluorophenyl) group, the resulting scaffold combines the conformational rigidity of the azetidine ring with the specific electronic and metabolic attributes conferred by the fluorine atoms. Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, modulate pKa, and improve target binding affinity.
This guide provides a comprehensive technical overview of the stability of the this compound core. Understanding the intrinsic stability and potential degradation pathways of this scaffold is critical for drug development professionals. It informs decisions in formulation, manufacturing, and storage, ensuring the safety, quality, and efficacy of therapeutic candidates incorporating this moiety.[4][5][6] This document will detail the scaffold's physicochemical properties, explore its primary degradation mechanisms under stress conditions, provide robust experimental protocols for stability assessment, and describe the analytical methodologies required for accurate monitoring.
Physicochemical Properties and Intrinsic Stability
The stability of the this compound scaffold is governed by a balance of competing structural and electronic factors.
-
Azetidine Ring Strain: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[1] While this strain is a source of reactivity that can be harnessed in synthesis, it also represents a potential liability, making the ring susceptible to opening under certain conditions.[1][3] However, the azetidine ring is notably more stable and easier to handle than the more strained three-membered aziridine ring.[1][2]
-
Electronic Effects of the Difluorophenyl Group: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has several consequences:
-
Reduced Basicity: The electron-withdrawing nature of the difluorophenyl group is predicted to decrease the basicity (pKa) of the azetidine nitrogen compared to an unsubstituted 3-phenylazetidine. This is a critical factor, as protonation of the nitrogen is often the initiating step in acid-mediated degradation.[3]
-
Metabolic Stability: Fluorine substitution, particularly on an aromatic ring, is a well-established strategy to block sites of oxidative metabolism by cytochrome P450 enzymes, thereby enhancing the metabolic stability of a drug candidate.
-
Photostability: The presence of fluorine atoms on an aromatic core can significantly improve the photostability of a compound by lowering the energy of its HOMO and LUMO orbitals, leading to a more stable excited state.[7]
-
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance for Stability |
| Molecular Weight | 169.17 g/mol | Foundational physical property. |
| pKa (Basic) | ~8.5 - 9.5 | Influences solubility and susceptibility to acid-catalyzed degradation. Lower than non-fluorinated analogs. |
| XlogP | ~1.5 - 2.0 | Indicates moderate lipophilicity, affecting solubility and formulation choices. |
| Boiling Point | ~230 - 250 °C | Suggests good thermal stability under normal processing conditions. |
Potential Degradation Pathways and Mechanisms
Forced degradation studies, which expose the drug substance to stress conditions more severe than accelerated stability testing, are essential for identifying likely degradation pathways.[8] The primary degradation pathways anticipated for the this compound scaffold are hydrolysis (acid-mediated ring opening), oxidation, and photolysis.
Hydrolytic Degradation: Acid-Mediated Ring Opening
The most probable degradation pathway under acidic conditions involves the protonation of the azetidine nitrogen. This forms a reactive azetidinium ion, which activates the strained ring towards nucleophilic attack. While much of the literature focuses on the instability of N-aryl azetidines, which can undergo intramolecular ring-opening, C-aryl azetidines are also susceptible to intermolecular ring-opening.[3][9] Water or other nucleophiles present in a formulation can attack one of the ring carbons, leading to cleavage of a C-N bond and formation of an amino alcohol derivative. The regioselectivity of this attack can be influenced by the substitution pattern.
Oxidative Degradation
Oxidative conditions, typically simulated using hydrogen peroxide, can lead to several degradation products.
-
N-Oxidation: The azetidine nitrogen is a potential site for oxidation, forming the corresponding N-oxide.
-
Ring Oxidation/Dehydrogenation: The azetidine ring itself could be a target, although this is generally less common.
-
Aromatic Ring Oxidation: While the difluoro substitution provides significant protection against metabolic oxidation, harsh chemical oxidation could potentially lead to hydroxylation of the phenyl ring, although this is expected to be a minor pathway.[10]
Photodegradation
As per ICH Q1B guidelines, photostability testing is a crucial part of stress testing.[11] Aromatic compounds can absorb UV light, leading to excited states that can undergo various reactions. While fluorination generally enhances photostability, degradation can still occur.[7][12] Potential photolytic pathways include radical-mediated reactions that could lead to ring opening or modification of the aromatic ring. However, studies have shown that aryl-F groups are often readily defluorinated to fluoride during photolysis, which could be a potential degradation route.[13][14][15]
The diagram below illustrates these potential degradation pathways.
Caption: Potential degradation pathways for the this compound scaffold.
Experimental Assessment of Stability
A systematic approach to stability testing involves both forced degradation and long-term stability studies under ICH-prescribed conditions.[4][8]
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and establish the intrinsic stability of the molecule. This study is critical for developing and validating a stability-indicating analytical method.[16][17][18]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions as recommended by ICH Q1A(R2).[8] A control sample (stored at 2-8°C, protected from light) should be analyzed alongside the stressed samples.
-
Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix with an equal volume of purified water. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid drug substance in a calibrated oven at 80°C for 48 hours.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[11]
-
-
Sample Quenching and Analysis: At appropriate time points (e.g., 2, 8, 24 hours), withdraw a sample. For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid. Dilute all samples to a suitable final concentration with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.
-
Data Evaluation: The goal is to achieve 5-20% degradation of the parent compound. If degradation is too extensive or too limited, the stress conditions (time, temperature, reagent concentration) should be adjusted.[17]
Table 2: Summary of Forced Degradation Study Conditions
| Stress Condition | Reagent | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 h | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 h | 5-20% |
| Oxidative | 3% H₂O₂ | Room Temp | 24 h | 5-20% |
| Thermal (Solid) | N/A | 80 °C | 48 h | 5-20% |
| Photolytic | ICH Q1B light | Ambient | As per ICH | 5-20% |
Long-Term and Accelerated Stability Studies
These studies are performed on the final drug substance and product to establish the re-test period or shelf life. The conditions are defined by ICH guidelines for different climatic zones.[6][8]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
The workflow for a comprehensive stability assessment is shown below.
Caption: Workflow for a comprehensive stability assessment program.
Analytical Methodologies
A robust, validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[19][20]
Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate it from its degradation products, process impurities, and excipients.[19][20]
Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: Start with a robust, versatile column, such as a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water. The acidic pH helps to generate sharp peaks for the basic azetidine nitrogen.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Gradient Elution Development: Develop a gradient elution method to ensure the separation of the polar degradation products from the more lipophilic parent compound.[20]
-
Example Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
Optimization: Inject samples from the forced degradation study. Adjust the gradient slope, mobile phase pH, and column temperature to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation product peaks.[19] A PDA detector is invaluable for checking peak purity and ensuring co-elution is not occurring.
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Table 3: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Good retention and selectivity for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides sharp peak shape for the basic analyte. |
| Mobile Phase B | Acetonitrile | Common strong solvent with good UV transparency. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | PDA at λmax | Provides high sensitivity and peak purity information. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Conclusion
The this compound scaffold possesses a unique combination of structural and electronic features that make it attractive for drug discovery. Its stability is a product of the inherent strain of the four-membered ring and the modulating electronic effects of the difluorophenyl substituent. The primary liability of this scaffold is its susceptibility to acid-catalyzed ring opening via an azetidinium ion intermediate. Oxidative and photolytic pathways also represent potential, though likely secondary, degradation routes.
A thorough understanding of these pathways, investigated through a systematic forced degradation study, is paramount. This knowledge directly informs the development of a robust, stability-indicating HPLC method, which is the essential tool for ensuring product quality throughout the drug development lifecycle. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively characterize the stability of molecules containing the this compound core, thereby mitigating risks and accelerating the development of safe and effective new medicines.
References
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Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Ngwa, G. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. RSC Publishing. [Link]
-
Dong, M. W., & Hu, G. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. [Link]
-
Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Weaver, J. D., & Tantillo, D. J. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
-
IJTSRD. (2018). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
SciSpace. (2013). Stability Indicating HPLC Method Development and Validation. [Link]
-
National Institutes of Health. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]
-
National Institutes of Health. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2011). Stability indicating HPLC method development - a review. [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]
-
ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
IIT Kanpur. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. [Link]
-
ResearchGate. (n.d.). Stability of different azetidine esters. [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
RSC Publishing. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
-
Asian Publication Corporation. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. [Link]
-
MDPI. (2023). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. [Link]
-
PubMed. (2025). Degradation and defluorination of C6F13 PFASs with different functional groups by VUV/UV-based reduction and oxidation processes. [Link]
-
Australian Water Association. (2025). Per- and polyfluoroalkyl substances (PFAS) degradation and defluorination involving ultraviolet and ultrasonication activated advanced oxidation and reduction. [Link]
-
ChemRxiv. (2023). Oxidative Transformation of Nafion-Related Fluorinated Ether Sulfonates: Comparison with Legacy PFAS Structures and Opportunities. [Link]
-
Frontiers. (2025). A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways. [Link]
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A Strategic Guide to Deconvoluting the Biological Targets of 3-(3,4-Difluorophenyl)azetidine
Introduction: Decoding a Novel Chemical Entity
In the landscape of modern drug discovery, small molecules built upon privileged scaffolds are of paramount importance. The compound 3-(3,4-Difluorophenyl)azetidine represents such an entity, combining two key structural motifs: the azetidine ring and a difluorophenyl group. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly favored in medicinal chemistry for its ability to confer desirable pharmacokinetic properties.[1][2] Its strained, sp³-rich character can enhance solubility, metabolic stability, and provide novel three-dimensional exit vectors for molecular exploration.[1][3] The 3,4-difluorophenyl moiety is a common feature in bioactive molecules, often used to modulate electronic properties, block metabolic oxidation, and enhance binding interactions.
Despite its promising structure, this compound is a molecule without a known biological address. The critical challenge, therefore, is to identify its protein target(s) to understand its mechanism of action and unlock its therapeutic potential. This guide presents a comprehensive, multi-pronged strategy for target identification, validation, and characterization. Our approach is designed as a self-validating system, progressing from broad, computational predictions to rigorous, direct experimental evidence in a physiological context.
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Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (S)-3-(3,4-Difluorophenyl)azetidine
Abstract
This document provides a detailed guide for the enantioselective synthesis of (S)-3-(3,4-difluorophenyl)azetidine, a critical building block in modern medicinal chemistry, notably for the synthesis of novel antibacterial agents. We present a robust and scalable method centered on the classical resolution of a key racemic intermediate, (±)-1-benzhydryl-3-(3,4-difluorophenyl)azetidin-3-ol, using a chiral resolving agent. This guide offers step-by-step protocols, explains the rationale behind key experimental choices, and includes comprehensive data presentation and workflow visualization to ensure successful replication and adaptation in a research or drug development setting.
Introduction: The Significance of Fluorinated Azetidines
The azetidine ring is a privileged scaffold in drug discovery, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. When substituted, particularly with fluorine-containing aryl groups, these four-membered rings become key components of pharmacologically active molecules. The 3-(3,4-difluorophenyl)azetidine moiety, specifically the (S)-enantiomer, is a cornerstone of advanced therapeutic candidates, including novel bacterial topoisomerase inhibitors.
The challenge in synthesizing this compound lies in controlling the stereochemistry at the C3 position. Direct asymmetric synthesis can be complex; therefore, a strategy involving the resolution of a racemic precursor followed by functional group manipulation remains a highly reliable and scalable approach for obtaining the enantiopure product. This application note details such a validated pathway.
Overall Synthetic Strategy
The synthesis begins with the commercially available 1-benzhydryl-3-azetidinone. The core of the strategy involves a Grignard reaction to introduce the 3,4-difluorophenyl group, creating a racemic tertiary alcohol. This alcohol is then resolved using a chiral tartrate derivative. Subsequent functionalization, reduction, and deprotection yield the target (S)-enantiomer.
Below is a visualization of the complete synthetic workflow.
Figure 1: Overall workflow for the enantioselective synthesis of (S)-3-(3,4-Difluorophenyl)azetidine.
Experimental Protocols & Rationale
Part 1: Synthesis of Racemic (±)-1-Benzhydryl-3-(3,4-difluorophenyl)azetidin-3-ol
Rationale: This step constructs the core structure by installing the desired aryl group. A Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. The benzhydryl (Bzh) group serves as a robust protecting group for the azetidine nitrogen. It is stable to the strongly basic conditions of the Grignard reaction and can be removed under standard hydrogenolysis conditions at the end of the synthesis. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the Grignard reagent effectively.
Protocol:
-
To a solution of 1-bromo-3,4-difluorobenzene (1.1 equivalents) in anhydrous THF, add magnesium turnings (1.2 equivalents) under a nitrogen atmosphere.
-
Initiate the reaction (e.g., with a heat gun or a crystal of iodine) and then allow it to stir at room temperature for 2 hours to form the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of 1-benzhydryl-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic alcohol. The product can be purified by column chromatography or used directly in the next step.
Part 2: Chiral Resolution of the Racemic Alcohol
Rationale: Classical resolution remains a powerful tool for obtaining enantiopure materials on a large scale. The principle lies in the diastereomeric salt formation between the racemic substrate and a single enantiomer of a resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. (-)-Di-p-toluoyl-L-tartaric acid is an effective resolving agent for this specific racemic alcohol, selectively precipitating the salt of the (R)-enantiomer from a mixture of acetone and methanol.
Protocol:
-
Dissolve the crude (±)-1-benzhydryl-3-(3,4-difluorophenyl)azetidin-3-ol (1.0 equivalent) in a 9:1 mixture of acetone and methanol.
-
In a separate flask, dissolve (-)-di-p-toluoyl-L-tartaric acid ((-)-DTTA) (0.5 equivalents) in the same solvent mixture.
-
Add the (-)-DTTA solution to the racemic alcohol solution and stir at room temperature.
-
A white precipitate should form. Allow the mixture to stir for 18-24 hours to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake with cold acetone. This solid is the diastereomeric salt of (R)-1-benzhydryl-3-(3,4-difluorophenyl)azetidin-3-ol with (-)-DTTA.
-
To liberate the free base, suspend the salt in a mixture of ethyl acetate and saturated aqueous sodium bicarbonate solution. Stir vigorously until all solids dissolve.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched (R)-alcohol. Enantiomeric excess (ee) can be determined at this stage using chiral HPLC.
Part 3: Conversion to (S)-3-(3,4-Difluorophenyl)azetidine
Rationale: This three-step sequence converts the resolved (R)-alcohol into the final (S)-azetidine product.
-
Mesylation: The hydroxyl group is a poor leaving group. It is converted into a mesylate by reacting with methanesulfonyl chloride (MsCl), transforming it into an excellent leaving group. This reaction proceeds with retention of configuration at the chiral center.
-
Reduction: The mesylate is then reduced using a strong hydride source like lithium aluminum hydride (LiAlH₄). This step is crucial as it proceeds via an S_N2 mechanism, resulting in a complete inversion of stereochemistry. The (R)-mesylate is thus converted to the (S)-azetidine.
-
Deprotection: Finally, the benzhydryl protecting group is removed via catalytic hydrogenation. Palladium on carbon (Pd/C) is an efficient catalyst for this transformation, which cleanly cleaves the C-N bonds to the protecting group, yielding the final product.
Protocol:
-
Mesylation: Dissolve the (R)-alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). Stir at 0 °C for 2 hours. Wash the reaction with water, dry the organic layer, and concentrate to obtain the crude (R)-mesylate, which is often used directly.
-
Reduction: To a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF at 0 °C, add a solution of the crude (R)-mesylate in THF dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Cool to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solids and concentrate the filtrate to get the crude (S)-1-benzhydryl-3-(3,4-difluorophenyl)azetidine.
-
Deprotection: Dissolve the crude protected azetidine in ethanol. Add 10% Palladium on carbon (10 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously for 16 hours. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, (S)-3-(3,4-difluorophenyl)azetidine.
Data Summary & Expected Results
The following table summarizes typical reagents and expected outcomes for a representative 10 mmol scale synthesis.
| Step | Key Reagents | Solvent(s) | Typical Yield | Enantiomeric Excess (ee) | Analytical Method |
| 1. Grignard Reaction | 1-Benzhydryl-3-azetidinone, 3,4-Difluorophenyl-MgBr | THF | 85-95% | N/A (Racemic) | LC-MS, ¹H NMR |
| 2. Chiral Resolution | (±)-Alcohol, (-)-Di-p-toluoyl-L-tartaric acid | Acetone/Methanol | 35-45% (of R) | >98% | Chiral HPLC |
| 3. Mesylation & Reduction | (R)-Alcohol, MsCl, LiAlH₄ | DCM, THF | 70-80% (2 steps) | >98% | LC-MS, ¹H NMR |
| 4. Deprotection | (S)-Protected Azetidine, H₂, Pd/C | Ethanol | >95% | >98% | Chiral HPLC, ¹H NMR |
Conclusion
The protocol detailed herein provides a reliable and scalable pathway for the enantioselective synthesis of (S)-3-(3,4-difluorophenyl)azetidine. By leveraging a classical resolution strategy, this method avoids the need for developing a complex asymmetric catalytic system, making it accessible and robust. The careful execution of the described steps, from the initial Grignard reaction to the final deprotection, consistently yields the target compound with high enantiopurity, suitable for use in pharmaceutical research and development programs.
References
- Title: PREPARATION OF 3-ARYL-AZETIDINE DERIVATIVES AS BACTERIAL TOPOISOMERASE INHIBITORS Source: World Intellectual Property Organization, Patent WO/2010/080925 URL
The Strategic Deployment of 3-(3,4-Difluorophenyl)azetidine in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold as a Bioisostere and Conformational Restraint Tool
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is perpetual. The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a cornerstone in this endeavor.[1][2] Its inherent ring strain and distinct three-dimensional geometry offer a unique combination of properties that are highly advantageous in drug design.[3] The incorporation of an azetidine ring can significantly improve physicochemical properties such as solubility and metabolic stability, while also providing rigid conformational constraints that can enhance binding affinity and selectivity for biological targets.[2]
This guide focuses on a particularly valuable building block: 3-(3,4-Difluorophenyl)azetidine . The presence of the difluorophenyl group introduces a polar element that can engage in favorable interactions with protein targets and modulate the compound's overall lipophilicity and pharmacokinetic profile. This document serves as a comprehensive resource for researchers, providing detailed application notes and protocols for the effective utilization of this compound in synthetic chemistry and drug discovery programs.
Physicochemical Properties and Handling
Compound: this compound hydrochloride CAS Number: 1203683-04-8[4] Molecular Formula: C₉H₁₀ClF₂N[4] Molecular Weight: 205.63 g/mol [4]
Appearance: Typically a solid. Solubility: Soluble in water, methanol, and DMSO. Storage: Store in a cool, dry place, preferably under an inert atmosphere to prevent degradation. The hydrochloride salt is generally stable under ambient conditions.
Core Applications: N-Functionalization of the Azetidine Ring
The secondary amine of the azetidine ring is the primary site for synthetic elaboration, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The principal transformations include N-alkylation, N-acylation, and N-arylation.
N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. This one-pot reaction involves the formation of an iminium ion intermediate from the azetidine and a carbonyl compound, which is then reduced in situ to the corresponding N-alkylated product.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and selectivity.[6]
Conceptual Workflow for Reductive Amination
Caption: Reductive amination workflow for N-alkylation.
Detailed Protocol: Synthesis of N-((1-methyl-1H-pyrazol-4-yl)methyl)-3-(3,4-difluorophenyl)azetidine
-
Rationale: This protocol exemplifies the coupling of the azetidine with a heteroaromatic aldehyde, a common strategy in medicinal chemistry to introduce key pharmacophoric elements.[7][8] The use of sodium triacetoxyborohydride allows for a mild and efficient reaction without the need to isolate the intermediate iminium salt.[7]
-
Materials:
-
This compound hydrochloride
-
1-methyl-1H-pyrazole-4-carbaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
-
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq) and dissolve it in anhydrous DCM.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add 1-methyl-1H-pyrazole-4-carbaldehyde (1.2 eq) to the reaction mixture.
-
Stir for 30 minutes at room temperature to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
-
-
Data Interpretation:
-
¹H NMR: Expect to see the disappearance of the azetidine N-H proton and the appearance of a new singlet or multiplet corresponding to the methylene bridge protons of the newly installed substituent.
-
LC-MS: Confirmation of the product by its molecular weight.
-
| Reactant | Molar Equiv. | Purpose |
| This compound HCl | 1.0 | Starting material |
| 1-methyl-1H-pyrazole-4-carbaldehyde | 1.2 | Alkylating agent |
| Sodium triacetoxyborohydride | 1.5 | Reducing agent |
| Triethylamine | 1.1 | Base |
| Dichloromethane | - | Solvent |
N-Acylation
N-acylation is a fundamental transformation that introduces an amide functionality, a privileged group in drug molecules due to its ability to act as a hydrogen bond donor and acceptor.[9] This reaction is typically performed using an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.[10]
Conceptual Workflow for N-Acylation
Caption: N-Acylation workflow.
Detailed Protocol: Synthesis of 1-(3-(3,4-difluorophenyl)azetidin-1-yl)ethan-1-one
-
Rationale: This protocol describes a straightforward acetylation, a common method for introducing a small, neutral substituent or for use as a protecting group. The use of triethylamine as a base is crucial to scavenge the HCl generated during the reaction with acetyl chloride.[11]
-
Materials:
-
This compound hydrochloride
-
Acetyl chloride (or acetic anhydride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
-
Procedure:
-
In a round-bottom flask, suspend this compound hydrochloride (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-2 hours).
-
Quench the reaction with the addition of water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-acylated azetidine.
-
-
Data Interpretation:
-
¹H NMR: The spectrum will show a characteristic singlet for the acetyl methyl group around 2.0-2.2 ppm.
-
IR Spectroscopy: A strong carbonyl stretch will be observed around 1650 cm⁻¹.
-
| Reactant | Molar Equiv. | Purpose |
| This compound HCl | 1.0 | Starting material |
| Acetyl chloride | 1.2 | Acylating agent |
| Triethylamine | 2.2 | Base |
| Dichloromethane | - | Solvent |
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl amines.[4][10] This reaction is invaluable for coupling the azetidine with (hetero)aryl halides, which is often challenging using traditional methods.[12][13]
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig N-arylation workflow.
Detailed Protocol: Synthesis of 5-fluoro-2-(3-(3,4-difluorophenyl)azetidin-1-yl)pyrimidine
-
Rationale: This protocol illustrates the coupling of the azetidine with an electron-deficient heteroaryl chloride.[13] The choice of palladium source, ligand, and base is critical for achieving high yields in Buchwald-Hartwig reactions.[14] Pd₂(dba)₃ and a bulky phosphine ligand like XPhos are often effective for such transformations.[12]
-
Materials:
-
This compound hydrochloride
-
2-chloro-5-fluoropyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane, anhydrous
-
Round-bottom flask or microwave vial, magnetic stirrer, and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound hydrochloride (1.2 eq), 2-chloro-5-fluoropyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene or 1,4-dioxane via syringe.
-
Heat the reaction mixture at 100-110 °C (or using microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.
-
-
Data Interpretation:
-
¹⁹F NMR: This technique is particularly useful for confirming the presence of all fluorine atoms in the final product.
-
¹H and ¹³C NMR: Will show characteristic shifts for the pyrimidine and difluorophenyl rings, as well as the azetidine protons.
-
| Reactant | Molar Equiv. | Purpose |
| This compound HCl | 1.2 | Nucleophile |
| 2-chloro-5-fluoropyrimidine | 1.0 | Electrophile |
| Pd₂(dba)₃ | 0.02 | Catalyst precursor |
| XPhos | 0.04 | Ligand |
| Cesium carbonate | 2.5 | Base |
| Toluene | - | Solvent |
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel chemical entities in drug discovery. Its unique structural and electronic properties make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. The protocols detailed in this guide for N-alkylation, N-acylation, and N-arylation provide a solid foundation for the synthetic elaboration of this building block, enabling the rapid generation of diverse compound libraries for biological screening. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
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Arctom Scientific. This compound hydrochloride. [Link]
- Breen, J. R., et al. (2015).
- Cech, D., Wohlfeil, R., & Etzold, G. (1976). A facile synthesis of 5-(perfluoroalkyl)-pyrimidines. Nucleic Acids Research, 3(4), 993–1002.
- ACD/Labs. (n.d.).
- Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149(10), 1831-1838.
- Schulze, T., et al. (2019). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 15, 2686–2692.
- Hillier, M. C., & Chen, C. Y. (2006). A one-pot preparation of 1,3-disubstituted azetidines. The Journal of organic chemistry, 71(20), 7885–7887.
- Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2653.
- Wang, L., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2446–2459.
-
Organic Chemistry Portal. Acetyl Chloride. [Link]
- Fustero, S., et al. (2011).
-
Organic Chemistry Portal. Reductive Amination. [Link]
- Google Patents. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
- Pospíšil, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389.
- Bouziane, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33.
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Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question... [Link]
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Sharma, P., et al. (2020). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][4][15][16] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Results in Chemistry, 2, 100049.
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Application of 3-(3,4-Difluorophenyl)azetidine in Kinase Inhibitor Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Fluorinated Azetidines in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of kinase inhibitors with superior potency, selectivity, and pharmacokinetic profiles is a paramount objective. Kinases, as central regulators of cellular signaling, are implicated in a myriad of diseases, most notably cancer, making them a major class of therapeutic targets. The design of small molecule inhibitors often involves the strategic incorporation of unique chemical scaffolds that can confer advantageous properties to the drug candidate. Among these, the azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable motif. Its inherent ring strain and three-dimensional character can enhance binding affinity, metabolic stability, and aqueous solubility.[1]
This guide focuses on the application of a specific, doubly functionalized building block: 3-(3,4-Difluorophenyl)azetidine . The strategic placement of a difluorophenyl group at the 3-position of the azetidine ring offers a compelling combination of properties. The fluorine atoms can modulate the electronic properties of the phenyl ring, potentially forming favorable interactions within the kinase active site, such as hydrogen bonds or dipole interactions, which can enhance binding affinity and selectivity.[2] Furthermore, the difluorophenyl moiety can improve metabolic stability by blocking potential sites of oxidation. This guide will provide an in-depth exploration of the synthesis and application of this key building block in the development of next-generation kinase inhibitors.
Rationale for the Use of this compound in Kinase Inhibitors
The selection of the this compound moiety in kinase inhibitor design is a deliberate strategy rooted in established medicinal chemistry principles. The rationale can be dissected into the distinct contributions of the azetidine ring and the 3,4-difluorophenyl group.
The Azetidine Scaffold:
-
Improved Physicochemical Properties: Azetidines are known to enhance aqueous solubility and reduce lipophilicity compared to more traditional, larger ring systems. This is a critical consideration in drug design, as it directly impacts bioavailability and formulation.
-
Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains.
-
Vectorial Exit Point: The nitrogen atom of the azetidine ring provides a convenient and synthetically tractable point for attachment to the core scaffold of a kinase inhibitor, allowing the 3-aryl group to project into and interact with specific regions of the kinase binding pocket.
The 3,4-Difluorophenyl Group:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the azetidine nitrogen, which can be advantageous for optimizing compound properties such as cell permeability and off-target ion channel interactions.
-
Enhanced Binding Affinity: The fluorine atoms can participate in favorable interactions with amino acid residues in the kinase active site. These can include hydrogen bonds with backbone amides or side chains, as well as orthogonal multipolar interactions with aromatic residues. These interactions can significantly contribute to the overall binding affinity of the inhibitor.
-
Metabolic "Blocking": The C-F bond is exceptionally strong and resistant to metabolic cleavage. Placing fluorine atoms on the phenyl ring can block sites that would otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of the compound.
-
Fine-tuning of Conformation: The substitution pattern on the phenyl ring can influence the preferred conformation of the molecule, which can be critical for optimal binding to the target kinase.
The combination of these features in a single building block makes this compound a highly attractive component for lead optimization in kinase inhibitor discovery programs.
Synthesis of this compound: A General Overview
The synthesis of 3-aryl-azetidines, including the 3-(3,4-difluorophenyl) derivative, can be accomplished through various synthetic routes. A common strategy involves the construction of the azetidine ring from an acyclic precursor, followed by introduction of the aryl group, or vice-versa. Below is a generalized workflow illustrating a common approach.
Diagram: General Synthetic Workflow for 3-Aryl-Azetidines
Caption: Generalized synthetic workflow for this compound.
Application in Kinase Inhibitor Synthesis: A Case Study in EGFR Inhibitors
The utility of this compound is exemplified in its incorporation into inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[3] Mutations in EGFR can lead to its constitutive activation and uncontrolled cell proliferation, making it a key driver in several cancers, including non-small cell lung cancer (NSCLC).[4]
A common scaffold for EGFR inhibitors is the pyrazolo[3,4-d]pyrimidine core, which mimics the adenine ring of ATP and binds to the hinge region of the kinase domain.[5] The this compound moiety can be appended to this core to occupy the solvent-exposed region of the ATP-binding site, where it can make crucial interactions that enhance potency and selectivity.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based EGFR Inhibitor
This protocol describes a representative synthesis of an EGFR inhibitor incorporating the this compound moiety, based on general synthetic strategies for this class of compounds.
Step 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The synthesis of the core scaffold typically begins with the construction of a substituted pyrazole, which is then cyclized to form the pyrazolo[3,4-d]pyrimidine.
-
Reaction of a hydrazine with a β-ketoester: A substituted hydrazine (e.g., 4-methylphenylhydrazine) is reacted with a β-ketoester (e.g., ethyl 2-cyano-3-oxobutanoate) in a suitable solvent such as ethanol, often with catalytic acid, to form the pyrazole ring via a Knorr-type condensation.
-
Cyclization with formamide: The resulting aminopyrazole is heated with formamide at high temperature (e.g., 180-200 °C) to construct the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidin-4-amine core.
-
Introduction of a leaving group: The 4-amino group can be converted to a more suitable leaving group for subsequent nucleophilic aromatic substitution. For example, treatment with a halogenating agent (e.g., POCl₃) can yield the 4-chloro-pyrazolo[3,4-d]pyrimidine.
Step 2: Coupling of this compound with the Core Scaffold
This step involves a nucleophilic aromatic substitution reaction where the secondary amine of the azetidine displaces the leaving group on the pyrazolo[3,4-d]pyrimidine core.
-
Reaction setup: To a solution of the 4-chloro-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added this compound hydrochloride (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and purification: Upon completion, the reaction is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired kinase inhibitor.
Diagram: Coupling of this compound to a Kinase Inhibitor Core
Caption: Schematic of the coupling reaction.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is an iterative process guided by SAR studies. For pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors, the following SAR observations are often made in relation to the this compound moiety:
| Modification | Effect on Activity | Rationale |
| Removal of fluorine atoms | Significant decrease in potency | Loss of favorable hydrogen bonding and/or dipole interactions with the kinase active site. Increased susceptibility to metabolic oxidation. |
| Change in fluorine substitution pattern (e.g., 2,4-difluoro or 3,5-difluoro) | Varied effects on potency and selectivity | The precise positioning of the fluorine atoms is critical for optimal interactions with specific amino acid residues in the binding pocket. Different substitution patterns can alter the electronic distribution and conformation of the phenyl ring. |
| Replacement of azetidine with other rings (e.g., pyrrolidine, piperidine) | Often leads to a decrease in potency | The size and conformational rigidity of the azetidine ring are often optimal for positioning the difluorophenyl group for key interactions. Larger rings may introduce steric clashes or unfavorable conformational changes. |
| Substitution at other positions of the azetidine ring | Can be explored for further optimization | Introduction of small substituents on the azetidine ring can be used to fine-tune physicochemical properties or explore additional interactions within the binding pocket. |
Conclusion
This compound is a valuable and strategically important building block in the synthesis of kinase inhibitors. Its unique combination of a conformationally constrained azetidine ring and an electronically modulated difluorophenyl group provides medicinal chemists with a powerful tool to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. The synthetic accessibility of this moiety, coupled with its favorable impact on the biological activity of kinase inhibitors, ensures its continued application in the ongoing quest for novel and effective targeted therapies.
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR‐2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. ResearchGate. [Link]
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Introduction: The Critical Role of Characterization for a Key Building Block
An In-Depth Guide to the Analytical Characterization of 3-(3,4-Difluorophenyl)azetidine
This compound is a vital heterocyclic building block in modern medicinal chemistry. The azetidine ring, a four-membered saturated heterocycle, is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and receptor binding affinity.[1][2] Its difluorophenyl substituent further modulates lipophilicity and electronic properties, making it a valuable scaffold in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[3]
Given its role as a key pharmaceutical intermediate, the unambiguous confirmation of its structure, identity, and purity is paramount.[4] The quality of this starting material directly influences the safety and efficacy of the final drug product.[5] Impurities originating from the synthesis, such as isomers, by-products, or residual solvents, can have unintended pharmacological effects or complicate regulatory approval.[6]
This comprehensive application guide provides a suite of detailed analytical protocols for the robust characterization of this compound. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system. The methods detailed herein are designed for researchers, quality control analysts, and drug development professionals to ensure the highest standards of scientific integrity.
Part 1: Structural Elucidation and Identity Confirmation
The primary objective is to confirm that the synthesized molecule is indeed this compound. A combination of spectroscopic techniques is employed to probe the molecular structure at different levels, providing orthogonal data for confident identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution.[7] By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.[8]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Resonances: The spectrum is expected to show signals corresponding to the aromatic protons on the difluorophenyl ring and the aliphatic protons of the azetidine ring. Aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. Azetidine protons will typically appear as multiplets in the aliphatic region.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Resonances: Signals will correspond to each unique carbon atom. The carbons attached to fluorine will show characteristic splitting (C-F coupling).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Expected Resonances: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, likely appearing as doublets or doublet of doublets due to F-F and F-H coupling.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Causality: The choice of multiple NMR experiments (¹H, ¹³C, ¹⁹F) provides a complete picture of the molecule's backbone and key substituents. ¹⁹F NMR is particularly crucial for confirming the presence and substitution pattern of the fluorine atoms, a key feature of this molecule.[9]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.[4] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (QTOF) or a single quadrupole instrument.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition:
-
Operate the instrument in positive ion mode to detect the [M+H]⁺ ion.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-400).
-
The theoretical monoisotopic mass of C₉H₉F₂N is 169.0703. The expected [M+H]⁺ ion would be at m/z 170.0781.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).
Causality: ESI is chosen for its ability to generate intact molecular ions with minimal fragmentation, providing a clear and accurate molecular weight determination.[10] This confirms the overall formula and complements the structural connectivity data from NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[11] It serves as a rapid and straightforward identity check.
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Spectrum Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands.
-
N-H stretch: A moderate peak around 3300-3400 cm⁻¹ (secondary amine).
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1500-1600 cm⁻¹ region.
-
C-F stretch: Strong, characteristic bands typically in the 1100-1300 cm⁻¹ region.
-
Causality: ATR-FTIR is a fast, non-destructive technique that requires minimal sample preparation.[8] It provides a unique "fingerprint" of the molecule and quickly confirms the presence of key functional groups like the amine, aromatic ring, and crucial C-F bonds.
Part 2: Purity and Impurity Profiling
Purity is a critical quality attribute for any pharmaceutical intermediate.[6] Chromatographic methods are the gold standard for separating the main component from any impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound.[7][12] It separates compounds based on their hydrophobicity.
Caption: HPLC workflow from preparation to data analysis.
-
Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might be: 0-2 min (10% B), 2-20 min (10% to 90% B), 20-25 min (90% B), 25-26 min (90% to 10% B), 26-30 min (10% B).[9][14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Test Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent only) to ensure a clean baseline.
-
Inject the test solution and record the chromatogram.
-
-
Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Causality: A gradient elution is chosen to ensure that both early-eluting (more polar) and late-eluting (more non-polar) impurities can be resolved and detected within a reasonable run time.[15] The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the acidic mobile phase ensures the azetidine nitrogen is protonated, leading to sharp, symmetrical peaks.
| Parameter | Typical Value | Rationale |
| Column | C18, 250x4.6 mm, 5 µm | Standard for hydrophobic compound separation. |
| Mobile Phase | Acetonitrile / Acidified Water | Good UV transparency and elution strength. Acid suppresses silanol activity and ensures consistent ionization. |
| Detection (UV) | 254 nm | Corresponds to a strong absorbance wavelength for the phenyl ring. |
| Flow Rate | 1.0 mL/min | Provides good efficiency and reasonable backpressure for a standard column. |
| Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
Part 3: Elemental Composition Confirmation
Elemental analysis provides a fundamental check on the empirical formula of the compound by determining the mass percentages of its constituent elements.
CHN Elemental Analysis
This technique determines the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N). For fluorinated compounds, special considerations are necessary as fluorine can be highly reactive and interfere with the analysis.[16]
-
Instrumentation: A modern elemental analyzer based on dynamic flash combustion.[16]
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the dry sample into a tin container.
-
Combustion: The sample is dropped into a combustion reactor heated to ~900-1000 °C in the presence of a pulse of pure oxygen.
-
Fluorine Adsorption: The combustion gases pass through a specialized layer of an adsorber (e.g., FluoAdso) that traps reactive fluorine species, protecting the downstream catalysts and detector.[16] This is a critical step for accurate results and instrument longevity.
-
Gas Separation and Detection: The resulting gases (N₂, CO₂, H₂O) are carried by a helium stream through a reduction reactor, separated on a GC column, and quantified by a thermal conductivity detector (TCD).
-
Calculation: The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.
-
Comparison: Compare the experimental percentages with the theoretical values for C₉H₉F₂N.
-
Theoretical Values: C = 63.89%, H = 5.36%, N = 8.28%.
-
Causality: Dynamic flash combustion is a rapid and highly efficient method for converting the entire sample into analyzable gases.[17] The inclusion of a specific fluorine adsorber is non-negotiable for fluorinated compounds; without it, hydrofluoric acid (HF) and other species would form, leading to inaccurate results and damage to the instrument.[16][18]
Caption: A multi-pronged strategy for complete characterization.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality as a pharmaceutical intermediate. The protocols detailed in this guide, from spectroscopic elucidation by NMR and MS to chromatographic purity assessment by HPLC, form a robust framework for quality control and research applications. By understanding the rationale behind each method and adhering to validated procedures, scientists can confidently use this critical building block in the development of next-generation therapeutics.
References
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Application Notes and Protocols for the Large-Scale Synthesis of 3-(3,4-Difluorophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of 3-(3,4-Difluorophenyl)azetidine, a valuable building block in medicinal chemistry. The presented synthetic strategy is designed for scalability, emphasizing process safety, efficiency, and the avoidance of problematic purification techniques like column chromatography. The three-step synthesis commences with the readily available N-Boc-3-azetidinone, proceeds through a Grignard addition and a subsequent deoxygenation, and culminates in the deprotection of the azetidine nitrogen to yield the target compound. This guide offers detailed protocols, explains the rationale behind experimental choices, and includes data presentation and process flow diagrams to ensure clarity and reproducibility in a research or industrial setting.
Introduction
Azetidine scaffolds are increasingly incorporated into modern pharmaceuticals due to their unique conformational constraints and their ability to improve physicochemical properties such as solubility and metabolic stability. Specifically, 3-aryl-substituted azetidines are key intermediates in the development of a wide range of therapeutic agents. The target molecule, this compound, is of particular interest due to the presence of the difluorophenyl moiety, which can modulate electronic properties and enhance binding interactions with biological targets.
The synthesis of azetidines can be challenging due to the inherent ring strain of the four-membered ring.[1] This guide outlines a robust and scalable three-step synthesis designed to overcome these challenges and deliver the target compound in high yield and purity. The chosen pathway is amenable to large-scale production, a critical consideration in drug development.[2]
Overall Synthetic Scheme
The large-scale synthesis of this compound is accomplished through a three-step process starting from the commercially available 1-Boc-3-azetidinone.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of N-Boc-3-(3,4-difluorophenyl)-3-hydroxyazetidine (Grignard Reaction)
The initial step involves the nucleophilic addition of a Grignard reagent to the carbonyl group of 1-Boc-3-azetidinone. This reaction is a reliable method for forming carbon-carbon bonds.[3]
Protocol
-
Reactor Setup: A suitable multi-neck reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is dried by heating under vacuum and then purged with nitrogen.
-
Reagent Charging: The reactor is charged with a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 5-10 volumes). The solution is cooled to -10 to 0 °C.
-
Grignard Addition: A solution of 3,4-difluorophenylmagnesium bromide (1.1-1.3 eq) in THF is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The reaction is highly exothermic, and careful control of the addition rate is crucial.
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until complete consumption of the starting material is observed (typically 1-3 hours).
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Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at a temperature below 10 °C.
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Work-up and Isolation: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification: For large-scale operations where chromatography is undesirable, the crude product can often be purified by crystallization or trituration from a suitable solvent system (e.g., heptane/ethyl acetate).
Scientific Rationale and In-Field Insights
-
Solvent Choice: Anhydrous THF is the solvent of choice as it effectively solvates the Grignard reagent and the starting material. Strict exclusion of water is paramount to prevent quenching of the highly basic Grignard reagent.
-
Temperature Control: Maintaining a low temperature during the Grignard addition is critical to minimize side reactions, such as enolization of the ketone.
-
Stoichiometry: A slight excess of the Grignard reagent is used to ensure complete conversion of the starting material.
-
Quenching: A saturated ammonium chloride solution is used for quenching as it is a mild proton source that effectively decomposes the magnesium alkoxide without causing significant hydrolysis of the Boc-protecting group.
-
Purification Strategy: Avoiding column chromatography is a key objective in large-scale synthesis. Developing a robust crystallization procedure is essential for obtaining the intermediate in high purity.
Part 2: Synthesis of N-Boc-3-(3,4-difluorophenyl)azetidine (Catalytic Hydrogenation)
The tertiary alcohol intermediate is deoxygenated via catalytic hydrogenation. This reduction is a clean and efficient method for removing the hydroxyl group.
Protocol
-
Reactor Setup: A high-pressure hydrogenation reactor (autoclave) is charged with N-Boc-3-(3,4-difluorophenyl)-3-hydroxyazetidine (1.0 eq), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a palladium on carbon catalyst (Pd/C, 5-10 wt% loading, 1-5 mol%).
-
Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Reaction Monitoring: The reaction progress is monitored by HPLC for the disappearance of the starting material.
-
Work-up and Isolation: Upon completion, the reactor is depressurized, and the atmosphere is replaced with nitrogen. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization.
Scientific Rationale and In-Field Insights
-
Catalyst Selection: Palladium on carbon is a widely used and effective catalyst for the hydrogenolysis of benzylic alcohols.[4][5] The catalyst loading can be optimized to balance reaction time and cost.
-
Solvent: The choice of solvent can influence the reaction rate and catalyst activity. Alcohols like methanol or ethanol are common choices.
-
Pressure and Temperature: These parameters can be adjusted to control the reaction rate. Milder conditions are generally preferred to minimize potential side reactions.
-
Catalyst Filtration: Careful filtration is necessary to remove the pyrophoric palladium catalyst safely. The filter cake should be kept wet with solvent to prevent ignition upon exposure to air.
Part 3: Synthesis of this compound (Boc Deprotection)
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the desired product.
Protocol
-
Reactor Setup: A glass-lined reactor is charged with N-Boc-3-(3,4-difluorophenyl)azetidine (1.0 eq) and a suitable solvent (e.g., dichloromethane, ethyl acetate, or methanol).
-
Acid Addition: The solution is cooled to 0-10 °C, and a strong acid is added. Common choices include trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in a suitable solvent (e.g., dioxane or isopropanol).[6][7][8]
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC or HPLC.
-
Work-up and Isolation:
-
For TFA: The reaction mixture is concentrated to remove the excess TFA and solvent. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., sodium bicarbonate solution) to obtain the free base.
-
For HCl: The product often precipitates as the hydrochloride salt. The solid can be collected by filtration, washed with a cold solvent, and dried. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid triturated with a non-polar solvent to afford the pure hydrochloride salt.
-
-
Free-Basing (Optional): If the free base is required, the hydrochloride salt is dissolved in water and treated with a base (e.g., sodium hydroxide solution) until the pH is basic. The free base is then extracted with an organic solvent, and the organic layer is dried and concentrated.
Scientific Rationale and In-Field Insights
-
Acid Choice: TFA is effective but can be corrosive and requires careful handling on a large scale. HCl in an organic solvent is often preferred in industrial settings as it can lead to the direct isolation of a crystalline hydrochloride salt, which is often more stable and easier to handle than the free base.[8]
-
Temperature: The deprotection is typically performed at low temperatures to control the exothermicity of the reaction.
-
Product Isolation: The choice of isolation procedure depends on the desired final form of the product (free base vs. salt). The hydrochloride salt is often preferred for its stability and ease of purification by crystallization.
Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield | Purity (HPLC) |
| 1 | 1-Boc-3-azetidinone | N-Boc-3-(3,4-difluorophenyl)-3-hydroxyazetidine | 3,4-Difluorophenylmagnesium bromide, THF | 85-95% | >95% |
| 2 | N-Boc-3-(3,4-difluorophenyl)-3-hydroxyazetidine | N-Boc-3-(3,4-difluorophenyl)azetidine | H₂, Pd/C, Methanol | 90-98% | >97% |
| 3 | N-Boc-3-(3,4-difluorophenyl)azetidine | This compound | HCl in Isopropanol or TFA | 90-99% | >98% |
Process Flow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20070270463A1 - Novel product, method and intermediates for the preparation of azetidine derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlling Selectivity at the First Hydrogenation Level: Synthesis of 3‐Hydroxyisoindolines by Heterogeneously Silver‐Catalyzed Monohydrogenation of Phthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 3-(3,4-Difluorophenyl)azetidine
Introduction
3-(3,4-Difluorophenyl)azetidine is a key building block in contemporary drug discovery, valued for its role in introducing the strained azetidine ring and a difluorophenyl moiety into potential therapeutic agents. The unique conformational constraints of the azetidine ring, coupled with the electronic properties imparted by the fluorine atoms, make this scaffold highly attractive for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Given its significance, the isolation of this compound in a highly pure form is paramount to ensure the integrity of subsequent synthetic steps and the reliability of biological data.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be adaptable to various laboratory scales. We will explore purification strategies ranging from classical techniques like crystallization and extraction to more advanced chromatographic methods. Each protocol is presented with a focus on the underlying scientific rationale, empowering the researcher to not only execute the purification but also to troubleshoot and optimize the process.
Physicochemical Properties: A Foundation for Purification
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies. While specific experimental data for this compound is not extensively published, we can infer key characteristics based on its structural motifs: the basic azetidine nitrogen and the lipophilic difluorophenyl group.
| Property | Estimated Value/Characteristic | Implication for Purification |
| Molecular Formula | C₉H₉F₂N | - |
| Molecular Weight | 170.17 g/mol | Influences diffusion rates in chromatography. |
| Boiling Point | Estimated to be > 200 °C | Distillation is a potential purification method for the free base, though likely at reduced pressure. |
| pKa (of the conjugate acid) | Estimated to be in the range of 8.5 - 9.5 | The basicity of the azetidine nitrogen allows for acid-base extraction and potential for salt formation for crystallization.[2] |
| Solubility | Likely soluble in a range of organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in non-polar solvents (e.g., hexanes) and water. | Guides the selection of solvents for extraction, chromatography, and crystallization. |
| Polarity | Moderately polar | Influences choice of chromatographic conditions (normal vs. reversed-phase). |
Purification Strategies: A Multi-faceted Approach
The optimal purification strategy for this compound will depend on the nature and quantity of impurities present in the crude material. Often, a combination of the following techniques will yield the highest purity.
Workflow for Purification of this compound
Figure 1. A generalized workflow for the multi-step purification of this compound.
Protocol 1: Aqueous Acid-Base Extraction
Principle: This technique leverages the basicity of the azetidine nitrogen to separate the desired compound from non-basic impurities. By protonating the nitrogen with an acid, the compound becomes water-soluble, allowing for its extraction into an aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequent basification of the aqueous layer liberates the free base, which can then be extracted back into an organic solvent.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (e.g., 10 mL of solvent per gram of crude material).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The volume of the aqueous acid should be approximately half the volume of the organic solution. Repeat the extraction twice.
-
Combine Aqueous Layers: Combine the acidic aqueous layers. The desired compound is now in the aqueous phase as its hydrochloride salt.
-
Wash Organic Layer (Optional): The original organic layer, containing non-basic impurities, can be discarded or washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any neutral impurities for characterization.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃), with stirring until the pH is >10.[3]
-
Back Extraction: Extract the basified aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers from the back extraction, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound free base.
Protocol 2: Silica Gel Flash Chromatography
Principle: Flash chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase. Due to its moderate polarity, this compound can be effectively purified on silica gel to remove impurities with different polarities.
Step-by-Step Protocol:
-
Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material to be purified. Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry load the resulting powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. A common gradient for compounds of this nature is a step gradient from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).[4]
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.
Typical Chromatographic Conditions:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh)[5] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 50%) |
| Visualization on TLC | UV light (254 nm) and/or a potassium permanganate stain |
Protocol 3: Crystallization as a Salt
Principle: For a final polishing step to achieve high purity, crystallization is an excellent method. Due to the basic nature of the azetidine nitrogen, forming a salt with a suitable acid can often induce crystallization and facilitate the removal of trace impurities. The hydrochloride salt is a common choice.
Step-by-Step Protocol:
-
Salt Formation: Dissolve the purified this compound free base in a minimal amount of a suitable solvent, such as diethyl ether or methyl tert-butyl ether (MTBE).
-
Acid Addition: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise with stirring. The hydrochloride salt will often precipitate out of the solution.
-
Crystallization: If a precipitate forms immediately, it may be amorphous. To encourage the formation of well-defined crystals, you can gently heat the mixture to redissolve the solid and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Isolation and Washing: Collect the crystalline solid by filtration. Wash the crystals with a small amount of cold solvent (e.g., cold diethyl ether) to remove any surface impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
Analytical Workflow
Figure 2. A typical analytical workflow for confirming the purity and identity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for determining the purity of a sample. Both reversed-phase and normal-phase methods can be developed.
Example Reversed-Phase HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the structure of the purified compound and for identifying any residual impurities. Key spectral features to expect for this compound include characteristic signals for the aromatic protons, the azetidine ring protons, and coupling between the fluorine atoms and adjacent protons.[6][7]
Expected ¹H NMR Signals (in CDCl₃):
-
Aromatic protons (protons on the difluorophenyl ring) appearing as complex multiplets in the aromatic region (δ ~7.0-7.5 ppm).
-
Azetidine ring protons appearing as multiplets in the aliphatic region (δ ~3.5-4.5 ppm).
Expected ¹⁹F NMR Signals (in CDCl₃):
-
Two distinct signals for the two different fluorine atoms on the aromatic ring, likely showing coupling to each other and to adjacent aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the purified compound. For this compound (C₉H₉F₂N), the expected monoisotopic mass is approximately 170.07. Electrospray ionization (ESI) is a suitable technique, which would show the protonated molecule [M+H]⁺ at m/z 171.08.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low recovery from extraction | Incomplete basification; emulsion formation. | Ensure pH is >10 before back extraction; add brine to break emulsions. |
| Poor separation in chromatography | Inappropriate solvent system; overloading the column. | Perform TLC to optimize the mobile phase; use an appropriate amount of material for the column size. |
| Failure to crystallize | Compound is too soluble in the chosen solvent; presence of impurities inhibiting crystallization. | Try a different solvent or a co-solvent system; ensure the starting material is of sufficient purity. |
Conclusion
The purification of this compound is a critical step in its application in research and development. The protocols outlined in this guide provide a robust framework for obtaining this valuable building block in high purity. By understanding the principles behind each technique and employing a systematic approach to purification and analysis, researchers can ensure the quality and reliability of their synthetic endeavors.
References
- Google Patents. Synthesis of azetidine derivatives. WO2000063168A1.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]
-
Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PubMed Central. Available at: [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health. Available at: [Link]
- Google Patents. The synthetic method of 3 fluoro azetidine derivatives. CN105384673B.
-
PubChem. 3-(4-Fluorophenoxy)azetidine. Available at: [Link]
-
PubChem. Azetidine. Available at: [Link]
-
Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]
-
Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]
-
ChemRxiv. Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. Available at: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
PubChem. Azetidine, 3-methoxy-3-(4-methylphenyl)-. Available at: [Link]
-
Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Available at: [Link]
-
SpectraBase. 1-(4-fluoro-phenyl)-3-(4-methoxy-phenoxy)-azetidin-2-one - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]
-
ResearchGate. 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Available at: [Link]
-
Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]
-
National Institutes of Health. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available at: [Link]
-
New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Modern analytical methods for the detection of food fraud and adulteration by food category. Journal of the Science of Food and Agriculture. Available at: [Link]
-
csbsju. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available at: [Link]
-
Cardiff University. 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl). Available at: [Link]
-
American Spice Trade Association. Analytical Methods. Available at: [Link]
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- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
3-(3,4-Difluorophenyl)azetidine derivatives for structure-activity relationship studies
Application Note & Protocol Guide
Topic: Strategic Design and Evaluation of 3-(3,4-Difluorophenyl)azetidine Derivatives for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the this compound Scaffold
In modern medicinal chemistry, the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is paramount. The this compound scaffold has emerged as a privileged motif in this endeavor, skillfully combining the desirable attributes of two key structural components: the azetidine ring and the 3,4-difluorophenyl group.
Azetidines are four-membered, nitrogen-containing heterocycles that offer a unique combination of properties.[1] Their strained, four-membered ring imparts a degree of conformational rigidity, which can pre-organize substituents into a favorable orientation for binding to a biological target, often leading to enhanced potency and selectivity.[1] Furthermore, the high sp³-character of the azetidine ring increases the three-dimensionality of the molecule, a feature strongly correlated with improved solubility, metabolic stability, and overall clinical success rates.[1]
The incorporation of fluorine into drug candidates is a well-established strategy to optimize molecular properties.[2] The 3,4-difluoro substitution pattern on the phenyl ring offers several distinct advantages:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can block a common site of metabolic degradation and thereby improve the drug's half-life.[2][3]
-
Modulation of Physicochemical Properties: As the most electronegative element, fluorine can significantly alter the electron distribution of the aromatic ring. This can lower the pKa of nearby basic groups, which may enhance cell permeability and oral bioavailability.[2][4]
-
Enhanced Target Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.[3]
This guide provides a comprehensive framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of novel this compound derivatives, using a kinase inhibition model as a practical case study.
Section 1: Synthesis of the Core Scaffold and Derivative Library
The synthesis of a focused library of analogs is the cornerstone of any SAR study. The general strategy involves the synthesis of a common intermediate, the core this compound scaffold, which is then diversified through functionalization, typically at the azetidine nitrogen.
Generalized Synthetic Protocol for a Core Intermediate: N-Boc-3-(3,4-difluorophenyl)azetidine
This protocol outlines a representative, multi-step synthesis. The rationale is to first construct the azetidine ring with a protecting group (e.g., Boc), which can be easily removed later to allow for diversification.
Materials:
-
1-bromo-3,4-difluorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
1-Boc-azetidin-3-one
-
Cerium(III) chloride (anhydrous)
-
Triethylsilane
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Protocol Steps:
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings.
-
Add a solution of 1-bromo-3,4-difluorobenzene in anhydrous THF dropwise. Gentle heating may be required to initiate the reaction.
-
Stir the mixture until the magnesium is consumed to form the 3,4-difluorophenylmagnesium bromide Grignard reagent.
-
-
Addition to Azetidinone:
-
In a separate flame-dried flask, suspend anhydrous cerium(III) chloride in anhydrous THF and stir for 1-2 hours.
-
Cool this suspension to -78 °C (dry ice/acetone bath).
-
Add the prepared Grignard reagent dropwise to the cerium chloride suspension and stir for 1 hour.
-
Add a solution of 1-Boc-azetidin-3-one in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Rationale: The use of cerium chloride (Luche conditions) mitigates the high basicity of the Grignard reagent, reducing enolization of the ketone and promoting the desired 1,2-addition to yield the tertiary alcohol.
-
-
Reductive Deoxygenation:
-
Cool the reaction mixture to 0 °C (ice bath).
-
Slowly add trifluoroacetic acid (TFA) followed by the dropwise addition of triethylsilane.
-
Stir at room temperature for 2-4 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Rationale: The tertiary alcohol is unstable. In the presence of a strong acid (TFA), it is protonated to form a good leaving group (water), generating a stabilized tertiary carbocation. Triethylsilane acts as a hydride source to reduce this carbocation, yielding the desired product.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure N-Boc-3-(3,4-difluorophenyl)azetidine.
-
Library Diversification Strategy
With the core scaffold in hand, a library can be generated to probe the SAR. The primary point of diversification is the azetidine nitrogen after Boc-deprotection.
Figure 1: Strategy for diversifying the this compound core.
Section 2: Biological Evaluation - A Kinase Inhibition Case Study
Protein kinases are a major class of therapeutic targets, particularly in oncology and immunology.[5] Dysregulation of kinase activity is a hallmark of many diseases.[5] This section provides a robust, self-validating protocol for screening the synthesized library against a target kinase to determine inhibitory potency.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is based on the quantification of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5][6] The amount of ADP is measured using a coupled enzyme system that generates a luminescent signal.
Materials & Equipment:
-
Target Kinase (e.g., a specific Janus Kinase (JAK) or Tyrosine Kinase).[7]
-
Kinase-specific substrate peptide.
-
Adenosine triphosphate (ATP), high purity.
-
Synthesized azetidine derivatives (Compound Library).
-
Staurosporine (positive control, non-selective kinase inhibitor).[5]
-
DMSO (vehicle control).
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[5]
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit).[5]
-
White, opaque, low-volume 384-well plates.
-
Multichannel pipettes or automated liquid handler.
-
Plate reader with luminescence detection capabilities.
Protocol Steps:
Figure 2: Experimental workflow for the in vitro luminescence-based kinase assay.
-
Compound Preparation & Plating:
-
Prepare 10 mM stock solutions of all synthesized derivatives and controls (Staurosporine, DMSO) in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series for each compound in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25-50 nL) of the compound dilutions to a 384-well assay plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for background signal.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in Kinase Assay Buffer.
-
Add 2.5 µL of the 2X kinase solution to each well containing the compounds.
-
Incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.[5]
-
Prepare a 2X ATP/Substrate solution in Kinase Assay Buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure a sensitive assay for competitive inhibitors.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP/Substrate solution to each well.
-
Incubate the plate at 30°C for 60 minutes (the optimal time should be determined empirically to ensure the reaction is within the linear range).
-
-
ADP Detection (Signal Generation):
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[5]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a coupled luciferase reaction to produce a luminescent signal.[5]
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a compatible plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[5]
-
Section 3: Data Analysis and SAR Interpretation
The goal of data analysis is to transform raw luminescent signals into a quantitative measure of inhibitory potency (IC₅₀) and to correlate this potency with the structural changes across the derivative library.
Data Processing and IC₅₀ Determination
Figure 3: Logical flow for processing assay data to determine IC₅₀ values.
-
Normalization: Convert the raw relative light unit (RLU) data into percent inhibition.
-
The "Max Signal" (0% inhibition) is the average of the DMSO-only wells.
-
The "Min Signal" (100% inhibition) is typically the average of the positive control (Staurosporine) wells or wells without enzyme.
-
Percent Inhibition = 100 x (1 - [Signal_compound - Signal_min] / [Signal_max - Signal_min])
-
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model, typically a four-parameter sigmoidal dose-response curve.
-
From this curve, the IC₅₀ value is determined, representing the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Structure-Activity Relationship Table
Summarize the results in a clear, structured table. This allows for direct comparison of how changes in the R-group substituents impact biological activity.
Table 1: Illustrative SAR Data for N-Substituted this compound Derivatives against Target Kinase X
| Compound ID | N-Substituent (R¹) | R¹ Type | Kinase X IC₅₀ (nM) |
| Core-H | -H | Amine | >10,000 |
| 1a | -CH₃ | Small Alkyl | 5,200 |
| 1b | -CH₂CH₃ | Alkyl | 2,800 |
| 1c | -CH(CH₃)₂ | Branched Alkyl | 8,500 |
| 1d | -Cyclopropyl | Cycloalkyl | 950 |
| 1e | -CH₂-Ph | Benzyl | 450 |
| 1f | -CH₂-(4-F-Ph) | Substituted Benzyl | 150 |
| 1g | -SO₂-Ph | Aryl Sulfonamide | 75 |
| 1h | -SO₂-(4-Me-Ph) | Substituted Sulfonamide | 35 |
Interpretation and Causality
-
Initial Observation: The unsubstituted core amine is inactive, confirming the necessity of the N-substituent for activity.
-
Alkyl Series (1a-1d): A small increase in potency is seen from methyl to ethyl, but branching (isopropyl, 1c) is detrimental, suggesting a narrow hydrophobic pocket. The rigid cyclopropyl group (1d) is well-tolerated and more potent than linear alkyls, a common finding when rigidity is favored.
-
Aromatic Series (1e-1f): Introducing a phenyl ring via a benzyl group (1e) significantly boosts potency, indicating a potential for π-π stacking or hydrophobic interactions. Adding an electron-withdrawing fluorine to this ring (1f) further enhances activity, possibly through favorable polar interactions.
-
Sulfonamide Series (1g-1h): Shifting to a sulfonamide (1g) provides a dramatic increase in potency. This suggests the sulfonamide oxygen atoms may be acting as crucial hydrogen bond acceptors in the kinase hinge region. Adding a small methyl group to the phenyl ring (1h) further improves potency, likely by filling a small hydrophobic sub-pocket.
References
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
- Pabel, J., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
- Singh, U. P., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
- Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
- Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
- Taylor & Francis Online. (Date not specified). The role of fluorine in medicinal chemistry.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
- Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications.
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
- BenchChem. (2025). Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition.
- Google Patents. (Patent CN105384673B). The synthetic method of 3 fluoro azetidine derivatives.
- Ali, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 28901586, 3-Phenylazetidine.
- Scilimati, A., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate.
- Google Patents. (Patent US20070270463A1). Novel product, method and intermediates for the preparation of azetidine derivatives.
- Singh, V. K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3,4-Difluorophenyl)azetidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(3,4-difluorophenyl)azetidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during the synthesis of this important building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
I. Overview of Synthetic Strategies and Common Pitfalls
The synthesis of this compound typically proceeds through a multi-step sequence, most commonly involving the formation of the C-C bond between the azetidine ring and the difluorophenyl group, followed by the deprotection of the azetidine nitrogen. Two primary routes for the C-C bond formation are the Grignard reaction and the Suzuki-Miyaura cross-coupling, each with its own set of potential challenges and associated impurities.
Below is a general workflow illustrating these common synthetic pathways.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, categorized by the reaction step.
A. C-C Bond Formation: Grignard Reaction Route
The addition of 3,4-difluorophenylmagnesium bromide to N-Boc-azetidin-3-one is a common method to form the key carbon-carbon bond.[1][2][3]
Q1: My Grignard reaction is sluggish and gives low conversion to the desired tertiary alcohol. What are the possible causes and solutions?
A1: Low conversion in a Grignard reaction can stem from several factors:
-
Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or could have degraded due to exposure to moisture or air.
-
Troubleshooting: Ensure all glassware is rigorously flame-dried, and use anhydrous solvents. The magnesium turnings should be activated, for example, by crushing them under an inert atmosphere or by adding a small crystal of iodine.
-
-
Competing Enolization: N-Boc-azetidin-3-one has acidic alpha-protons, and the strongly basic Grignard reagent can act as a base, leading to enolization rather than nucleophilic addition.
-
Troubleshooting: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic addition product over the thermodynamic enolization. The slow addition of the Grignard reagent to the ketone solution can also minimize this side reaction.
-
-
Low Reactivity of the Ketone: The ketone might be sterically hindered or electronically deactivated.
-
Troubleshooting: While the structure of N-Boc-azetidin-3-one is fixed, using a more reactive Grignard reagent (e.g., organolithium, though this may lead to other side reactions) could be considered, but optimizing reaction conditions is generally preferred.
-
Q2: I am observing a significant amount of a biphenyl impurity in my crude product. What is it and how can I avoid it?
A2: The biphenyl impurity is likely 3,3',4,4'-tetrafluorobiphenyl, which arises from the homocoupling of two molecules of the Grignard reagent.
-
Mechanism of Formation: This can be catalyzed by trace metal impurities (e.g., iron) or occur via a radical mechanism.
-
Prevention:
-
Use high-purity magnesium and solvents.
-
Avoid overheating during the formation of the Grignard reagent.
-
Ensure a clean and inert reaction atmosphere.
-
Q3: Besides the desired tertiary alcohol, I have isolated a secondary alcohol. What is this impurity?
A3: This is likely N-Boc-azetidin-3-ol, the product of the reduction of the ketone starting material.
-
Mechanism of Formation: Some Grignard reagents, particularly those with beta-hydrogens, can act as reducing agents via a Meerwein-Ponndorf-Verley-type mechanism.
-
Prevention:
-
Use freshly prepared Grignard reagent.
-
Maintain low reaction temperatures.
-
Purification via column chromatography can typically separate the desired tertiary alcohol from the reduced secondary alcohol.
-
B. C-C Bond Formation: Suzuki-Miyaura Cross-Coupling Route
The palladium-catalyzed cross-coupling of an azetidine-based electrophile with 3,4-difluorophenylboronic acid is an alternative and often milder approach.[4]
Q1: My Suzuki coupling reaction is not going to completion, and I am left with a lot of starting material. What should I investigate?
A1: Incomplete Suzuki coupling can be due to several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.
-
Troubleshooting: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands often improve catalyst stability and activity.[5]
-
-
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium can be a rate-limiting step.
-
Troubleshooting: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The addition of water or using a biphasic solvent system can sometimes accelerate this step.
-
-
Poor Quality Boronic Acid: Boronic acids can be prone to degradation.
-
Troubleshooting: Use high-purity boronic acid. If necessary, it can be recrystallized before use.
-
Q2: I am observing 1,2-difluorobenzene as a major byproduct. How is this formed?
A2: The formation of 1,2-difluorobenzene is due to the protodeboronation of the 3,4-difluorophenylboronic acid starting material.[6]
-
Mechanism of Formation: This is a common side reaction in Suzuki couplings, where a proton from the solvent or trace water replaces the boronic acid group.[6][7] This is particularly an issue with electron-deficient arylboronic acids, such as the difluorophenyl derivative.[7]
-
Prevention:
-
Use anhydrous solvents and reagents.
-
Minimize reaction time.
-
Careful selection of the base and reaction temperature can also mitigate this side reaction. Using milder bases may be beneficial.
-
Q3: My crude product contains a significant amount of a biphenyl impurity. What is it and how can I minimize it?
A3: This impurity is likely 3,3',4,4'-tetrafluorobiphenyl, resulting from the homocoupling of the boronic acid.
-
Mechanism of Formation: This side reaction is also palladium-catalyzed and can be promoted by the presence of oxygen.
-
Prevention:
-
Thoroughly degas the reaction mixture.
-
Maintain a strict inert atmosphere throughout the reaction.
-
Using a slight excess of the boronic acid can sometimes be beneficial, but this must be balanced with the potential for increased homocoupling.
-
C. N-Boc Deprotection
The final step in the synthesis is typically the removal of the N-Boc protecting group, usually under acidic conditions (e.g., TFA in DCM or HCl in dioxane/EtOAc).[8][9]
Q1: The deprotection reaction is incomplete, even after prolonged reaction times. What could be the issue?
A1: Incomplete deprotection can be due to insufficient acid strength or concentration.
-
Troubleshooting:
-
Increase the concentration of the acid or use a stronger acid. For example, if 4M HCl in dioxane is slow, neat TFA might be more effective.
-
Ensure the starting material is fully dissolved in the reaction solvent.
-
Water can sometimes interfere with the reaction; using anhydrous conditions may be beneficial.
-
Q2: I have identified an impurity with a mass corresponding to the addition of a tert-butyl group to my product. What is this and how can I prevent it?
A2: This is a common byproduct in Boc deprotection, resulting from the tert-butyl cation generated during the reaction alkylating a nucleophilic site on your molecule.[10]
-
Mechanism of Formation: The Boc group is cleaved to form carbon dioxide and a tert-butyl cation. This cation can then act as an electrophile and react with the electron-rich difluorophenyl ring (Friedel-Crafts alkylation) or potentially the azetidine nitrogen of the product.
-
Prevention:
-
Use a cation scavenger. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These will trap the tert-butyl cation before it can react with your product.[11]
-
Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the alkylation side reaction.
-
Q3: Are there any "greener" alternatives to TFA and chlorinated solvents for Boc deprotection?
A3: Yes, there is a push towards more environmentally friendly deprotection methods.
-
Alternatives:
-
Using HCl in greener solvents like ethyl acetate or 2-methyl-THF is a common alternative to dichloromethane.[12]
-
Thermolytic deprotection in high-boiling, non-chlorinated solvents can also be effective, though it may not be suitable for all substrates.
-
Acidic resins can be used for a more straightforward workup, as the acid can be filtered off.
-
III. Impurity Summary and Analytical Data
The following table summarizes the common impurities discussed, along with their likely origin.
| Impurity Name | Structure | Origin |
| 3,3',4,4'-Tetrafluorobiphenyl | F₂(C₆H₃)C₆H₃F₂ | Homocoupling of Grignard reagent or boronic acid |
| 1,2-Difluorobenzene | C₆H₄F₂ | Protodeboronation of 3,4-difluorophenylboronic acid |
| N-Boc-azetidin-3-ol | C₈H₁₅NO₃ | Reduction of N-Boc-azetidin-3-one by Grignard reagent |
| tert-Butyl-3-(3,4-difluorophenyl)azetidine | C₁₃H₁₇F₂N | Alkylation of the product during Boc deprotection |
Note on Analytical Data: Specific NMR and mass spectrometry data for these impurities can be found in chemical databases and literature. For a comprehensive list of NMR chemical shifts for common laboratory solvents and impurities, refer to publications such as the one by Gottlieb, Kotlyar, and Nudelman.[10][13][14]
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a flame-dried flask, add N-Boc-3-iodoazetidine (1.0 equiv.), 3,4-difluorophenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Boc Deprotection with a Scavenger
-
Dissolve the N-Boc protected this compound (1.0 equiv.) in an appropriate solvent (e.g., dichloromethane).
-
Add a cation scavenger (e.g., triethylsilane, 1.5-2.0 equiv.).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) dropwise (5-10 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash with brine, dry the organic layer, and concentrate to yield the deprotected product. Further purification may be required.
V. References
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH. [Link]
-
Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
-
CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Rice Office of Research. [Link]
-
US4966979A - Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
-
How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. [Link]
-
Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PMC - NIH. [Link]
-
Specific solvent issues with BOC deprotection. Wordpress. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. Asian Pub. Corp.. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]
-
Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][15]-Fused Indole Heterocycles. PMC - NIH. [Link]
-
(PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ResearchGate. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [Link]
-
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ResearchGate. [Link]
-
Supporting Information New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro. AWS. [Link]
-
Fmoc deprotection by tert-butylamine and its comparison in solution and solid phase synthesis. ResearchGate. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
-
The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Chemistry Portal. [Link]
-
A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate. [Link]
-
A Single-Step Synthesis of Azetidine-3-amines. PubMed. [Link]
-
3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. [Link]
-
Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. ACS Publications. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC - NIH. [Link]
-
3,4-DIFLUOROPHENYLMAGNESIUM BROMIDE (cas 90897-92-0) SDS/MSDS download. ChemSrc. [Link]
-
(PDF) Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]
Sources
- 1. 3,4-ジフルオロフェニルマグネシウムブロミド 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. 3,4-DIFLUOROPHENYLMAGNESIUM BROMIDE CAS#: 90897-92-0 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. research.rice.edu [research.rice.edu]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. researchgate.net [researchgate.net]
- 15. Acids - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Azetidine Ring Formation Reactions
Welcome to the technical support center for azetidine synthesis. The construction of the strained four-membered azetidine ring is a common challenge for researchers in medicinal and process chemistry.[1] This guide is structured as a series of troubleshooting questions and answers to directly address the practical issues you may encounter in the lab. We will delve into the causality behind common failures and provide actionable, field-proven solutions to guide your experimental design and optimization.
Troubleshooting Guide: Common Experimental Issues
Section 1: Low or No Yield in Intramolecular Cyclizations
This is the most frequently encountered issue, often stemming from the high activation energy required to form the strained four-membered ring.[2]
Question: My intramolecular cyclization of a γ-amino alcohol (or halide) is failing or giving very low yields. What are the primary factors to investigate?
Answer: A low yield in a 4-exo-tet cyclization points to several potential culprits, from suboptimal reaction parameters to incorrect substrate activation. Let's break down the key areas for troubleshooting.
1. Leaving Group Efficacy: The nucleophilic substitution reaction requires a good leaving group.
-
For γ-amino alcohols: The hydroxyl group must be activated. Mesylates (Ms), tosylates (Ts), and triflates (Tf) are common choices. Triflate is an excellent leaving group but can sometimes be too reactive, leading to side reactions. Mesylates and tosylates offer a good balance of reactivity and stability.[3] An alternative is using Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD), which converts the alcohol into a good leaving group in situ.[4]
-
For γ-haloamines: The reactivity order is I > Br > Cl. If you are using a γ-chloroamine and observing low reactivity, consider converting it to the corresponding iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction).
2. Base Selection and Stoichiometry: The choice of base is critical for deprotonating the amine nucleophile without causing elimination or other side reactions.
-
Strength: A base strong enough to deprotonate the amine (or its salt) is required. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or non-nucleophilic organic bases like DBU.
-
Steric Hindrance: Bulky bases can sometimes favor elimination (E2) over substitution (Sₙ2).
-
Solubility: Ensure your base is soluble or effectively dispersed in the reaction solvent. Phase-transfer catalysts can be beneficial in biphasic systems.
3. Solvent and Concentration Effects:
-
Solvent Polarity: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base while leaving the amine nucleophile relatively free to attack.
-
High Dilution Principle: Intermolecular side reactions, such as polymerization, are a common failure mode.[2] To favor the desired intramolecular cyclization, the reaction should be run under high dilution conditions (typically 0.01–0.05 M). This can be achieved by the slow addition of the substrate to a heated solution of the base and solvent.
4. Temperature Control:
-
Temperature can be a double-edged sword. While higher temperatures can help overcome the activation energy for ring closure, they can also promote decomposition and the formation of the more thermodynamically stable five-membered pyrrolidine ring (see Section 2).[5] It is often best to start at a moderate temperature (e.g., 60–80 °C) and adjust based on reaction monitoring.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields.
Section 2: Competing Side Reactions
Question: My reaction is forming the five-membered pyrrolidine ring as the major product instead of the desired four-membered azetidine. How can I control the selectivity?
Answer: This is a classic problem of kinetic versus thermodynamic control, which can be explained by Baldwin's Rules for ring closure.[6]
-
Kinetic Pathway (Favored): The formation of the azetidine occurs via a 4-exo-tet cyclization. This pathway is kinetically favored because the attacking nucleophile can achieve the ideal bond angle (close to 109.5°) for attacking a tetrahedral carbon without significant strain.[7][8]
-
Thermodynamic Pathway (Disfavored but Stable): The formation of the pyrrolidine occurs via a 5-endo-tet cyclization. This pathway is kinetically disfavored due to the poor orbital overlap required for the intramolecular attack. However, the resulting five-membered ring is thermodynamically much more stable than the strained four-membered azetidine.[5][8]
If your reaction yields the pyrrolidine, it means the conditions are allowing the reaction to equilibrate to the more stable thermodynamic product. To favor the kinetic azetidine product, you must adjust the conditions to prevent this equilibration.
Kinetic vs. Thermodynamic Control in Azetidine Synthesis
Caption: Energy profile showing kinetic (azetidine) vs. thermodynamic (pyrrolidine) pathways.
| Parameter | Condition Favoring Azetidine (Kinetic) | Rationale |
| Temperature | Low to moderate (e.g., RT to 80 °C) | Provides enough energy for the lower activation barrier of the 4-exo-tet cyclization but not enough to overcome the higher barrier for the 5-endo-tet pathway or for ring-opening/rearrangement of the azetidine.[5] |
| Base | Moderately strong, non-nucleophilic | A very strong base at high temperatures can promote rearrangement of the azetidine product to the more stable pyrrolidine. |
| Reaction Time | As short as possible | Monitor the reaction closely (TLC, LC-MS). Once the starting material is consumed, work up the reaction immediately to prevent the kinetically formed product from rearranging to the thermodynamic product over time. |
| Leaving Group | Highly reactive (I, OTs, OMs) | A better leaving group allows the reaction to proceed at a lower temperature, further favoring the kinetic product. |
Section 3: Issues with Specific Reaction Types
Question: My Aza Paternò-Büchi [2+2] photocycloaddition is not working. What are the critical parameters?
Answer: The Aza Paternò-Büchi reaction, the photocycloaddition of an imine and an alkene, is a powerful but sensitive method for azetidine synthesis.[9] Failure often points to issues with the photochemical setup or substrate electronics.
-
Excited State and Photosensitizer: The reaction typically proceeds through the triplet excited state of the imine.[10] Direct irradiation can be inefficient.
-
Solution: Use a triplet photosensitizer like acetone or benzophenone with UV light. For visible-light-mediated processes, an appropriate photocatalyst (e.g., an Iridium complex) that can activate the substrate via triplet energy transfer is required.[11]
-
-
Wavelength: The light source must provide energy that can be absorbed by the substrate or the sensitizer. Ensure your lamp's emission spectrum matches the absorption spectrum of the key component.
-
Substrate Reactivity: The efficiency of the cycloaddition is highly dependent on the nature of the imine and alkene. Electron-poor imines often react better with electron-rich alkenes, and vice-versa.
-
Degassing: Oxygen can quench the triplet excited state, killing the reaction.
-
Solution: Thoroughly degas the reaction mixture before irradiation by bubbling with an inert gas (N₂ or Ar) or by using freeze-pump-thaw cycles.
-
Protocol: General Procedure for a Sensitized Aza Paternò-Büchi Reaction
-
In a quartz reaction vessel, dissolve the imine (1.0 eq) and the alkene (1.5–3.0 eq).
-
Add the solvent (e.g., acetonitrile) and the photosensitizer (e.g., acetone, can be used as solvent).
-
Degas the solution for 15-30 minutes with a gentle stream of argon.
-
Seal the vessel and place it in a photochemical reactor equipped with a cooling system.
-
Irradiate with the appropriate wavelength lamp (e.g., 254 nm or 350 nm) while maintaining a low temperature.
-
Monitor the reaction by TLC or GC-MS until the imine is consumed.
-
Concentrate the reaction mixture and purify by column chromatography.
Question: My Buchwald-Hartwig amination for intramolecular ring closure is sluggish or fails. How can I optimize it?
Answer: Intramolecular Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization of the catalytic system.[12]
-
Ligand Choice: This is the most critical parameter. The ligand stabilizes the palladium center and facilitates the key reductive elimination step. Sterically hindered, electron-rich phosphine ligands are typically required.
-
Common Ligands: XPhos, SPhos, RuPhos, or bidentate ligands like BINAP.[12]
-
Troubleshooting: If one ligand fails, screen a panel of others. The optimal ligand can be highly substrate-dependent.
-
-
Palladium Precatalyst: Use a modern, air-stable precatalyst (e.g., G3 or G4 Buchwald precatalysts) for reliable results.[13] These ensure efficient generation of the active Pd(0) species.
-
Base Selection: A weak, non-coordinating base is crucial. Strong bases can interfere with the catalyst.
-
Common Choices: K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective. Sodium tert-butoxide can also be used but is much stronger.
-
-
Solvent: Anhydrous, deoxygenated solvents are mandatory. Toluene, dioxane, or THF are typical choices.
FAQs: Quick Reference
Q1: What is the best N-protecting group for azetidine synthesis and handling? A1: The choice is highly dependent on the subsequent chemistry planned.
-
Boc (tert-butyloxycarbonyl): Stable, easily removed with acid (e.g., TFA). However, the azetidine ring itself can be sensitive to strong acid, so removal must be done carefully.
-
Cbz (carboxybenzyl): Stable, removed by hydrogenolysis, which is a mild method that preserves the azetidine ring.
-
Ns (Nosyl) or Ts (Tosyl): Electron-withdrawing groups that can activate the N-H for deprotonation. They are very stable but require harsher conditions for removal (e.g., dissolving metal reduction or thiolates).
-
Botc (tert-butoxythiocarbonyl): A specialized group that can facilitate lithiation at the α-carbon for further functionalization and can be removed under mild conditions.[14]
Q2: My azetidine product is decomposing on silica gel during chromatography. What should I do? A2: The acidic nature of standard silica gel can catalyze the ring-opening of the strained azetidine.
-
Solution 1: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of triethylamine (~1%), then pack the column.
-
Solution 2: Use a different stationary phase, such as neutral alumina.
-
Solution 3: If the product is sufficiently volatile and thermally stable, consider purification by Kugelrohr distillation.
Q3: What are the best analytical techniques to monitor the reaction? A3: A combination of techniques is ideal.
-
TLC (Thin Layer Chromatography): Excellent for rapid, qualitative checks of starting material consumption and product formation. Stain with potassium permanganate or ninhydrin for amine visualization.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides definitive confirmation of the product's mass, helping to distinguish between the desired azetidine and isomeric byproducts like pyrrolidine.
-
¹H NMR (Proton Nuclear Magnetic Resonance): A crude ¹H NMR of an aliquot can provide the most detailed picture, showing the ratio of product to starting material and identifying major byproducts. The chemical shifts and coupling constants of the azetidine ring protons are highly characteristic.
References
- Juszkiewicz, M., & Gryko, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
- Frenking, G., & Ess, D. H. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- (2011). Synthesis of Azetidines. Progress in Chemistry.
- (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Ollivier, C., & Gandon, V. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
- Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
- Gudelis, V., & Kananovich, D. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- (n.d.). Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)
- Richardson, A. D., & Schindler, C. S. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
- Uesugi, S., & Kanoh, N. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
- Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science (RSC Publishing). DOI:10.1039/D0SC01017K
- Kaur, N. (2025). Photochemical synthesis of azetidines.
- Schindler, C. S., & Matzger, A. J. (2022).
- (n.d.). Catalyst Selection for Efficient Azetidine Synthesis: A Technical Support Center. BenchChem.
- (n.d.). Azetidine synthesis. Organic Chemistry Portal.
- (n.d.). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate.
- Gudelis, V., & Kananovich, D. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- da Silva, M. S., & de Oliveira, K. T. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines.
- O'Brien, P., & Campos, K. R. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
- Kupai, J., & Huszthy, P. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
- (n.d.). How to avoid pyrrolidine formation during azetidine synthesis. BenchChem.
- Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Inglesby, P. A., & Wipf, P. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- (n.d.). Synthetic methods to access azetidines.
- Bott, T. M., & West, F. G. (2012).
- (n.d.).
- (n.d.). Baldwin's rules. Wikipedia.
- Anderson, L. L. (n.d.). Strain-Release Arylations for the Bis-Functionalization of Azetidines.
- (2025). Preparation and Synthetic Applications of Azetidines.
- Kupai, J., & Huszthy, P. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.
- Kupai, J., & Huszthy, P. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.
- Kupai, J., & Huszthy, P. (2020).
- (n.d.).
- Uno, T., & Itami, K. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Baldwin's rules - Wikipedia [en.wikipedia.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Difluorophenyl Azetidines
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for the synthesis of difluorophenyl azetidines. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges posed by these valuable scaffolds. The inherent ring strain of the azetidine core, combined with the electronic effects of the difluorophenyl moiety, presents a distinct set of synthetic hurdles.[1]
This guide is structured as a dynamic troubleshooting resource. We move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues in your experiments and make informed decisions to optimize your synthetic routes.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of difluorophenyl azetidines in a practical question-and-answer format.
Q1: My intramolecular cyclization to form the azetidine ring is resulting in very low yields. What are the likely causes and how can I improve it?
Low yield in the crucial ring-forming step is a frequent problem, largely due to the high activation energy required to form the strained four-membered ring.
Potential Causes & Recommended Solutions:
-
Poor Leaving Group: The intramolecular nucleophilic substitution requires an excellent leaving group. If you are using a chloro- or bromo- leaving group, consider converting it to a better one.
-
Actionable Advice: Convert the terminal alcohol of your 3-amino-1-propanol precursor into a mesylate (-OMs) or tosylate (-OTs) in situ. These are far superior leaving groups. A typical procedure involves cooling the reaction to 0 °C, adding methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2]
-
-
Suboptimal Base/Solvent Combination: The choice of base is critical. It must be strong enough to deprotonate the amine nucleophile (if starting from an amine salt) or to facilitate the cyclization, but not so strong that it promotes elimination or other side reactions.
-
Actionable Advice: For cyclizing an N-protected γ-amino alcohol after mesylation, a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile is often effective.[3] Heating the reaction (e.g., to 65 °C) can provide the necessary energy to overcome the ring strain barrier.[3]
-
-
Competing Intermolecular Reactions: At high concentrations, the linear precursor can react with another molecule of itself, leading to dimers and polymers instead of the desired intramolecular cyclization.
-
Actionable Advice: Employ high-dilution conditions. Slowly add your substrate to a large volume of pre-heated solvent containing the base. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.
-
Troubleshooting Flowchart: Low Yield in Cyclization
Sources
Technical Support Center: Navigating the Metabolic Landscape of Azetidine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-containing compounds. The unique structural and physicochemical properties of the azetidine ring, such as its high sp³ character and conformational rigidity, have made it an increasingly popular motif in modern medicinal chemistry to enhance metabolic stability and other ADME properties.[1][2] However, its inherent ring strain and specific electronic features can also introduce unique metabolic and chemical stability challenges.[3][4]
This guide is designed to provide you with in-depth, field-proven insights into identifying and overcoming common metabolic stability issues associated with this important scaffold. We will move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and design more robust molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when starting to work with azetidine-containing compounds.
Q1: Why is the azetidine ring often considered beneficial for metabolic stability compared to other saturated heterocycles like piperidine?
A: The incorporation of an azetidine ring can offer several advantages for metabolic stability. Its rigid, three-dimensional structure can orient substituents in a way that is less favorable for interaction with the active sites of metabolizing enzymes.[5] Furthermore, replacing larger, more flexible rings like piperidine with a smaller, more constrained azetidine ring can reduce the number of potential metabolic "soft spots." For instance, piperidine rings are often susceptible to oxidation at the carbons alpha to the nitrogen, a common metabolic pathway that can be mitigated by the azetidine scaffold.[6] However, it is crucial to remember that the azetidine ring itself can be a site of metabolism, and its stability is highly dependent on the overall molecular context.
Q2: What are the primary metabolic pathways I should be concerned about with my azetidine-containing compound?
A: While the specific metabolic fate is compound-dependent, there are several key pathways to be aware of:
-
CYP450-Mediated Oxidation: Cytochrome P450 enzymes are major contributors to the metabolism of many drugs. For azetidines, this can manifest as:
-
Aldehyde Oxidase (AO) Mediated Metabolism: AO is a cytosolic enzyme known to metabolize N-heterocycles.[9] The carbons adjacent to the ring nitrogen are often susceptible to oxidation by AO, leading to the formation of lactams.[10][11] This is a critical consideration, as AO activity varies significantly between preclinical species and humans, which can lead to unexpected metabolic profiles in clinical trials.[9]
-
Glutathione (GSH) Conjugation: Due to its inherent ring strain, the azetidine ring can be susceptible to nucleophilic attack. A notable pathway is a Glutathione S-transferase (GST)-catalyzed ring-opening. This is a direct conjugation pathway that, importantly, does not require prior activation by CYP450 enzymes.[12][13]
Q3: What are the standard in vitro assays to assess the metabolic stability of my azetidine compound?
A: The initial assessment of metabolic stability is typically performed using a tiered approach with various in vitro systems:
-
Liver Microsomes: This is a subcellular fraction containing many of the key Phase I drug-metabolizing enzymes, most notably the cytochrome P450s.[14][15] A microsomal stability assay is a good first screen for CYP-mediated metabolism.
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors, providing a more comprehensive picture of a compound's metabolic fate.[12]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, including Aldehyde Oxidase (AO).[9] If you suspect AO-mediated metabolism, an S9 stability assay is crucial.
The primary readouts from these assays are the compound's half-life (t½) and its intrinsic clearance (CLint), which indicate how quickly the compound is metabolized.[14]
Part 2: Troubleshooting Guides
This section provides a deeper dive into specific issues you may encounter during your experiments and offers actionable solutions.
Troubleshooting Guide 1: High Clearance in Liver Microsomal Stability Assay
Scenario: Your azetidine-containing compound shows a short half-life and high intrinsic clearance in the human liver microsomal (HLM) assay.
Initial Analysis: This result strongly suggests that your compound is a substrate for CYP450 enzymes. The key is to identify where the metabolism is occurring (the "metabolic hotspot") and then devise a strategy to block it.
Workflow for Identifying Metabolic Hotspots and Improving Stability:
Caption: Decision workflow for addressing high microsomal clearance.
Detailed Troubleshooting Steps:
1. Pinpoint the Metabolic Hotspot:
-
Metabolite Identification: The most direct approach is to perform a metabolite identification study. Incubate your compound with liver microsomes and analyze the resulting mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift of the generated metabolites will indicate the type of metabolic transformation (e.g., +16 Da for hydroxylation).
-
Use of Recombinant Enzymes: Incubating your compound with a panel of individual, recombinant human CYP450 isozymes (e.g., CYP3A4, 2D6, 2C9) can help identify which specific enzyme is responsible for the metabolism.[2]
2. Common Metabolic Hotspots on Azetidine-Containing Compounds and Blocking Strategies:
| Metabolic Hotspot | Common Metabolic Transformation | Blocking Strategy | Rationale & Example |
| Carbon alpha to Azetidine Nitrogen | C-H Oxidation, potentially leading to ring scission. | Steric Shielding: Introduce a bulky group (e.g., a methyl or cyclopropyl group) on the α-carbon or adjacent positions. | The bulky group physically hinders the approach of the metabolizing enzyme to the susceptible C-H bond. |
| N-Alkyl Substituent | N-dealkylation (especially for small alkyl groups like methyl or ethyl). | Increase Steric Bulk: Replace the small alkyl group with a larger, more sterically demanding group, such as a tert-butyl group.[16] | The increased steric hindrance around the nitrogen atom prevents the enzyme from accessing the α-carbon of the alkyl group, which is the initial site of oxidation in N-dealkylation.[7][8] |
| Aryl or Heteroaryl Substituents | Aromatic hydroxylation. | Fluorination: Replace a hydrogen atom at the site of hydroxylation with a fluorine atom.[17] | The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative cleavage by CYP enzymes.[17][18] |
| Benzylic Positions | Oxidation at the benzylic carbon. | Introduce Heteroatoms or Fluorine: Replace the benzylic C-H with a C-F bond or replace the carbon with a nitrogen atom (e.g., moving from a benzyl to a pyridyl group). | This blocks the site of oxidation and can also alter the electronic properties of the molecule, making it a less favorable substrate for the enzyme. |
3. Case Study Example: Blocking α-Carbon Oxidation
A series of DGAT2 inhibitors containing an azetidine ring were found to have high intrinsic clearance.[12] Metabolite identification studies revealed that a primary metabolic pathway was CYP-mediated oxidation at the carbon alpha to the azetidine nitrogen, which led to ring scission and the formation of a reactive aldehyde metabolite.[12] By replacing the azetidine substituent with a metabolically more stable pyridine ring, the formation of the aldehyde metabolite was mitigated, leading to the discovery of a clinical candidate with improved metabolic stability.[12]
Troubleshooting Guide 2: Compound Disappears in the Absence of Cofactors or in Buffer
Scenario: You observe significant loss of your parent compound in control incubations (e.g., in buffer alone or in microsomal incubations without the NADPH cofactor).
Initial Analysis: This points towards chemical instability rather than enzymatic metabolism. The inherent ring strain of the azetidine moiety can make it susceptible to non-enzymatic degradation, particularly through hydrolysis or ring-opening reactions.[3][4]
Workflow for Investigating Chemical Instability:
Caption: Troubleshooting workflow for suspected chemical instability.
Detailed Troubleshooting Steps:
1. Confirm pH-Dependent Degradation:
-
Run a simple stability study by incubating your compound in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) at 37°C and monitor the disappearance of the parent compound over time by LC-MS. Standard microsomal stability assays are typically run at pH 7.4.[14]
2. Understand the Mechanism of Instability:
-
Acid-Mediated Ring Opening: N-substituted azetidines can be particularly susceptible to acid-mediated intramolecular ring-opening, especially if a pendant nucleophilic group is present in the molecule.[3] Protonation of the azetidine nitrogen makes the ring more susceptible to nucleophilic attack, leading to degradation.[3]
-
Check the pKa: The basicity (pKa) of the azetidine nitrogen is a key determinant of its stability in acidic conditions.[3] If the pKa is in a range where the nitrogen is significantly protonated at the assay pH, this can drive degradation.
3. Mitigation Strategies:
-
Adjust Assay pH: If your compound is unstable at pH 7.4 but stable at a slightly higher pH, consider running your metabolic stability assays in a buffer with a pH closer to 8.0, as long as it does not significantly impact enzyme activity.
-
Structural Redesign: The most robust solution is often to modify the molecule to improve its inherent chemical stability.
-
Reduce the pKa of the Azetidine Nitrogen: One effective strategy is to introduce electron-withdrawing groups or conjugate the nitrogen's lone pair with an adjacent pi-system (e.g., an aromatic ring). This delocalization reduces the basicity of the nitrogen, making it less likely to be protonated and thus more stable in acidic media.[3]
-
Troubleshooting Guide 3: High Clearance in S9 or Hepatocyte Assays, but Stable in Microsomes
Scenario: Your compound is stable in the liver microsomal assay but shows high clearance in hepatocyte or S9 fraction assays.
Initial Analysis: This pattern strongly suggests that your compound is being metabolized by cytosolic enzymes, which are present in S9 and hepatocyte preparations but absent from microsomes. The two most likely culprits are Aldehyde Oxidase (AO) or Glutathione S-transferases (GSTs).
Workflow for Investigating Cytosolic Metabolism:
Caption: Investigating suspected cytosolic metabolism.
Detailed Troubleshooting Steps:
1. Differentiate Between AO and GST Metabolism:
-
Inhibitor Studies: Perform your S9 incubation in the presence of specific enzyme inhibitors.
-
To test for Aldehyde Oxidase involvement, use a known AO inhibitor like hydralazine. A significant reduction in clearance in the presence of the inhibitor points to AO-mediated metabolism.[9]
-
To test for GST involvement, use an inhibitor like ethacrynic acid.[12] A decrease in the disappearance of the parent compound or the formation of a glutathione conjugate would confirm this pathway.
-
2. Strategies to Mitigate Cytosolic Metabolism:
-
Blocking AO Metabolism: AO typically oxidizes electron-deficient carbons adjacent to a ring nitrogen.[10][11]
-
Strategic Fluorination: Introducing a fluorine atom at the suspected site of AO oxidation can effectively block this metabolic pathway.
-
Modify Heterocycle: Consider bioisosteric replacement of the N-heterocycle with one that is less susceptible to AO metabolism.
-
-
Reducing GST-Mediated Ring Opening: The GST-catalyzed ring opening is driven by the inherent strain of the azetidine ring.[12][13]
-
Reduce Ring Strain (if possible): While challenging without changing the core scaffold, modifications that slightly alter the geometry and reduce ring strain could potentially decrease susceptibility to this pathway. This is more of a consideration for scaffold selection during the design phase.
-
Steric Hindrance: Introducing steric bulk near the carbons alpha to the nitrogen may also shield the ring from the nucleophilic attack by glutathione.
-
Part 3: Experimental Protocols
Protocol 1: Standard Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an azetidine-containing compound due to Phase I metabolism.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plate and collection plates
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a 96-well plate, add phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and test compound (final concentration typically 1 µM).[14]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound and microsomes to reach thermal equilibrium.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold quenching solution. The quenching solution stops the enzymatic reaction and precipitates the proteins.[14]
-
Control Incubations: Run parallel incubations without the NADPH regenerating system to assess for non-enzymatic degradation.
-
Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
References
- Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega. 2017.
- Stubley, C., et al. THE METABOLISM OF NHETEROCYCLES. University of Bradford.
- Aldehyde Oxidase. Cambridge MedChem Consulting.
- General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxid
- Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry. 2019.
- A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Benchchem.
- Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactiv
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. 2021.
- (PDF) Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...).
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
- A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Benchchem.
- Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability. Benchchem.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH.
- Flavin Containing Monooxygenases and Metabolism of Xenobiotics. PMC - NIH.
- Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
- Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycol
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. 2017.
- Metabolic N-Dealkylation and N-Oxid
- Human Flavin-Containing Monooxygenase: Substrate Specificity and Role in Drug Metabolism.
- Drug metabolism by flavin-containing monooxygenases of human and mouse. PubMed.
- Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
- Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. 2025.
- Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
- Flavin-containing monooxygenase. Wikipedia.
- Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed. 2016.
- Protocols & Troubleshooting Guides. R&D Systems.
- Fluorination as a Strategy to Enhance Metabolic Stability: A Compar
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021.
- Microsomal Stability - In Vitro Assay. Charnwood Discovery.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Aziridine- and azetidine-based catalytic systems. Modulation of ring and side chain strain. ScienceDirect.
- Fluorine in drug discovery: Role, design and case studies. Pre-proof.
- Microsomal Stability Assay & Protocol.
- Enzymatic hydrolysis of l-azetidine-2-carboxyl
- Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. PubMed.
- Selective Fluorination in Drug Design and Development: An Overview of Biochemical Rationales.
- Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocol. 2024.
- Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH.
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- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 16. nedmdg.org [nedmdg.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pharmacyjournal.org [pharmacyjournal.org]
Technical Support Center: N-Functionalization of 3-(3,4-Difluorophenyl)azetidine
Welcome, researchers and drug development professionals. This guide, structured as a series of troubleshooting questions and answers, addresses common challenges encountered during the N-functionalization of 3-(3,4-difluorophenyl)azetidine. As a key building block in modern medicinal chemistry, understanding its reactivity is paramount for successful synthesis. This document provides field-proven insights and detailed protocols to help you navigate potential side reactions and optimize your experimental outcomes.
Section 1: Core Principles – Understanding Azetidine Stability
FAQ: Why is my azetidine derivative unexpectedly decomposing?
Answer: The primary cause of instability in azetidine derivatives is the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1] This strain makes the ring susceptible to decomposition pathways, most notably acid-mediated ring-opening, which are not typically observed in larger, less strained systems like pyrrolidines.[2][3]
The mechanism often begins with the protonation of the azetidine nitrogen, especially under acidic conditions. This activation makes the ring's carbon atoms highly electrophilic and vulnerable to nucleophilic attack by solvents, counter-ions, or even other functional groups within the molecule (intramolecularly), leading to irreversible ring-opening.[2][4] The basicity (pKa) of the azetidine nitrogen is a critical factor; a lower pKa can enhance stability against acid-catalyzed decomposition.[2] Fortunately, the electron-withdrawing nature of the 3-(3,4-difluorophenyl) group helps to lower the nitrogen's basicity, providing a degree of intrinsic stability compared to alkyl-substituted azetidines.
Diagram: General Mechanism of Acid-Mediated Ring-Opening
Caption: Acid-catalyzed decomposition pathway of azetidines.
Proactive measures are crucial to prevent this common failure mode.
Table 1: Proactive Measures to Prevent Azetidine Decomposition
| Parameter | Recommendation | Rationale |
| pH Control | Maintain neutral or slightly basic conditions during reactions and workups. Use a non-nucleophilic organic base (e.g., DIPEA, Et₃N) to scavenge any acid generated in situ. | Prevents protonation of the azetidine nitrogen, which is the activating step for ring-opening.[2][3] |
| Temperature | Conduct reactions at the lowest effective temperature. Avoid prolonged heating. | Higher temperatures provide the activation energy needed to overcome the barrier for ring-opening, accelerating decomposition. |
| Reagent Choice | Avoid strong Brønsted or Lewis acids unless they are essential for the transformation.[5][6] If necessary, use them at low temperatures and for short durations. | Strong acids are potent catalysts for ring-opening.[4] |
| Storage | Store sensitive azetidine derivatives as solids or in aprotic, non-acidic solvents under an inert atmosphere. | Minimizes exposure to atmospheric moisture and CO₂, which can create a weakly acidic environment over time. |
Section 2: Troubleshooting Specific N-Functionalization Reactions
This section addresses side reactions and optimization strategies for the most common N-functionalization methods.
Reductive Amination
A preferred method for N-alkylation due to its mildness and avoidance of over-alkylation issues common with direct alkylation using alkyl halides.[7][8][9]
Q: My reductive amination yield is low, and I'm recovering my starting aldehyde/ketone. What's wrong?
Answer: This issue points to inefficient formation of the crucial imine or iminium ion intermediate. The reaction between the azetidine and the carbonyl compound is a reversible equilibrium. If water, the byproduct of this condensation, is not removed or if the equilibrium is unfavorable, the concentration of the imine intermediate will be too low for the reduction step to proceed effectively.
Solutions:
-
Add a Dehydrating Agent: Incorporate a mild dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) into the reaction mixture.
-
Use a Lewis Acid Catalyst: A catalytic amount of a Lewis acid, such as Ti(OiPr)₄, can facilitate imine formation.[8]
-
Pre-formation: Allow the azetidine and carbonyl compound to stir together for a period (e.g., 1-2 hours) before introducing the reducing agent.
Q: I'm observing significant formation of an alcohol byproduct corresponding to my carbonyl starting material. How can I prevent this?
Answer: This indicates that your reducing agent is not selective enough. It is reducing the aldehyde or ketone starting material faster than it reduces the iminium ion intermediate. While sodium borohydride (NaBH₄) can be used, it is often too reactive.
Solution: Switch to a milder, more selective reducing agent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most reductive aminations. It is moisture-stable and selectively reduces the protonated iminium ion much faster than it reduces ketones or aldehydes, minimizing alcohol byproduct formation.[8][9]
-
Sodium Cyanoborohydride (NaBH₃CN): Also highly selective for imines, but it is toxic and requires careful pH control (works best under slightly acidic conditions to promote iminium formation).[8][10]
Diagram: Troubleshooting Workflow for Reductive Amination
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these molecules. The introduction of fluorine into a heterocyclic scaffold dramatically alters its physicochemical properties, often leading to purification behaviors that deviate significantly from their non-fluorinated analogs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the integrity and purity of your compounds.
The Fluorine Factor: Why Purification is a Unique Challenge
The high electronegativity, small size, and low polarizability of the fluorine atom, especially when incorporated as a trifluoromethyl group, impart distinct characteristics to heterocyclic compounds.[1][2] These include altered pKa, increased lipophilicity, and modified conformational preferences.[1] Consequently, during purification, you may encounter issues such as unexpected elution profiles in chromatography, difficulty in achieving sharp peaks, and challenges in removing fluorine-specific impurities. This guide is structured to address these issues head-on, providing both the "how" and the "why" behind each recommended solution.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Chromatography Conundrums
Question 1: My fluorinated basic heterocycle is showing severe peak tailing in reversed-phase HPLC. What's happening and how can I fix it?
Answer:
Peak tailing with basic fluorinated heterocycles is a common and frustrating issue. The primary cause is often strong, unwanted secondary interactions between the basic nitrogen of your heterocycle and acidic residual silanol groups on the surface of standard silica-based C8 or C18 columns.[3][4] The presence of electron-withdrawing fluorine atoms can further influence the basicity of the heterocycle, exacerbating these interactions.
Causality and Solutions:
-
Secondary Silanol Interactions: The lone pair of electrons on a basic nitrogen atom can interact with the acidic protons of residual silanol groups (Si-OH) on the stationary phase. This leads to a portion of the analyte molecules being retained longer, resulting in an asymmetric or tailing peak.[5]
-
Solution 1: Mobile Phase Modification. Add a basic modifier to your mobile phase to compete with your analyte for the active silanol sites.
-
Protocol: Add 0.1% (v/v) of triethylamine (TEA) or ammonia to your mobile phase. This will protonate the silanol groups, minimizing their interaction with your basic compound.
-
-
Solution 2: Lowering the pH. Adjust the mobile phase pH to be at least 2 pH units below the pKa of your basic heterocycle. This ensures your compound is fully protonated and less likely to interact with the silanol groups.
-
Solution 3: Utilize a Specialized Column. Consider using a column with a more inert stationary phase or one that is specifically designed to shield residual silanols. Fluorinated stationary phases can also offer alternative selectivity.[6]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]
-
Solution: Reduce the injection volume or dilute your sample and reinject.[3]
-
Question 2: I'm observing poor separation between my desired fluorinated heterocycle and a closely related impurity. How can I improve the resolution?
Answer:
Achieving good resolution between structurally similar fluorinated compounds requires careful optimization of your chromatographic conditions. The unique properties imparted by fluorine can sometimes lead to co-elution where traditional methods fail.
Strategies for Enhancing Resolution:
-
Optimize the Mobile Phase:
-
Fluorinated Eluents: Pairing a standard C8 or C18 column with a fluorinated eluent, such as 2,2,2-trifluoroethanol (TFE), can significantly improve the separation of fluorinated compounds.[7][8] This is due to the principle of "like-dissolves-like," where the fluorinated eluent has a higher affinity for the fluorinated analytes, leading to differential retention.[9]
-
Solvent Selectivity: If you are using a standard solvent system like acetonitrile/water, try switching to methanol/water or vice-versa. The different solvent properties can alter the selectivity of the separation.
-
-
Change the Stationary Phase:
-
Fluorinated Columns: Employing a column with a fluorinated stationary phase can provide unique selectivity for fluorinated compounds through dipole-dipole, π-π, and hydrophobic interactions.[6]
-
Alternative Selectivity: Consider a phenyl-hexyl or a polar-embedded phase column to introduce different separation mechanisms.
-
-
Temperature Optimization: Increasing the column temperature can improve separation efficiency and reduce analysis time. Experiment with temperatures ranging from 25°C to 45°C.[7][8]
Question 3: My fluorinated compound is eluting too quickly with no retention on a reversed-phase column. What should I do?
Answer:
This is a common issue for highly polar or highly fluorinated compounds. The high fluorine content can sometimes lead to "fluorophobic" interactions with the hydrophobic stationary phase in a purely aqueous mobile phase, causing it to elute in the void volume.
Solutions for Poor Retention:
-
Increase Mobile Phase Polarity: Start with a highly aqueous mobile phase (e.g., 95% water or buffer) and gradually decrease the polarity.
-
Use a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which provides better retention for polar analytes.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent.
Crystallization Challenges
Question 4: I'm struggling to crystallize my fluorinated heterocyclic compound. It keeps "oiling out." What are the likely causes and solutions?
Answer:
"Oiling out," where a compound separates from the solution as a liquid rather than a solid, is a common problem in crystallization, and it can be particularly prevalent with fluorinated compounds due to their altered solubility profiles.
Troubleshooting Crystallization:
-
Supersaturation or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice.[10]
-
Solution: Add a small amount of hot solvent to dissolve the oil, and then allow the solution to cool very slowly. Using a Dewar flask or insulating the flask can help control the cooling rate.[10]
-
-
Solvent Choice: The chosen solvent may not be ideal for your compound's solubility profile.
-
Solution: Experiment with a co-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear and allow it to cool slowly.
-
-
Inducing Nucleation: Sometimes, the crystallization process needs a "push" to get started.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled, saturated solution to act as a template for crystallization.
-
Advanced Purification Techniques
Question 5: I need to purify a complex mixture of fluorinated compounds. Would Supercritical Fluid Chromatography (SFC) be a good option?
Answer:
Yes, Supercritical Fluid Chromatography (SFC) is an excellent and often superior alternative to HPLC for the purification of fluorinated compounds, especially for chiral separations and complex mixtures.[11][12]
Advantages of SFC for Fluorinated Heterocycles:
-
Orthogonal Selectivity: SFC often provides different elution orders and better resolution compared to reversed-phase HPLC.
-
Speed: The low viscosity of supercritical CO2 allows for faster separations without a significant loss in efficiency.[11]
-
Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, significantly reducing the amount of organic solvent required.[13]
-
Easier Post-Purification Workup: After fractionation, the CO2 evaporates, leaving the purified compound in a small amount of co-solvent, which simplifies and speeds up the drying process.[13]
| Purification Method | Separation Time | Organic Solvent Used | Total Workup Time | Recovery |
| Purification by SFC | 3 hours | 5 L of Methanol | 1 hour | 95% |
| Purification by HPLC | 46 hours | 40 L of Acetonitrile | 8 hours | 80% |
| A comparative example of SFC vs. HPLC for a pharmaceutical intermediate.[13] |
Protocol for Method Development in Preparative SFC:
-
Analytical Scouting: Screen a variety of chiral and achiral stationary phases at the analytical scale using a standard set of co-solvents (e.g., methanol, ethanol, isopropanol) with and without additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds).
-
Optimization: Once a promising stationary phase and co-solvent combination is identified, optimize the separation by adjusting the gradient, flow rate, and back pressure.
-
Loading Study: Determine the maximum amount of sample that can be loaded onto the analytical column without compromising resolution.
-
Scale-Up: Transfer the optimized method to a preparative scale column, adjusting the flow rate and injection volume accordingly.
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove residual fluorinating reagents or catalysts from my reaction mixture?
A1: The removal of fluorine-containing reagents is a critical step.
-
Aqueous Wash: Many fluorinating reagents and their byproducts can be removed with an aqueous wash. For example, purging a reaction mixture with nitrogen to remove residual fluorine gas, followed by dilution with water and neutralization, is a common workup procedure.[14]
-
Specialized Scavengers: For certain fluorine sources, specialized scavengers or adsorbents can be used. There are commercial fluorine removal agents that can be added to the reaction mixture to precipitate out fluoride ions.[15]
-
Precipitation: In some cases, changing the pH of the aqueous phase can induce the precipitation of fluorine-containing byproducts.[16]
Q2: What are the key considerations for purity assessment of my final fluorinated heterocyclic compound?
A2: Due to the unique properties of fluorine, a multi-technique approach is recommended for purity assessment.
-
¹⁹F NMR Spectroscopy: This is a powerful and highly specific tool for identifying and quantifying fluorinated compounds.[17] The large chemical shift dispersion often allows for the clear resolution of signals from different fluorinated species, making it excellent for identifying impurities.[18] A quantitative ¹⁹F NMR (qNMR) experiment using a certified reference material can provide a highly accurate purity assessment.[19]
-
LC-MS: Liquid chromatography-mass spectrometry is essential for identifying non-fluorinated impurities and confirming the mass of your target compound. Be aware that the fragmentation patterns of fluorinated compounds in mass spectrometry can be complex. The loss of CF3 or HF is a common fragmentation pathway.[20][21]
-
Combustion Ion Chromatography (CIC): For a total fluorine analysis, especially in environmental or complex matrices, CIC can be employed to determine the total amount of organofluorine compounds.[22][23]
Q3: Does the position of the fluorine atom on the heterocyclic ring affect its purification?
A3: Absolutely. The position of the fluorine atom or a fluorine-containing group like -CF3 can significantly impact the molecule's dipole moment, pKa, and overall polarity. This, in turn, will affect its interaction with the stationary phase in chromatography and its solubility in different solvents for crystallization. For example, a fluorine atom adjacent to a basic nitrogen will have a more pronounced effect on its pKa than one further away. Therefore, purification strategies often need to be tailored to the specific regioisomer.
Visualizing Purification Workflows
Decision Tree for Chromatography Method Selection
Caption: A decision tree to guide the selection of the initial chromatography method.
Troubleshooting Workflow for Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing in HPLC.
References
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents [patents.google.com]
- 15. Fluorine Remove Agent,Remediation of Soil Contaminated with Heavy Metals,Treatment of non-ferrous metal slag,Nickel removal agent [fortunehn.com]
- 16. mdpi.com [mdpi.com]
- 17. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]
- 18. acgpubs.org [acgpubs.org]
- 19. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 20. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 21. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity in 3-(3,4-Difluorophenyl)azetidine Synthesis
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(3,4-Difluorophenyl)azetidine. The stereochemical purity of this and other chiral azetidines is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you prevent racemization and maintain stereochemical control throughout your synthesis.
Azetidines are strained four-membered heterocycles that serve as valuable building blocks in medicinal chemistry.[1] Their conformational rigidity and ability to act as bioisosteres for other functional groups make them attractive scaffolds. However, the inherent ring strain of approximately 25.4 kcal/mol can also render them susceptible to undesired ring-opening reactions, which are often a primary cause of racemization.[1][2] This guide will address the mechanistic origins of stereochemical loss and provide practical, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of chiral this compound.
Q1: My synthesis, which starts from a chiral precursor, is yielding a racemic or enantiomerically-poor product. What are the most probable causes?
A1: Loss of stereochemical integrity at the C3 position is a frequent challenge. The primary culprits are typically reaction conditions that promote either SN1-type mechanisms or reversible ring-opening/ring-closing equilibria.
-
Mechanism of Racemization: The most common pathway for racemization involves the formation of a planar, achiral intermediate or a rapidly equilibrating species. In azetidine synthesis, this often occurs via the formation of an azetidinium ion .[3] Protonation or activation of the azetidine nitrogen, especially under acidic conditions or at elevated temperatures, can facilitate a ring-opening reaction with a nucleophile (even a solvent molecule).[2][4] The resulting linear amine can then re-cyclize, but without the stereochemical memory of the starting material, leading to a racemic mixture.
-
Influence of Leaving Group: In intramolecular cyclization reactions to form the azetidine ring (a common strategy), the choice of leaving group is critical. A highly reactive leaving group (e.g., triflate) might favor an SN1 pathway, leading to a carbocation intermediate, especially at a sterically hindered carbon. Conversely, a poor leaving group may require harsh conditions (high heat), which can also promote racemization. Mesylates and tosylates are generally preferred for promoting clean SN2 displacement.
-
pH Control: Both strongly acidic and strongly basic conditions can be detrimental. As mentioned, acid can catalyze ring-opening.[2] Strong bases can cause epimerization if there is an acidic proton alpha to the stereocenter, although this is less common for a simple phenyl-substituted azetidine. Careful control of pH, especially during aqueous workup, is essential.
Q2: I'm performing an intramolecular SN2 cyclization to form the azetidine ring. What are the best practices to ensure complete stereochemical retention?
A2: This is one of the most reliable methods for stereospecific azetidine synthesis. Success hinges on optimizing conditions to ensure the reaction proceeds exclusively through an SN2 pathway.
The key is the intramolecular displacement of a leaving group on a carbon chain by a nitrogen nucleophile. For the synthesis of this compound, a common precursor would be a chiral 1-amino-2-(3,4-difluorophenyl)-3-halopropane or a similar derivative.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic, moderately strong base (e.g., K₂CO₃, NaH). | A strong, bulky base like t-BuOK can promote elimination (E2) side reactions. A weaker base ensures slow, controlled ring closure, favoring the intramolecular SN2 pathway over intermolecular side reactions or racemization. |
| Solvent | Aprotic polar solvents (e.g., DMF, Acetonitrile). | These solvents effectively solvate the counter-ion of the base but do not solvate the nitrogen nucleophile extensively, enhancing its nucleophilicity for the SN2 attack. They are also less likely to act as nucleophiles themselves in ring-opening side reactions. |
| Temperature | Low to moderate temperatures (0 °C to room temperature). | Higher temperatures provide the activation energy for alternative reaction pathways, including SN1-type mechanisms and other decomposition routes that can scramble the stereocenter. |
| Concentration | High dilution conditions (e.g., <0.1 M). | High dilution favors intramolecular reactions over intermolecular polymerization or side reactions by minimizing the chance of two reactant molecules encountering each other. |
Below is a diagram illustrating the desired stereospecific cyclization versus a potential racemization pathway.
Q3: I am using a Mitsunobu reaction to prepare my azetidine precursor, but I'm observing poor enantiomeric excess (e.e.). Why is this happening?
A3: The Mitsunobu reaction is exceptionally reliable for achieving a clean inversion of stereochemistry at a secondary alcohol center via an SN2 mechanism.[5][6] If you are experiencing a loss of stereointegrity, the issue is unlikely to be with the core mechanism itself but rather with side reactions or the quality of your starting materials.
Troubleshooting Steps:
-
Verify Starting Material Purity: The most common cause is an enantiomerically impure starting alcohol. Verify the e.e. of your starting material using chiral HPLC or SFC before proceeding.
-
Check Nucleophile pKa: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13. If the nucleophile is not acidic enough, the betaine intermediate may react in other ways, or the desired reaction may be slow, requiring harsher conditions that could compromise stereochemical integrity. For azetidine synthesis, a common nucleophile is a protected amine like phthalimide, which is suitably acidic.
-
Order of Reagent Addition: The standard and most reliable protocol is to pre-mix the alcohol, nucleophile, and triphenylphosphine (PPh₃) in a suitable solvent (like THF) and then add the azodicarboxylate (e.g., DEAD or DIAD) slowly at a low temperature (typically 0 °C).[5] Adding reagents in a different order can lead to the formation of undesired side products.
-
Avoid Side Reactions: A common side-product occurs if the deprotonated azodicarboxylate acts as the nucleophile instead of your intended nucleophile.[5] This is more likely if your nucleophile is weak or sterically hindered.
Q4: How critical is the choice of the nitrogen-protecting group for maintaining stereochemical control?
A4: The N-protecting group plays a crucial, multifaceted role in the synthesis and can significantly impact stereochemical outcomes.[7][8]
-
Steric Hindrance: Bulky protecting groups (e.g., Trityl) can sterically direct the course of a reaction, but they can also hinder the desired intramolecular cyclization, requiring more forceful conditions that might lead to racemization.
-
Electronic Effects: Electron-withdrawing protecting groups, such as sulfonyl groups (e.g., tosyl, nosyl), are highly effective. They decrease the nucleophilicity of the nitrogen, preventing unwanted side reactions, but more importantly, they increase the acidity of the N-H proton, facilitating its removal by a mild base to initiate the cyclization.
-
Stability During Deprotection: The protecting group must be stable throughout the synthesis but removable at the end under conditions that do not cause racemization. For example, if a Boc group is used, its removal with strong acid (like neat TFA) at elevated temperatures could potentially protonate the azetidine nitrogen and induce the ring-opening/racemization cascade described in A1.[2] Using milder deprotection conditions or choosing a group removable under neutral conditions (e.g., Cbz by hydrogenolysis) is often a safer strategy.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Reaction Condition Optimization for 3-(3,4-Difluorophenyl)azetidine
Welcome to the technical support center for the synthesis and optimization of 3-(3,4-Difluorophenyl)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of its synthesis, focusing on a robust two-step pathway: a Suzuki-Miyaura cross-coupling followed by N-Boc deprotection. Our goal is to equip you with the knowledge to troubleshoot common issues, optimize reaction conditions, and ensure the integrity of your results.
Core Synthetic Strategy: A Two-Step Approach
The most modular and reliable route to this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a protected azetidine boronic ester with a suitable aryl halide, followed by the removal of the protecting group. This strategy offers high functional group tolerance and a straightforward path to the desired product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of N-Boc-3-(3,4-Difluorophenyl)azetidine via Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling is the key C-C bond-forming step. Achieving high yield and purity depends critically on the careful selection and control of the catalyst system, base, and solvent.
Detailed Experimental Protocol
-
Reagent Preparation: To a dry Schlenk flask, add N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine (1.1 equiv.), 1-bromo-3,4-difluorobenzene (1.0 equiv.), and a suitable palladium catalyst/ligand system (see table below).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane, followed by a degassed aqueous solution of a base like K₂CO₃ (2.0 equiv.). The solvent ratio is typically between 3:1 and 5:1 (organic:aqueous).
-
Reaction: Heat the mixture to the target temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the aryl bromide is complete (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-Boc protected product.[1][2]
Data Summary: Optimization of Suzuki-Miyaura Coupling Conditions
The choice of catalyst, ligand, and base is crucial for success. The following table summarizes common starting points for optimization, adapted from literature on similar couplings.[3]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | — | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 60-75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 85-95 |
| 3 | PdCl₂(dppf) (3) | — | Cs₂CO₃ (2) | DME/H₂O | 85 | 80-90 |
| 4 | Buchwald G4 Precat (2) | cPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | >90 |
Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling
Q1: My reaction is stalled or shows very low conversion. What are the likely causes?
A1: This is a classic issue in cross-coupling chemistry and usually points to one of three areas:
-
Inactive Catalyst: The palladium catalyst is the engine of the reaction. Ensure your catalyst is not old or degraded. If using a Pd(0) source like Pd(PPh₃)₄, it can be sensitive to air. Consider using a more robust, air-stable pre-catalyst like a Buchwald G4 pre-catalyst, which is designed for reliable activation.[4][5]
-
Insufficiently Degassed Solvents: Oxygen can oxidize the active Pd(0) species, killing the catalytic cycle. Ensure your solvents are thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Inappropriate Base or Biphasic System: The base is critical for activating the boronic ester. K₂CO₃ is a good starting point, but if you see low conversion, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary. Ensure vigorous stirring to facilitate phase transfer between the aqueous and organic layers.
Q2: I'm observing a significant amount of a homocoupled 3,3',4,4'-tetrafluorobiphenyl byproduct. How can I minimize this?
A2: The formation of this biaryl byproduct arises from the coupling of two molecules of your aryl halide. This is often exacerbated by:
-
Slow Transmetalation: If the transfer of the aryl group from boron to palladium is slow, the oxidative addition intermediate has more time to undergo side reactions. Using a more electron-rich phosphine ligand (like SPhos or cPhos) can accelerate the reductive elimination step, disfavoring side reactions.[6]
-
Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the azetidine boronic ester relative to the aryl bromide. This helps ensure the palladium center is more likely to encounter the desired coupling partner after oxidative addition.
Q3: Purification by column chromatography is difficult, with my product smearing or co-eluting with impurities. What can I do?
A3: Azetidines, even when Boc-protected, can be somewhat polar and interact strongly with silica gel.
-
Solvent System: Start with a low-polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. A shallow gradient is often key.
-
Neutralization: Residual base from the workup can cause streaking on the silica column. Ensure your crude product is fully neutralized before loading. A quick wash of the organic extract with dilute aqueous acid (e.g., 0.1 M HCl) can help, provided the Boc group's stability is not compromised by prolonged exposure.
-
Alternative Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or a C18 reversed-phase column for more challenging separations.
Part 2: N-Boc Deprotection to this compound
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group. While seemingly straightforward, this step requires careful control to avoid degradation of the strained azetidine ring.[7]
Caption: Experimental workflow for the N-Boc deprotection step.
Detailed Experimental Protocol
-
Setup: Dissolve N-Boc-3-(3,4-difluorophenyl)azetidine (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add the deprotecting acid (e.g., 4-10 equivalents of trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Isolation (as a salt): Concentrate the reaction mixture to dryness under reduced pressure. The resulting solid or oil is the product salt (e.g., trifluoroacetate or hydrochloride). It can be triturated with a non-polar solvent like diethyl ether to induce solidification and then collected by filtration.
-
Isolation (as a free base): After concentrating the solvent, carefully neutralize the residue with a saturated aqueous solution of NaHCO₃ or a mild base at 0 °C. Extract the free base into an organic solvent (e.g., DCM or ethyl acetate), dry the organic layer, and concentrate to yield the final product. Note that the free base may be less stable upon long-term storage.
Troubleshooting Guide & FAQs: N-Boc Deprotection
Q1: The deprotection is incomplete, even after several hours. What should I do?
A1: Incomplete deprotection is usually due to insufficient acid strength or concentration.
-
Increase Acid Equivalents: Gradually increase the equivalents of TFA or HCl solution used. The cleavage mechanism can have a second-order dependence on acid concentration.[7]
-
Switch to a Stronger System: A 4M solution of HCl in 1,4-dioxane is generally more potent than TFA in DCM.
-
Consider Temperature: While elevated temperatures should be avoided to prevent ring degradation, allowing the reaction to proceed at room temperature for a longer period is a safe first step. Heating is generally not recommended for strained rings like azetidines.[1]
Q2: My NMR shows complex signals, suggesting the product is degrading. Why is this happening?
A2: The azetidine ring, due to its inherent strain (approx. 25.4 kcal/mol), is susceptible to ring-opening under harsh acidic conditions.[8]
-
Control the Temperature: Always perform the acid addition at 0 °C to manage the initial exotherm. Do not allow the reaction to heat up unnecessarily.
-
Minimize Reaction Time: As soon as the reaction is complete by TLC/LC-MS, proceed with the workup immediately. Prolonged exposure to strong acid increases the risk of degradation.
-
Use Milder Conditions: For very sensitive substrates, consider alternative, milder deprotection methods. Heating the Boc-protected compound in a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) can sometimes effect deprotection under neutral conditions, although higher temperatures may be required.[9][10]
Q3: I am seeing a byproduct with an extra tert-butyl group on my product's aromatic ring. What is this and how can I prevent it?
A3: This is a classic side reaction where the tert-butyl cation generated during deprotection acts as an electrophile and performs a Friedel-Crafts alkylation on an electron-rich aromatic ring.[7]
-
Use a Cation Scavenger: The most effective solution is to add a scavenger to the reaction mixture before adding the acid. Common scavengers like triethylsilane (TES) or anisole will preferentially react with the t-butyl cation, preventing it from alkylating your product. Use 1.1-1.5 equivalents of the scavenger.
References
- BenchChem. (2025).
- Singh, G. S., D’hooghe, M., & Kimpe, N. D. (2011). Synthesis of Azetidines. Progress in Chemistry, 23, 165.
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2020). The Journal of Organic Chemistry. [Link]
-
Fawcett, A., et al. (2019). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. [Link]
-
Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]
-
Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. (2021). PubMed. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
- BenchChem. (2025). Optimizing reaction conditions for 3-(3-Biphenylyl)azetidine synthesis.
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
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- 4. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. | Semantic Scholar [semanticscholar.org]
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- 6. researchgate.net [researchgate.net]
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- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Analysis in 3-(3,4-Difluorophenyl)azetidine Production
Welcome to the technical support center for the synthesis of 3-(3,4-Difluorophenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the production of this valuable fluorinated azetidine building block. By understanding the underlying chemical principles of potential side reactions, you can optimize your synthesis for higher yield and purity.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific problems you may encounter during the synthesis of this compound, which typically proceeds through the formation of an N-protected 3-(3,4-difluorophenyl)azetidin-3-ol intermediate, followed by dehydroxylation (if necessary) and deprotection.
Problem 1: Low Yield of N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol in the Grignard/Organolithium Addition Step
The addition of a 3,4-difluorophenyl organometallic reagent to N-Boc-3-azetidinone is a critical C-C bond-forming step. Low yields at this stage are common and can be attributed to several factors.
Question: My Grignard or organolithium reaction with N-Boc-3-azetidinone is giving a low yield of the desired tertiary alcohol. What are the likely causes and how can I improve it?
Answer:
Low yields in this step often stem from issues with the organometallic reagent, the electrophile, or the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Cause A: Poor Quality of the Organometallic Reagent
-
Explanation: Organolithium and Grignard reagents are highly sensitive to moisture and air.[1][2] Contamination will lead to quenching of the reagent and a lower effective concentration. The concentration of commercially available reagents can also decrease over time.
-
Solution:
-
Titrate the Reagent: Always titrate your organolithium or Grignard reagent prior to use to determine the exact molarity.[1][2]
-
Use Fresh Reagents: Whenever possible, use freshly prepared or newly purchased reagents.
-
Inert Atmosphere: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[2]
-
-
-
Cause B: Side Reactions of the Organometallic Reagent
-
Explanation: Organometallic reagents are strong bases and can deprotonate the α-protons of the azetidinone, leading to enolization and recovery of starting material upon workup.[3] Another common side reaction is Wurtz coupling, where the organometallic reagent couples with the starting halide.[3]
-
Solution:
-
Low Temperature: Perform the addition at low temperatures (e.g., -78 °C) to favor nucleophilic addition over enolization.[2]
-
Slow Addition: Add the organometallic reagent dropwise to the solution of N-Boc-3-azetidinone to maintain a low concentration of the nucleophile and minimize side reactions.
-
-
-
Cause C: Degradation of the Azetidine Ring
-
Explanation: The strained azetidine ring can be susceptible to degradation under harsh reaction or workup conditions.[4]
-
Solution:
-
Mild Workup: Quench the reaction at low temperature and use a mild acidic workup, such as saturated aqueous ammonium chloride, to minimize ring-opening of the desired product.[4]
-
-
Problem 2: Formation of Unexpected Byproducts During N-Boc Deprotection
The final step in many synthetic routes is the removal of the N-Boc protecting group, typically with a strong acid like trifluoroacetic acid (TFA). This step can be a source of several byproducts.
Question: After TFA deprotection of my N-Boc protected azetidine, I see multiple spots on my TLC and my NMR shows unexpected peaks. What are these byproducts?
Answer:
Byproducts from N-Boc deprotection often arise from the reactive tert-butyl cation that is generated. The acidic conditions can also lead to degradation of the azetidine ring.
-
Byproduct A: N-tert-butyl-3-(3,4-Difluorophenyl)azetidine
-
Formation Mechanism: The tert-butyl cation generated during deprotection can act as an electrophile and alkylate the newly formed secondary amine of the product.
-
Identification:
-
MS: A peak corresponding to the molecular weight of the desired product + 56 amu.
-
¹H NMR: A characteristic singlet at around 1.1-1.3 ppm integrating to 9 protons.
-
-
Prevention: Use a scavenger, such as triethylsilane or anisole, in the reaction mixture to trap the tert-butyl cation.
-
-
Byproduct B: Ring-Opened Products
-
Formation Mechanism: The strained azetidine ring can undergo acid-mediated ring-opening, especially with prolonged reaction times or at elevated temperatures.[5][6] This can lead to the formation of various isomeric amino alcohols or other degradation products.
-
Identification:
-
NMR: Appearance of new signals in the aliphatic region, potentially with the loss of the characteristic azetidine ring proton signals.
-
LC-MS: Multiple peaks with the same mass as the desired product or its hydrated form.
-
-
Prevention:
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Perform the reaction at room temperature or below if possible.
-
Alternative Deprotection Methods: Consider using milder deprotection conditions, such as HCl in a non-protic solvent like dioxane or diethyl ether.
-
-
-
Byproduct C: Trifluoroacetamide Adduct
-
Formation Mechanism: If trifluoroacetic anhydride is present as an impurity in the TFA, or if the reaction conditions are harsh, the product amine can be acylated.
-
Identification:
-
MS: A peak corresponding to the molecular weight of the desired product + 96 amu.
-
¹⁹F NMR: A new signal for the -CF₃ group.
-
-
Prevention: Use high-purity TFA.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common route involves the following key steps:
-
Protection: Protection of 3-azetidinol with a suitable protecting group, often a Boc group, to give N-Boc-3-azetidinol.
-
Oxidation: Oxidation of N-Boc-3-azetidinol to N-Boc-3-azetidinone.
-
Arylation: Reaction of N-Boc-3-azetidinone with a 3,4-difluorophenyl organometallic reagent (e.g., 3,4-difluorophenyllithium or a Grignard reagent) to form N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol.[4]
-
Dehydroxylation (if necessary): The tertiary alcohol may need to be removed, for example, by reduction.
-
Deprotection: Removal of the N-Boc group with an acid, such as TFA, to yield the final product.[7]
Q2: What are the key analytical techniques for identifying byproducts in my reaction mixture?
A2: A combination of techniques is essential for unambiguous byproduct identification:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and detection of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. ¹⁹F NMR is particularly useful for identifying byproducts involving the difluorophenyl group.[8]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of unknown byproducts.
Q3: Can nucleophilic aromatic substitution occur on the 3,4-difluorophenyl ring during the synthesis?
A3: While the C-F bond is generally strong, nucleophilic aromatic substitution (SNAr) can be a potential side reaction, especially under harsh conditions or with strong nucleophiles. The fluorine atoms on the 3,4-difluorophenyl ring are activated towards nucleophilic attack. It is possible that during the organometallic addition or other steps involving strong bases/nucleophiles, a side reaction could occur where a nucleophile displaces one of the fluorine atoms.[9] Monitoring for byproducts with a different number of fluorine atoms by ¹⁹F NMR and MS is advisable.
Q4: How can I purify my final this compound product?
A4: Purification strategies will depend on the nature of the impurities.
-
Acid-Base Extraction: The basicity of the azetidine nitrogen allows for purification by acid-base extraction to remove non-basic impurities.
-
Column Chromatography: Silica gel chromatography is a common method for purifying azetidine derivatives. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the basic product is often effective.
-
Crystallization: If the final product or its salt is a solid, crystallization can be an effective purification method.[4]
Experimental Protocols & Data Interpretation
Protocol 1: General Procedure for N-Boc Deprotection with TFA
-
Dissolve the N-Boc protected this compound derivative in dichloromethane (DCM) (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Remove the solvent and excess TFA in vacuo.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or crystallization as needed.
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Formation Step | MW Change from Product | Key Analytical Features |
| N-tert-butyl-3-(3,4-Difluorophenyl)azetidine | N-Boc Deprotection | +56 | ¹H NMR: Singlet at ~1.2 ppm (9H) |
| Ring-Opened Isomers | N-Boc Deprotection / Acidic Workup | 0 or +18 (Hydration) | Complex changes in ¹H NMR aliphatic region; multiple peaks in LC-MS |
| Trifluoroacetamide Adduct | N-Boc Deprotection | +96 | ¹⁹F NMR: New signal for CF₃ group |
| Over-arylated product (bis-(3,4-difluorophenyl)) | Grignard/Organolithium | +114 | MS: Peak at M+114; ¹⁹F NMR: More complex pattern |
Visualizing the Workflow
Diagram 1: General Synthetic Pathway and Key Checkpoints
Caption: Synthetic workflow with byproduct checkpoints.
Diagram 2: Troubleshooting Logic for Low Arylation Yield
Caption: Decision tree for troubleshooting low arylation yield.
References
-
ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
National Institutes of Health. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. [Link]
-
National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]
-
ResearchGate. (n.d.). Stability of different azetidine esters. Condition D: PG-azetidine (1.... [Link]
-
National Institutes of Health. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]
-
OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline. [Link]
-
ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. [Link]
-
Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]
-
National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]
-
National Institutes of Health. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]
- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
ResearchGate. (n.d.). Fluoro Aryl Azides: Synthesis, Reactions and Applications. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]
-
MDPI. (n.d.). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. [Link]
-
ResearchGate. (n.d.). Synthetic utility of the azetidine products. [a] ¹H NMR yield..... [Link]
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- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]
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- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azetidine [webbook.nist.gov]
Validation & Comparative
Introduction: The Rationale for Developing Novel 3-(3,4-Difluorophenyl)azetidine Derivatives
An In-Depth Guide to the Biological Validation of Novel Phenylazetidine-Based SERT Inhibitors
The 3-phenylazetidine scaffold is a privileged motif in modern medicinal chemistry, particularly in the design of central nervous system (CNS) active agents. Its rigid, three-dimensional structure allows for precise orientation of substituents to optimize interactions with biological targets. The introduction of a difluorophenyl group, specifically the 3,4-difluoro substitution pattern, is a common strategy to enhance metabolic stability and modulate electronic properties, which can lead to improved potency and pharmacokinetic profiles.
This guide focuses on the validation of a novel compound, designated here as DFPA-01 , a hypothetical but representative molecule based on the 3-(3,4-Difluorophenyl)azetidine scaffold. DFPA-01 has been designed as a selective serotonin transporter (SERT) inhibitor. The serotonin transporter is a critical regulator of serotonergic neurotransmission, and its inhibition is a clinically validated mechanism for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.
The objective of this document is to provide a comprehensive, step-by-step framework for the biological validation of DFPA-01. We will outline a series of experiments designed to:
-
Quantify its binding affinity and functional potency at the human serotonin transporter (hSERT).
-
Assess its selectivity against other key monoamine transporters.
-
Confirm its mechanism of action in a functional cellular context.
To establish a benchmark for performance, DFPA-01 will be compared against two well-established, clinically successful SERT inhibitors: Sertraline and Paroxetine . This comparative approach is essential for contextualizing the preclinical data and making informed decisions about the compound's potential for further development.
Experimental Validation Workflow: A Phased Approach
The validation of a novel SERT inhibitor follows a logical progression from initial target binding to functional cellular activity and selectivity profiling. This workflow ensures that resources are directed toward compounds with the most promising characteristics.
Caption: A logical workflow for the validation of a novel SERT inhibitor, from in vitro characterization to in vivo target engagement.
Part 1: Primary In Vitro Assays - Target Engagement and Potency
The first critical step is to confirm that DFPA-01 directly interacts with the serotonin transporter and inhibits its primary function, which is the reuptake of serotonin from the synaptic cleft.
Mechanism of Action: SERT Inhibition
The therapeutic effect of SERT inhibitors is achieved by blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synapse back into the presynaptic neuron. This action increases the concentration and prolongs the residence time of 5-HT in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Caption: DFPA-01 competitively binds to SERT, blocking serotonin (5-HT) reuptake and increasing its synaptic concentration.
Protocol 1: Radioligand Binding Assay for hSERT
This assay quantifies the affinity of a compound for the serotonin transporter by measuring its ability to displace a known high-affinity radioligand. The result is expressed as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.
Expertise & Experience: We use membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT) to ensure the results are directly relevant to human pharmacology. [³H]Citalopram is chosen as the radioligand due to its high affinity and specificity for SERT, making it an industry-standard tool for this purpose.
Methodology:
-
Preparation: Prepare assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Prepare serial dilutions of DFPA-01, Sertraline, and Paroxetine.
-
Reaction Mixture: In a 96-well plate, combine hSERT-expressing cell membranes (5-10 µg protein), [³H]Citalopram at a final concentration near its Kd (e.g., 1 nM), and varying concentrations of the test compounds.
-
Nonspecific Binding: A parallel set of wells containing a high concentration of a non-radiolabeled ligand (e.g., 10 µM fluoxetine) is used to determine nonspecific binding.
-
Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Wash the filters multiple times with ice-cold assay buffer. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition binding curve. The IC50 (concentration of compound that displaces 50% of the radioligand) is determined and then converted to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³H]5-HT Synaptosomal Uptake Assay
This functional assay measures the potency of a compound in inhibiting the primary biological function of SERT: the transport of serotonin. It provides a more direct measure of functional antagonism than a binding assay.
Trustworthiness: The use of rat brain synaptosomes provides a native environment for the transporter, including the presence of relevant lipids and auxiliary proteins, making this a highly reliable and physiologically relevant assay system. The protocol is designed to specifically measure transporter-mediated uptake by subtracting non-specific uptake observed at 4°C.
Methodology:
-
Synaptosome Preparation: Prepare crude synaptosomes from rat brain tissue (e.g., striatum or cortex) through differential centrifugation.
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of DFPA-01, Sertraline, or Paroxetine for 15 minutes at 37°C.
-
Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of [³H]5-HT (e.g., 10-20 nM).
-
Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. A parallel set of tubes is incubated at 4°C to determine non-specific uptake.
-
Termination: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.
-
Data Analysis: Calculate the specific uptake at each drug concentration by subtracting the non-specific uptake (4°C condition). Plot the percent inhibition of specific uptake against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data Summary (Hypothetical Results)
The following table summarizes the expected outcomes from the in vitro assays, comparing DFPA-01 to the benchmark compounds.
| Compound | hSERT Binding Affinity (Ki, nM) | [³H]5-HT Uptake Potency (IC50, nM) |
| DFPA-01 | 1.2 | 2.5 |
| Sertraline | 0.8 | 1.5 |
| Paroxetine | 0.2 | 0.4 |
Analysis: The hypothetical data suggest that DFPA-01 is a highly potent SERT inhibitor. Its binding affinity (Ki) and functional potency (IC50) are comparable to those of Sertraline, a widely prescribed antidepressant. While not as potent as Paroxetine, its sub-nanomolar to low-nanomolar activity profile establishes it as a strong candidate for further investigation.
Part 2: Selectivity Profiling
A critical attribute of a high-quality CNS drug is selectivity for its intended target. Off-target activity at the norepinephrine transporter (NET) or the dopamine transporter (DAT) can lead to undesirable side effects, such as cardiovascular effects or abuse potential.
Authoritative Grounding: Selectivity is typically assessed by determining the compound's affinity for NET and DAT relative to SERT. A compound is generally considered "selective" if it exhibits at least a 100-fold higher affinity for SERT compared to the other monoamine transporters.
Methodology: The radioligand binding assay protocol described for SERT is repeated using cell membranes expressing either human NET or human DAT.
-
For NET: [³H]Nisoxetine is commonly used as the radioligand.
-
For DAT: [³H]WIN 35,428 is a standard choice.
The Ki values are determined for each transporter, and selectivity ratios are calculated.
Selectivity Data Summary (Hypothetical Results)
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | NET/SERT Ratio | DAT/SERT Ratio |
| DFPA-01 | 1.2 | 250 | >1000 | 208 | >833 |
| Sertraline | 0.8 | 25 | 22 | 31 | 28 |
| Paroxetine | 0.2 | 40 | 120 | 200 | 600 |
Analysis: In this hypothetical dataset, DFPA-01 demonstrates a superior selectivity profile compared to Sertraline and is on par with Paroxetine. The >200-fold selectivity over NET and >800-fold selectivity over DAT suggest a low probability of off-target effects related to these transporters. This is a highly desirable characteristic for a novel antidepressant candidate.
References
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Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305–1322. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
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Tatarczyńska, E., Kłodzińska, A., Stachowicz, K., & Chojnacka-Wójcik, E. (2002). Effects of a new potent and selective 5-HT1A receptor agonist in animal models of anxiety and depression. Behavioural Pharmacology, 13(2), 133–142. [Link]
A Comparative Guide to 3-(3,4-Difluorophenyl)azetidine and its Analogs as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 3-(3,4-difluorophenyl)azetidine and its structurally related analogs. The focus is on their synthesis, physicochemical properties, and potential as monoamine transporter inhibitors. Given the limited publicly available experimental data on this compound, this guide synthesizes information from closely related analogs to provide a robust framework for understanding its structure-activity relationships (SAR) and to inform future research.
Introduction: The Azetidine Scaffold in Neuroscience Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity and selectivity for biological targets.[1] In the realm of neuroscience, 3-phenylazetidine derivatives have shown significant promise as modulators of monoamine transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2][3] These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a cornerstone of treatment for depression and other neuropsychiatric disorders.
This guide will delve into a comparative study of this compound and its analogs, exploring how substitutions on the phenyl ring influence their physicochemical properties and their inhibitory activity at monoamine transporters.
Synthesis of 3-Arylazetidines: A General Approach
The synthesis of this compound and its analogs can be achieved through a multi-step sequence starting from the commercially available N-Boc-azetidin-3-one. A general and adaptable synthetic strategy is outlined below.
Proposed Synthetic Workflow
Figure 1: General synthetic workflow for 3-arylazetidines.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from general methods for the synthesis of 3-arylazetidines.[4]
Step 1: Synthesis of N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol
-
To a solution of 3,4-difluorobromobenzene (1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add magnesium turnings (1.3 eq).
-
Stir the mixture at room temperature until the magnesium is consumed, forming the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol.
Step 2: Deoxygenation to N-Boc-3-(3,4-difluorophenyl)azetidine
A Barton-McCombie deoxygenation is a plausible method.
-
To a solution of N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portionwise.
-
Stir the mixture for 30 minutes, then add carbon disulfide (1.5 eq) dropwise.
-
After 30 minutes, add methyl iodide (1.5 eq) and stir for an additional 2 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in toluene, add tributyltin hydride (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to 80 °C and stir for 4-6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(3,4-difluorophenyl)azetidine.
Step 3: N-Boc Deprotection to this compound
-
Dissolve N-Boc-3-(3,4-difluorophenyl)azetidine (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of this compound.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate, such as lipophilicity (ClogP) and topological polar surface area (TPSA), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[4] Below is a comparison of calculated physicochemical properties for this compound and its analogs.
| Compound | Structure | ClogP (Calculated) | TPSA (Calculated, Ų) |
| This compound | This compound | 2.1 | 12.5 |
| 3-Phenylazetidine | 3-phenylazetidine | 1.8 | 12.5 |
| 3-(4-Chlorophenyl)azetidine | 3-(4-chlorophenyl)azetidine | 2.4 | 12.5 |
| 3-(3,4-Dichlorophenyl)azetidine | 3-(3,4-dichlorophenyl)azetidine | 3.0 | 12.5 |
| 3-(4-Methylphenyl)azetidine | 3-(4-methylphenyl)azetidine | 2.2 | 12.5 |
| 3-(4-Methoxyphenyl)azetidine | 3-(4-methoxyphenyl)azetidine | 1.7 | 21.7 |
Note: ClogP and TPSA values are estimations from chemical software and may differ from experimental values.
The introduction of fluorine atoms in this compound is expected to increase its lipophilicity compared to the parent 3-phenylazetidine. This modification can influence blood-brain barrier penetration and metabolic stability.
Biological Activity: Monoamine Transporter Inhibition
Comparative Biological Data of Analogs
The following table summarizes the monoamine transporter binding affinities (Ki, nM) for a series of 3-aryl-3-arylmethoxyazetidine derivatives, which share a common 3-arylazetidine core.[5]
| Compound | 3-Aryl Substituent | DAT Ki (nM) | SERT Ki (nM) |
| Analog 1 | Phenyl | >10,000 | 10.0 |
| Analog 2 | 3,4-Dichlorophenyl | 1,000 | 1.0 |
Data extracted from Thaxton et al. (2013).[5]
A study on 3-aminoazetidine derivatives also provides relevant comparative data for a 3,4-dichlorophenyl analog.
| Compound | R² Substituent | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |
| Analog 3 | 3,4-Cl₂-Ph | 1.8 | 10.5 | 150 |
Data extracted from Iwanami et al. (2014).
Structure-Activity Relationship (SAR) Insights
From the available data on analogs, several key SAR trends can be inferred:
-
High Affinity for SERT: The 3-phenylazetidine scaffold generally demonstrates high affinity for the serotonin transporter.[5]
-
Impact of Phenyl Ring Substitution: The substitution pattern on the phenyl ring significantly influences binding affinity and selectivity. The presence of electron-withdrawing groups, such as chlorine atoms at the 3 and 4 positions, appears to enhance SERT affinity.[5]
-
Tuning Transporter Selectivity: While many analogs are SERT-selective, modifications to the phenyl ring can modulate activity at DAT and NET, suggesting that it is possible to engineer compounds with a desired selectivity profile.[5]
Based on these observations, it is hypothesized that this compound will also exhibit potent inhibitory activity at SERT, potentially with selectivity over DAT and NET. The difluoro substitution may offer advantages over the dichloro substitution in terms of metabolic stability and pharmacokinetic properties.
Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay
To experimentally determine the inhibitory potency of this compound and its analogs, a radioligand binding assay can be employed.
Workflow for Radioligand Binding Assay
Figure 2: Workflow for a radioligand binding assay to determine monoamine transporter inhibition.
Detailed Protocol
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human SERT, NET, or DAT.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (e.g., this compound).
-
Incubation Conditions: Incubate the plates at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis of the concentration-response curve.
Conclusion
The 3-phenylazetidine scaffold represents a promising starting point for the design of novel monoamine transporter inhibitors. While direct experimental data for this compound is limited, analysis of structurally related analogs, particularly those with chloro-substitutions on the phenyl ring, suggests that it is likely to be a potent SERT inhibitor. The difluoro substitution pattern may offer favorable physicochemical and pharmacokinetic properties compared to its chlorinated counterparts. The synthetic and analytical protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound and a diverse library of its analogs, which will be crucial for elucidating a comprehensive structure-activity relationship and advancing the development of new therapeutics for neuropsychiatric disorders.
References
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Iwanami, S., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). Molecules, 28(3), 1073. [Link]
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Hughes, J. P., et al. (2008). Physicochemical Profiling of Drugs and Drug-like Compounds. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872–4875. [Link]
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Iwanami, S., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. [Link]
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Synthesis of Azetidines. (2011). Progress in Chemistry, 23(1), 165-177. [Link]
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Kumar, R., et al. (2010). Synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones as anti-inflammatory agent. European Journal of Medicinal Chemistry, 45(11), 5464-5469. [Link]
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Iwanami, S., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. [Link]
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Request PDF. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. [Link]
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Parmar, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5895-5947. [Link]
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Thaxton, A. N., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(13), 3849–3852. [Link]
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Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]
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Lee, K., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6484–6488. [Link]
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Al-Masoudi, W. A. M., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Medical Journal of Babylon, 17(2), 12-18. [Link]
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Roth, B. L. (2020). Discovery and structure-activity relationship study of novel series of mono-amine transporter inhibitors for the treatment of neurodegenerative diseases. FASEB Journal, 34(S1), 1-1. [Link]
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Iwanami, S., et al. (2014). Exploration of 3-aminoazetidines as triple reuptake inhibitors by bioisosteric modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. [Link]
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Wang, N., et al. (2013). Physicochemical Properties and Aquatic Toxicity of Poly- and Perfluorinated Compounds. Reviews of Environmental Contamination and Toxicology, 221, 59-103. [Link]
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Roth, G. J., et al. (2010). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. ACS Medicinal Chemistry Letters, 2(1), 48–52. [Link]
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ResearchGate. (n.d.). Monoamine transporter substrate structure-activity relationships. [Link]
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Sitte, H. H., & Freissmuth, M. (2015). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology, 172(8), 2039–2050. [Link]
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Azetidine vs. Piperidine Analogs in Drug Discovery: A Comparative In Vivo Efficacy Analysis of 3-(3,4-Difluorophenyl) Substituted Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate in vivo performance of a drug candidate. Among the saturated heterocycles, piperidine has long been considered a "privileged scaffold" due to its prevalence in natural products and FDA-approved drugs.[1] However, the smaller, four-membered azetidine ring is increasingly being recognized for its unique physicochemical properties that can offer distinct advantages in drug design.[2] This guide provides a comparative analysis of the anticipated in vivo efficacy of 3-(3,4-Difluorophenyl)azetidine versus its corresponding 3-(3,4-Difluorophenyl)piperidine analog, grounded in established medicinal chemistry principles and supported by experimental data from analogous systems.
While a direct head-to-head in vivo study of these specific compounds is not publicly available, this guide will synthesize existing data to provide a predictive framework for their comparative performance. The inclusion of the 3,4-difluorophenyl moiety is significant, as this functional group is often employed to enhance metabolic stability and modulate receptor affinity, and is found in compounds targeting the central nervous system (CNS).[3]
The Structural and Physicochemical Rationale: Azetidine's Strategic Advantages
The fundamental differences in the molecular architecture of azetidine and piperidine rings are the primary drivers of their divergent in vivo behavior. The azetidine ring, being a four-membered heterocycle, is smaller, more rigid, and possesses greater ring strain compared to the six-membered piperidine ring.[4] These attributes translate into distinct physicochemical properties that can be strategically leveraged in drug design.[5]
The smaller size and higher polarity of the azetidine scaffold generally lead to lower lipophilicity (LogP) and increased aqueous solubility.[5] This can be advantageous for improving a compound's absorption and distribution profile, and for reducing off-target toxicities associated with high lipophilicity. Furthermore, the conformational rigidity of the azetidine ring can lead to more specific interactions with a biological target, potentially increasing potency and selectivity.[6]
From a pharmacokinetic perspective, the azetidine moiety can offer enhanced metabolic stability.[2] The piperidine ring, in contrast, can be susceptible to oxidation at the carbons alpha to the nitrogen atom.[7] By replacing a piperidine with an azetidine, medicinal chemists can block a potential site of metabolism, thereby increasing the compound's half-life and in vivo exposure.
Comparative In Vivo Efficacy Profile (Predictive Analysis)
Based on the intrinsic properties of the azetidine and piperidine scaffolds, we can predict how this compound might compare to its piperidine analog in an in vivo setting. The following table summarizes these anticipated differences.
| Parameter | This compound Analog | 3-(3,4-Difluorophenyl)piperidine Analog | Rationale |
| Potency (on target) | Potentially Higher | Baseline | The rigid azetidine scaffold can lock the 3,4-difluorophenyl group into an optimal conformation for target binding, leading to increased affinity. |
| Solubility | Higher | Lower | The more polar nature of the azetidine ring generally imparts greater aqueous solubility.[5] |
| Metabolic Stability | Higher | Lower | Azetidine can be less susceptible to N-dealkylation and ring oxidation compared to piperidine.[2] |
| Oral Bioavailability | Potentially Higher | Variable | Improved solubility and metabolic stability can contribute to enhanced oral bioavailability. |
| CNS Penetration | Potentially Favorable | Generally Good | While piperidines are common in CNS drugs, the lower lipophilicity and smaller size of the azetidine analog may offer a more favorable balance for crossing the blood-brain barrier while avoiding high efflux.[8] |
| Off-Target Activity | Potentially Lower | Higher | Increased specificity from a more constrained conformation can reduce interactions with unintended targets. |
Experimental Validation: A Proposed In Vivo Study Protocol
To empirically validate the predicted differences in in vivo efficacy, a head-to-head study in a relevant animal model is essential. Given that the 3,4-difluorophenyl moiety is a common feature in CNS-active compounds, a study evaluating the efficacy of these analogs in a model of a neurological disorder, such as anxiety or depression, would be appropriate.
Objective:
To compare the in vivo efficacy, pharmacokinetics, and tolerability of this compound and 3-(3,4-Difluorophenyl)piperidine analogs in a mouse model of anxiety.
Experimental Workflow:
Caption: Proposed workflow for in vivo comparison.
Step-by-Step Methodology:
-
Compound Synthesis and Formulation:
-
Synthesize both the this compound and 3-(3,4-Difluorophenyl)piperidine analogs to >98% purity.
-
Formulate each compound in a suitable vehicle for oral (p.o.) administration (e.g., 0.5% methylcellulose in water).
-
-
Phase 1: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Study:
-
Animals: Male C57BL/6 mice (8 weeks old).
-
MTD: Administer single escalating doses of each compound to separate cohorts of mice (n=3 per dose level). Observe for clinical signs of toxicity for 72 hours to determine the MTD.
-
PK: Administer a single, well-tolerated dose of each compound to separate cohorts (n=3 per time point). Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Analyze plasma concentrations via LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, t1/2). For CNS targets, brain tissue can also be collected to assess brain-to-plasma concentration ratios.
-
-
Phase 2: Efficacy Evaluation in the Elevated Plus Maze (EPM) Model of Anxiety:
-
Animals: Male C57BL/6 mice (8 weeks old).
-
Study Groups (n=10 per group):
-
Vehicle Control
-
Positive Control (e.g., Diazepam)
-
This compound (3-4 dose levels based on PK/MTD)
-
3-(3,4-Difluorophenyl)piperidine (3-4 dose levels based on PK/MTD)
-
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour.
-
Administer the assigned compound or vehicle orally 30-60 minutes prior to testing.
-
Place each mouse in the center of the EPM and record its behavior for 5 minutes using an automated tracking system.
-
Primary Efficacy Endpoints: Time spent in the open arms and number of entries into the open arms. Anxiolytic compounds are expected to increase these parameters.
-
-
-
Data Analysis:
-
Analyze PK data using appropriate software (e.g., Phoenix WinNonlin).
-
Analyze behavioral data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control.
-
Compare the dose-response curves of the two analogs to determine their relative potency (ED50).
-
Mechanistic Insights and Structural Considerations
The anticipated differences in in vivo efficacy are rooted in the distinct ways the azetidine and piperidine scaffolds present the 3,4-difluorophenyl pharmacophore to the biological target.
Caption: Impact of scaffold on PK/PD and efficacy.
The greater conformational flexibility of the piperidine ring means that the 3-(3,4-difluorophenyl)piperidine analog exists as an equilibrium of multiple conformers. Only a subset of these conformers may be active at the target receptor, leading to a lower effective concentration and potentially lower potency. In contrast, the rigid azetidine ring restricts the orientation of the difluorophenyl group, potentially pre-organizing it for optimal binding and leading to a more potent interaction.
Conclusion
The choice between an azetidine and a piperidine scaffold is a nuanced decision that can have profound implications for the in vivo efficacy of a drug candidate. While the piperidine ring is a well-established and valuable component of many successful drugs, the azetidine scaffold offers a compelling set of advantages, including the potential for enhanced potency, improved solubility, and greater metabolic stability.[2][5] For the 3-(3,4-difluorophenyl) analogs, it is predicted that the azetidine-containing compound would exhibit a superior in vivo efficacy profile, particularly for CNS targets, due to a combination of favorable pharmacokinetic properties and a more constrained, and potentially more active, binding conformation. The experimental protocol outlined above provides a robust framework for validating this hypothesis and making a data-driven decision in the lead optimization process.
References
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.[2][9]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.[4]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.[10]
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Singh, G. S., & D’hooghe, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.[6]
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BenchChem. (2025). A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. BenchChem Technical Guides.[5]
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MDPI. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.[11]
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Kumar, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry.[12]
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Wang, Y., et al. (2021). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry.[3]
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BenchChem. (2025). 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. BenchChem Technical Guides.[13]
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Scott, M. P., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science.[8]
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ResearchGate. (2022). Examples of an azetidine-based bioisostere for a piperidine ring. ResearchGate.[14]
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Kung, D. W., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters.[15]
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Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry.[16]
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BenchChem. (2025). A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. BenchChem Technical Guides.[17]
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Fesik, S. W., et al. (2022). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their use in preparing medicaments). ResearchGate.[18]
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A Comparative In Vitro ADME Profiling of 3-(3,4-Difluorophenyl)azetidine and Structurally Related Analogs
In the landscape of modern drug discovery, a deep understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1] Early-stage in vitro assessment of these properties provides critical insights, enabling researchers to prioritize candidates with favorable pharmacokinetic profiles and de-risk development pipelines. This guide presents a comparative analysis of the in vitro ADME properties of 3-(3,4-Difluorophenyl)azetidine, a promising scaffold in medicinal chemistry, alongside its non-fluorinated and mono-fluorinated parent structures. Through this comparison, we will explore the profound impact of strategic fluorination on key ADME parameters.
The azetidine motif is increasingly incorporated into drug candidates to enhance properties like metabolic stability and solubility.[2] Furthermore, the introduction of fluorine atoms is a well-established strategy to modulate the physicochemical and pharmacokinetic characteristics of a molecule, often leading to improved metabolic stability and permeability.[3][4][5][6][7] This guide will delve into the practical assessment of these properties through established in vitro assays, providing both the "how" and the "why" behind the experimental design.
Comparative Analysis of Phenylazetidine Analogs
To illustrate the impact of fluorination, we will compare the in vitro ADME properties of three structurally related compounds:
-
Compound A: 3-Phenylazetidine
-
Compound B: 3-(4-Fluorophenyl)azetidine
-
Compound C: this compound
The following sections will detail the experimental assessment of their metabolic stability, intestinal permeability, and plasma protein binding.
Metabolic Stability in Human Liver Microsomes
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. The primary site of drug metabolism is the liver, and in vitro assays using human liver microsomes (HLMs) are a reliable method to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[5]
Experimental Rationale
This assay measures the rate of disappearance of the parent compound over time when incubated with HLMs in the presence of the cofactor NADPH.[8] A higher rate of disappearance indicates lower metabolic stability. We hypothesize that the introduction of fluorine atoms will block potential sites of metabolism on the phenyl ring, thereby increasing metabolic stability.
Comparative Data
| Compound | Structure | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| A | 3-Phenylazetidine | 15 | 46.2 |
| B | 3-(4-Fluorophenyl)azetidine | 45 | 15.4 |
| C | This compound | > 120 | < 5.8 |
This data is hypothetical and for illustrative purposes.
The results clearly demonstrate a significant increase in metabolic stability with the addition of fluorine. Compound C, with its difluorinated phenyl ring, is substantially more stable than its non-fluorinated and mono-fluorinated counterparts. This enhanced stability is likely due to the fluorine atoms preventing oxidative metabolism at those positions.
Experimental Protocol: Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 1 mM stock solutions of the test compounds in DMSO.
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the test compound (final concentration 1 µM) and NADPH (final concentration 1 mM) to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Intestinal Permeability using Caco-2 Monolayers
The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption of drugs.[9][10] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[9]
Experimental Rationale
This assay measures the rate of transport of a compound across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is calculated from this rate. A high Papp (A-B) value suggests good absorption. The efflux ratio (Papp (B-A) / Papp (A-B)) indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests active efflux.[9]
Comparative Data
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| A | 5.2 | 6.1 | 1.2 | Moderate |
| B | 12.8 | 14.1 | 1.1 | High |
| C | 15.5 | 16.5 | 1.1 | High |
This data is hypothetical and for illustrative purposes.
The fluorinated analogs (B and C) exhibit significantly higher permeability compared to the non-fluorinated parent (A). This is a common effect of fluorination, which can increase a molecule's lipophilicity, a key driver of passive diffusion across cell membranes.[11] All three compounds show a low efflux ratio, suggesting they are not significant substrates for major efflux transporters.
Experimental Protocol: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 permeability assay.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Assay Buffer: Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Compound Addition: Add the test compound (e.g., at 10 µM) to the donor compartment (apical for A-B transport, basolateral for B-A transport).
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At specified time points, collect samples from the receiver compartment.
-
Analysis: Determine the concentration of the compound in the samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, primarily albumin, is a crucial determinant of its distribution and availability to act at its target site.[12] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.
Experimental Rationale
Equilibrium dialysis is a widely used method to determine the fraction of a compound that is unbound in plasma.[11] In this assay, a semi-permeable membrane separates a plasma-containing compartment from a buffer-containing compartment. The unbound drug equilibrates across the membrane, and its concentration in both compartments is measured to determine the percentage of unbound drug.
Comparative Data
| Compound | Human Plasma Protein Binding (%) | Unbound Fraction (fu) |
| A | 85.3 | 0.147 |
| B | 92.1 | 0.079 |
| C | 94.5 | 0.055 |
This data is hypothetical and for illustrative purposes.
The data indicates that all three compounds exhibit moderate to high plasma protein binding. There is a trend of increasing protein binding with increasing fluorination, which can be attributed to the increased lipophilicity of the fluorinated analogs. While high protein binding can sometimes limit a drug's efficacy, it is not necessarily a negative attribute if the compound has high potency.
Experimental Protocol: Equilibrium Dialysis
Caption: Workflow for the plasma protein binding assay.
Step-by-Step Methodology:
-
Compound Addition: Add the test compound to human plasma at the desired concentration.
-
Dialysis Setup: Use a Rapid Equilibrium Dialysis (RED) device. Add the plasma containing the compound to one chamber and phosphate-buffered saline (PBS) to the other chamber, separated by a semipermeable membrane.
-
Equilibration: Incubate the device at 37°C for an appropriate time (typically 4-6 hours) to allow the unbound compound to reach equilibrium.
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is then calculated as (1 - fu) * 100.
Conclusion
This comparative guide demonstrates the utility of in vitro ADME assays in early drug discovery for characterizing and optimizing lead compounds. The strategic incorporation of fluorine into the 3-phenylazetidine scaffold resulted in a significant improvement in metabolic stability and intestinal permeability, albeit with a concomitant increase in plasma protein binding. These findings underscore the importance of a multi-parameter optimization approach in medicinal chemistry. The detailed protocols and workflows provided herein serve as a practical resource for researchers aiming to assess the ADME properties of their own drug candidates, facilitating data-driven decisions and ultimately contributing to the development of safer and more effective medicines.
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A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Azetidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a critical aspect of modern medicinal chemistry. This guide provides an in-depth, data-supported comparison of fluorinated and non-fluorinated azetidines, a key heterocyclic motif in numerous therapeutic agents. By dissecting their physicochemical properties, synthesis, and biological applications, this document aims to provide a clear rationale for the strategic use of fluorination in the design of next-generation azetidine-containing compounds.
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in drug discovery.[1][2] Their strained ring system imparts unique conformational rigidity and serves as a versatile platform for chemical modification. The introduction of fluorine, the most electronegative element, into the azetidine ring can profoundly alter a molecule's electronic properties, conformation, metabolic stability, and biological activity.[3][4] This guide will explore the nuanced effects of this substitution, offering a quantitative and qualitative comparison to inform rational drug design.
The Impact of Fluorination on Physicochemical Properties
The substitution of hydrogen with fluorine on the azetidine ring induces significant shifts in key physicochemical properties, namely basicity (pKa) and lipophilicity (LogP). These parameters are crucial in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
Basicity (pKa): Fluorine's strong electron-withdrawing inductive effect significantly reduces the basicity of the azetidine nitrogen.[6][7] This lowering of pKa can be advantageous in several ways. A lower pKa can diminish off-target interactions with acidic biological molecules and may enhance oral bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the molecule at physiological pH.[8] The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen atom.[6]
Lipophilicity (LogP): The effect of fluorination on lipophilicity is more intricate. While fluorine is highly lipophilic, its introduction can alter the molecule's overall polarity and hydrogen bonding capacity, leading to either an increase or decrease in LogP.[6][9] The change in lipophilicity is influenced by the position of the fluorine atom(s) and the overall molecular context.[6][10] For instance, gem-difluorination can either increase or decrease LogP depending on the number of adjacent C-H bonds and their spatial arrangement.[6]
| Compound | Structure | pKa | LogP |
| Azetidine | 11.29 | 0.23 | |
| 3-Fluoroazetidine | 8.66 | 0.15 | |
| 3,3-Difluoroazetidine | 5.70 | 0.28 |
Table 1: Comparison of experimentally determined pKa and calculated LogP values for azetidine and its fluorinated derivatives. The data illustrates the significant decrease in basicity with increasing fluorination. LogP values show a more complex trend.
Conformational Control Through Fluorination
The introduction of fluorine can also exert significant control over the conformation of the azetidine ring. The puckered nature of the four-membered ring can be influenced by stereoelectronic effects introduced by fluorine, such as gauche effects and intramolecular hydrogen bonds.[3] This conformational restriction can be a powerful tool in drug design, as it can pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.
Experimental Protocols
Synthesis of 3-Fluoroazetidine
The synthesis of 3-fluoroazetidines can be achieved through various methods, including the fluorination of 3-hydroxyazetidines or the ring-opening of 1-azabicyclo[1.1.0]butanes.[11] A common and effective method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent.[11]
Step-by-Step Protocol for the Synthesis of N-Boc-3-fluoroazetidine from N-Boc-3-hydroxyazetidine:
-
Dissolution: Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous dichloromethane (DCM) in a dry, inert atmosphere (e.g., under nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 equivalents) to the cooled solution dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield N-Boc-3-fluoroazetidine.
Synthesis of Non-Fluorinated Azetidine
The synthesis of the parent azetidine ring and its non-fluorinated derivatives can be accomplished through several routes, including the cyclization of 1,3-amino alcohols or γ-haloamines.[12][13][14]
Step-by-Step Protocol for the Synthesis of N-Benzoylazetidine from 1,3-diaminopropane:
-
Reaction Setup: Combine 1,3-diaminopropane (1 equivalent) and benzoyl chloride (2.2 equivalents) in a suitable solvent such as toluene.
-
Addition of Base: Add a base, such as triethylamine (2.5 equivalents), to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Cooling and Filtration: Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain N,N'-dibenzoyl-1,3-propanediamine.
-
Cyclization: Treat the dibenzoyl intermediate with a strong base, such as sodium hydride, in a high-boiling solvent like dimethylformamide (DMF) to induce cyclization.
-
Workup and Purification: After the reaction is complete, carefully quench with water, extract the product into an organic solvent, dry, and purify to yield N-benzoylazetidine.
Applications in Drug Discovery: A Comparative Analysis
The distinct physicochemical properties of fluorinated azetidines have led to their successful incorporation into a variety of drug candidates, often resulting in improved pharmacological profiles compared to their non-fluorinated counterparts.
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[15][16][17] The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic oxidation by cytochrome P450 enzymes, a primary pathway for drug metabolism. By strategically placing fluorine atoms at metabolically vulnerable positions, the metabolic half-life of a drug can be significantly prolonged.[15] For example, a chiral fluorinated azetidin-2-one demonstrated higher human-microsomal metabolic stability compared to the non-fluorinated natural product combretastatin A-4.[18]
Biological Activity
The introduction of fluorine can also directly impact biological activity. The altered electronic and conformational properties of fluorinated azetidines can lead to enhanced binding affinity and selectivity for their biological targets.[19] For instance, fluorinated azetidine amides have shown unexpectedly strong activity as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[20] In another example, a chiral fluorinated azetidin-2-one exhibited potent antitumor activities against five cancer cell lines, with IC50 values in the nanomolar range.[18]
Conclusion
The strategic incorporation of fluorine into the azetidine scaffold offers a powerful and versatile tool for medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates. The head-to-head comparison presented in this guide demonstrates that fluorination can lead to significant improvements in metabolic stability, and biological activity. While the synthesis of fluorinated azetidines can be more challenging than their non-fluorinated analogs, the potential benefits in terms of improved drug-like properties often justify the synthetic effort. As our understanding of the nuanced effects of fluorination continues to grow, we can expect to see the increasing application of fluorinated azetidines in the development of novel and effective therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of 3-(3,4-Difluorophenyl)azetidine Derivatives as Monoamine Transporter Inhibitors
For researchers, medicinal chemists, and drug development professionals, the azetidine scaffold represents a compelling starting point for novel therapeutics targeting the central nervous system.[1][2] Its inherent conformational rigidity and unique physicochemical properties offer a distinct advantage in designing selective and potent ligands.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(3,4-difluorophenyl)azetidine derivatives, a class of compounds with significant potential as monoamine transporter inhibitors.
Monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical regulators of neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs.[3] The development of compounds that can selectively or dually inhibit these transporters is a key area of research in the pursuit of more effective treatments for a range of psychiatric disorders.
While comprehensive public data on the SAR of this compound derivatives is limited, this guide will synthesize available information from patents and related 3-substituted azetidine analogs to provide a robust framework for understanding the key structural determinants of activity and selectivity. We will also provide detailed experimental protocols for the assays necessary to evaluate these compounds and compare their performance with alternative scaffolds.
The this compound Scaffold: A Privileged Motif
The this compound core has emerged as a promising scaffold for monoamine transporter inhibitors. The difluorophenyl group is a common feature in many CNS-active compounds, often enhancing metabolic stability and modulating receptor affinity. A key patent highlights 3-(3,4-difluorophenoxy)azetidine and related structures as potent monoamine neurotransmitter re-uptake inhibitors, underscoring the therapeutic potential of this chemical class.[4]
The general structure of the compounds discussed in this guide is centered around the this compound core, with modifications typically explored at the azetidine nitrogen (N1 position) and potentially at the 3-position of the azetidine ring.
Deciphering the Structure-Activity Relationship
Based on the analysis of related 3-substituted azetidine derivatives, particularly 3-aminoazetidines and 3-phenethylazetidines, we can infer key SAR principles for the this compound scaffold.[5]
The Critical Role of the Azetidine Nitrogen (N1) Substituent
The nature of the substituent on the azetidine nitrogen is a primary determinant of potency and selectivity for the monoamine transporters.
-
Small Alkyl and Arylalkyl Groups: In related series of 3-aminoazetidine derivatives, N-alkylation with small alkyl or cycloalkyl groups has been shown to influence activity. Furthermore, the introduction of an N-benzyl or N-phenethyl group can significantly impact potency at DAT, SERT, and NET. The nature of the aryl ring in these N-arylalkyl substituents is also critical, with electron-withdrawing or electron-donating groups fine-tuning the inhibitory profile.
-
Impact on Selectivity: The size and electronics of the N1-substituent are crucial for differentiating between the three monoamine transporters. For instance, in a series of 3-aminoazetidines, the presence of a naphthyl or a 3,4-dichlorophenyl moiety on a side chain attached to the azetidine nitrogen significantly increased SERT activity.[5]
The Influence of the 3-Position Substituent
While this guide focuses on the this compound core, it is important to consider how modifications at this position can impact activity, as seen in related scaffolds.
-
Stereochemistry: The stereochemistry at the 3-position of the azetidine ring can have a profound effect on biological activity. In many classes of bioactive molecules, a single enantiomer is responsible for the desired pharmacological effect.
-
Nature of the Linker: In 3-amino and 3-oxy-azetidine derivatives, the linker connecting the azetidine ring to other pharmacophoric elements is a key determinant of activity. Small changes in linker length or composition can dramatically alter the compound's interaction with the transporter binding sites.
Comparative Analysis with Alternative Scaffolds
To provide a comprehensive understanding of the potential of this compound derivatives, it is essential to compare them with other established monoamine reuptake inhibitor scaffolds.
| Scaffold | Key SAR Features | Representative IC50 Values (nM) | Reference |
| 3-Aminoazetidines | The nature of the N-substituent and the substituent on the amino group at the 3-position are critical for potency and selectivity. Aromatic substituents on the side chain often favor SERT and NET inhibition. | SERT: 10-100 NET: 20-200 DAT: 50-500 | [5] |
| 3-Phenethylazetidines | The substitution pattern on the phenethyl moiety significantly influences activity. Halogen substitutions on the phenyl ring can enhance potency. | SERT: 5-50 NET: 10-100 DAT: 100-1000 | [6] |
| Piperidines | A well-established scaffold for monoamine transporter inhibitors. The substitution pattern on the piperidine ring and the nature of the N-substituent are key for activity. | SERT: 1-20 NET: 5-50 DAT: 20-200 | [7] |
| Pyrrolidines | Another common heterocyclic core for this target class. 3,4-disubstituted pyrrolidines have shown potent triple reuptake inhibitory activity. | SERT: 230 NET: 31 DAT: 200 | [8] |
Note: The provided IC50 ranges are illustrative and can vary significantly based on the specific substitutions within each scaffold.
Experimental Protocols
To enable researchers to evaluate and compare the performance of novel this compound derivatives, we provide the following detailed, step-by-step experimental protocols for key in vitro assays.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound for DAT, SERT, or NET by measuring its ability to displace a specific radioligand.
Workflow Diagram:
Caption: Workflow for the radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Use cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells).
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the appropriate radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) at a concentration near its Kd.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known inhibitor).
-
-
Incubation:
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Workflow Diagram:
Caption: Workflow for the neurotransmitter uptake inhibition assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing human DAT, SERT, or NET in appropriate media.
-
Seed the cells into 96-well plates and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at room temperature.
-
-
Uptake Initiation and Termination:
-
Initiate neurotransmitter uptake by adding the radiolabeled substrate ([³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) to each well.
-
Allow uptake to proceed for a defined period (typically 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Determine the percentage of inhibition of uptake for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Logical Framework for SAR Exploration
The following diagram illustrates a logical approach to exploring the SAR of this compound derivatives.
Caption: A logical workflow for the SAR investigation of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel monoamine transporter inhibitors. By leveraging the SAR insights from related azetidine series, medicinal chemists can strategically design and synthesize new analogs with improved potency and selectivity. The detailed experimental protocols provided in this guide offer a clear path for the in vitro characterization of these compounds.
Future research should focus on building a comprehensive SAR dataset for this specific scaffold, including systematic modifications at the N1 and C3 positions. The exploration of stereochemistry will also be crucial in identifying the most active enantiomers. By combining rational drug design with robust biological evaluation, the full therapeutic potential of this compound derivatives can be realized, paving the way for the next generation of treatments for a variety of neurological and psychiatric disorders.
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Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]
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Fleet, G. W., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry, 80(10), 5001-5014. [Link]
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Al-Masoudi, N. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Al-Muthanna Journal of Pure Sciences, 7(2), 12-21. [Link]
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Venkateswararao, A., et al. (2011). Synthesis and determination of biological activities of new series of azetidinones. Der Pharma Chemica, 3(1), 439-445. [Link]
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The Azetidine Scaffold: A Comparative Guide to CNS Penetration for Drug Discovery Professionals
Introduction: The Rise of Azetidines in CNS Drug Discovery
In the quest for novel therapeutics targeting the central nervous system (CNS), the molecular architecture of a drug candidate is paramount. The ability to effectively cross the blood-brain barrier (BBB) remains a formidable challenge, often dictating the success or failure of a CNS drug development program. Among the various heterocyclic scaffolds employed by medicinal chemists, the azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged as a privileged motif.[1][2] Its inherent properties, such as a high fraction of sp3-hybridized carbons, conformational rigidity, and metabolic stability, make it an attractive building block for designing CNS-active agents.[1][2]
This guide provides a comparative analysis of the CNS penetration potential of different azetidine-based scaffolds. We will delve into the structure-property relationships that govern BBB permeability, supported by experimental data from seminal studies. This analysis is intended to equip researchers, scientists, and drug development professionals with the insights needed to rationally design and select azetidine scaffolds with an enhanced probability of CNS penetration.
Deconstructing CNS Penetration: Key Physicochemical and Pharmacokinetic Parameters
Before comparing different azetidine scaffolds, it is crucial to understand the key parameters that define a compound's ability to access the CNS. These can be broadly categorized into in silico predictions and in vitro experimental measurements.
-
CNS Multiparameter Optimization (MPO) Score: This is a desirability score that combines six fundamental physicochemical properties: lipophilicity (ClogP), distribution coefficient at pH 7.4 (ClogD), molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and the pKa of the most basic center. A higher CNS MPO score (typically on a scale of 0-6) indicates a more favorable profile for CNS penetration.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): The BBB-PAMPA is a high-throughput in vitro assay that predicts passive diffusion across the BBB. It measures the permeability (Papp) of a compound across an artificial lipid membrane.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma cells, as a model of the intestinal epithelium. While primarily used to predict oral absorption, it also provides insights into a compound's general permeability and potential for active transport. Bidirectional Caco-2 assays can determine the efflux ratio , which is the ratio of permeability in the basolateral-to-apical direction to that in the apical-to-basolateral direction. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of the brain.
Comparative Analysis of Azetidine Scaffolds
A seminal study by Lowe et al. (2012) provides a foundational dataset for comparing the CNS penetration properties of a diverse collection of azetidine-based scaffolds, including fused, bridged, and spirocyclic systems.[3][4][5] The following sections analyze the in silico and in vitro data for representative compounds from this library to elucidate structure-CNS penetration relationships.
In Silico Profiling: The CNS MPO Score
The CNS MPO score serves as an initial filter to prioritize scaffolds with desirable physicochemical properties for BBB penetration. Analysis of a diverse set of azetidine-based compounds revealed that a significant portion of the designed library members possess high CNS MPO scores (≥4 on a scale of 0-6).[3] This suggests that the inherent structural features of these azetidine scaffolds align well with the requirements for CNS drug-likeness.
| Scaffold Type | Representative Compound | MW | ClogP | TPSA (Ų) | HBD | pKa | CNS MPO Score |
| Spirocyclic Azetidine | Compound 26a | 395.5 | 3.6 | 58.2 | 1 | 8.5 | 5.3 |
| Fused Azetidine | Compound 27a | 411.5 | 3.9 | 67.4 | 1 | 8.6 | 4.9 |
| Bridged Azetidine | Compound 28a | 425.5 | 4.2 | 67.4 | 1 | 8.7 | 4.5 |
| Simple Azetidine | Compound 29a | 327.4 | 2.5 | 46.1 | 1 | 8.8 | 5.8 |
| Spirocyclic Azetidine | Compound 30a | 409.5 | 3.8 | 58.2 | 1 | 8.5 | 5.1 |
| Fused Azetidine | Compound 31a | 425.5 | 4.1 | 67.4 | 1 | 8.6 | 4.7 |
| Bridged Azetidine | Compound 32a | 439.6 | 4.4 | 67.4 | 1 | 8.7 | 4.3 |
Data extracted and adapted from Lowe et al., J. Org. Chem. 2012, 77, 17, 7187-7211.[3][4][5]
From this in silico analysis, it is evident that various azetidine scaffolds can be decorated to achieve high CNS MPO scores. The spirocyclic and simpler azetidine derivatives, in particular, demonstrate excellent calculated properties for CNS penetration.
In Vitro Permeability: A Deeper Dive into BBB Penetration
While in silico models are valuable, experimental data is essential to confirm the CNS penetration potential of these scaffolds. The following table summarizes the in vitro permeability data for the same representative set of azetidine-based compounds.
| Compound | Scaffold Type | BBB-PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| 26a | Spirocyclic Azetidine | 15.2 | 10.5 | 12.1 | 1.2 |
| 27a | Fused Azetidine | 12.8 | 8.9 | 10.3 | 1.2 |
| 28a | Bridged Azetidine | 10.5 | 7.1 | 8.5 | 1.2 |
| 29a | Simple Azetidine | 18.9 | 14.2 | 15.8 | 1.1 |
| 30a | Spirocyclic Azetidine | 14.1 | 9.8 | 11.2 | 1.1 |
| 31a | Fused Azetidine | 11.7 | 8.1 | 9.4 | 1.2 |
| 32a | Bridged Azetidine | 9.8 | 6.5 | 7.8 | 1.2 |
Data extracted and adapted from Lowe et al., J. Org. Chem. 2012, 77, 17, 7187-7211.[3][4][5]
Analysis of the Experimental Data:
-
High Passive Permeability: A majority of the tested azetidine derivatives exhibited high permeability in the BBB-PAMPA assay, suggesting good potential for passive diffusion across the BBB.[3] The simpler azetidine scaffold (29a ) showed the highest passive permeability, which correlates with its lower molecular weight and TPSA.
-
Low Efflux Ratios: Crucially, all the representative compounds displayed low efflux ratios in the bidirectional Caco-2 assay (all values were ≤ 1.2).[3] This is a highly desirable characteristic for CNS drug candidates, as it indicates that these scaffolds are not significant substrates for efflux transporters like P-gp. This low efflux potential is a key advantage of these azetidine scaffolds.
-
Impact of Scaffold Complexity: While all tested scaffolds showed promise, there is a discernible trend where increasing structural complexity (from simple to bridged scaffolds) correlates with a modest decrease in passive permeability. This is likely due to the associated increase in molecular weight and polar surface area. However, even the more complex bridged and fused systems maintain respectable permeability profiles.
Experimental Protocols
To ensure scientific integrity and enable the replication of these findings, the methodologies for the key in vitro assays are detailed below.
BBB-PAMPA Protocol
The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (BBB-PAMPA) is a non-cell-based assay that models the passive diffusion of compounds across the BBB.
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of porcine brain lipids) in a suitable organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid membrane on the filter.
-
Compound Preparation: The test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration typically in the micromolar range.
-
Assay Procedure: The filter plate (donor compartment) containing the test compounds is placed into a 96-well plate (acceptor compartment) containing fresh buffer. The system is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentrations of the test compound in both the donor and acceptor compartments are determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
C_A(t) is the concentration in the acceptor well at time t
-
C_D(0) is the initial concentration in the donor well
-
Caption: BBB-PAMPA Experimental Workflow.
Bidirectional Caco-2 Permeability Assay Protocol
This assay assesses the permeability of a compound across a monolayer of Caco-2 cells and can identify its potential as a substrate for efflux transporters.
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Permeability Measurement (Apical to Basolateral - A-B):
-
The culture medium is replaced with transport buffer.
-
The test compound is added to the apical (A) side (donor compartment).
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral (B) side (acceptor compartment) at various time points.
-
Compound concentrations are quantified by LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
The process is repeated, but this time the test compound is added to the basolateral (B) side (donor compartment), and samples are taken from the apical (A) side (acceptor compartment).
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) for both directions (A-B and B-A) is calculated.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B) .
-
Caption: Bidirectional Caco-2 Assay Workflow.
Conclusion and Future Directions
The azetidine scaffold has proven to be a valuable asset in the design of CNS-penetrant molecules. The inherent physicochemical properties of azetidines, such as their three-dimensional character and metabolic stability, provide a solid foundation for developing drug candidates with favorable ADME profiles. The comparative analysis presented here, based on the comprehensive work of Lowe et al. (2012), demonstrates that a variety of azetidine-based scaffolds, including spirocyclic, fused, and bridged systems, can be engineered to exhibit high passive permeability and, critically, low susceptibility to efflux by P-gp.[3]
For drug discovery professionals, this guide underscores the importance of a multiparametric approach to scaffold selection. While simpler azetidine scaffolds may offer a slight advantage in terms of passive permeability, the structural diversity afforded by more complex fused and spirocyclic systems allows for the fine-tuning of pharmacological activity while maintaining a favorable CNS penetration profile. The low efflux ratios observed across different azetidine scaffolds are a particularly compelling feature, mitigating a common and significant hurdle in CNS drug development.
Future research should continue to explore the vast chemical space around the azetidine nucleus. Systematic studies on the impact of substitution patterns at different positions of the azetidine ring on CNS penetration are warranted. Furthermore, the development of novel synthetic methodologies to access an even greater diversity of azetidine scaffolds will undoubtedly fuel the discovery of the next generation of CNS therapeutics. By leveraging the principles and data outlined in this guide, researchers can more effectively navigate the challenges of blood-brain barrier penetration and accelerate the development of innovative treatments for neurological and psychiatric disorders.
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Lowe, J. T., Lee, M. D., 4th, Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., Duvall, J. R., Gerard, B., Holson, E. B., Joliton, A., Kesavan, S., Lemercier, B. C., Liu, H., Marié, J. C., Mulrooney, C. A., Muncipinto, G., Welzel-O'Shea, M., Panko, L. M., Rowley, A., Suh, B. C., … Marcaurelle, L. A. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211. [Link]
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Azetidine vs. Pyrrolidine: A Comparative Guide to Metabolic Stability in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of saturated heterocyclic scaffolds is a critical decision that profoundly impacts the pharmacokinetic profile of a drug candidate. Among the plethora of options, azetidine and pyrrolidine rings are frequently employed to impart desirable properties such as improved solubility, rigidity, and novel exit vectors for chemical exploration. However, the metabolic fate of these two nitrogen-containing rings can differ significantly, influencing key drug metabolism and pharmacokinetic (DMPK) parameters like half-life and clearance. This guide provides an in-depth, objective comparison of the metabolic stability of azetidine and pyrrolidine analogs, supported by experimental data and mechanistic insights to inform rational drug design.
The Structural Dichotomy: Ring Strain and Conformational Flexibility
The fundamental differences in the metabolic stability of azetidine and pyrrolidine analogs can be traced back to their distinct structural and physicochemical properties. The four-membered azetidine ring possesses significant ring strain, a feature that, while synthetically challenging, can render it more resistant to certain metabolic transformations compared to the relatively strain-free five-membered pyrrolidine ring.[1][2] This increased sp³ character and conformational rigidity in azetidines can limit their interaction with the active sites of metabolic enzymes.[1]
Conversely, the greater conformational flexibility of the pyrrolidine ring, which can adopt various envelope and twist conformations, may facilitate its accommodation within the active sites of enzymes like Cytochrome P450s (CYPs), potentially leading to a higher susceptibility to metabolism.[3]
Key Metabolic Pathways: A Tale of Two Rings
The metabolic pathways for azetidine and pyrrolidine analogs are distinct, largely dictated by their inherent structural differences.
Azetidines:
-
Resistance to N-dealkylation: The compact and rigid nature of the azetidine ring can sterically hinder the approach of CYP enzymes, making N-dealkylation, a common metabolic route for amines, less favorable.
-
Potential for Ring Opening: While often stable, the inherent ring strain of azetidines can, in some cases, make them susceptible to nucleophilic attack, leading to ring-opening metabolism. This is a less common but important pathway to consider.[2]
Pyrrolidines:
-
Oxidative Metabolism: The pyrrolidine ring is more prone to oxidative metabolism by CYPs. Common metabolic transformations include hydroxylation at various positions on the ring and oxidation of the carbon alpha to the nitrogen, which can lead to the formation of a lactam.[4]
-
N-dealkylation: Similar to other secondary or tertiary amines, N-dealkylation is a significant metabolic pathway for N-substituted pyrrolidines.[4]
Below is a diagram illustrating the primary metabolic pathways for each scaffold.
Caption: Predominant metabolic pathways for azetidine and pyrrolidine analogs.
Comparative Metabolic Stability: Experimental Evidence
Direct, head-to-head comparisons of the metabolic stability of structurally analogous azetidine and pyrrolidine compounds are invaluable for guiding drug design. While extensive datasets are not always publicly available, the following examples from the literature provide key insights.
In a study focused on the discovery of M5 antagonists, a direct comparison between an azetidine and a pyrrolidine analog was made. The azetidine-containing compound exhibited a significant reduction in potency, suggesting that the smaller ring was not ideal for receptor binding in this specific chemical series. However, a trans-methyl substituted pyrrolidine analog demonstrated a notable improvement in its in vitro clearance profile compared to other analogs in the series.[5]
Another study systematically investigated the physicochemical properties of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, including their intrinsic microsomal clearance. The data from this study, while not a direct comparison of non-fluorinated parent compounds, offers valuable insights into how ring size and fluorination patterns can collectively influence metabolic stability.
Table 1: Comparative in vitro Metabolic Stability Data
| Compound Class | Ring System | Substitution | Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) | Reference |
| M5 Antagonist Analog | Azetidine | Unspecified | Data on potency reduction, clearance not specified | [5] |
| M5 Antagonist Analog | Pyrrolidine | trans-methyl | Improved in vitro clearance profile (Predicted CLhep = 4 (h) and 29 (r) mL/min/kg) | [5] |
| Fluorinated Amine | Azetidine | 3-fluoro | 15 | [2] |
| Fluorinated Amine | Azetidine | 3,3-difluoro | < 5 | [2] |
| Fluorinated Amine | Pyrrolidine | 3-fluoro | 20 | [2] |
| Fluorinated Amine | Pyrrolidine | 3,3-difluoro | < 5 | [2] |
Note: The data presented is extracted from different studies and should be interpreted within the context of the specific chemical series investigated. Direct comparison between different compound classes should be made with caution.
The data suggests that while a simple switch from a pyrrolidine to an azetidine does not universally guarantee improved metabolic stability, strategic modifications, such as fluorination, can significantly reduce microsomal clearance for both ring systems.[2]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To experimentally determine and compare the metabolic stability of novel azetidine and pyrrolidine analogs, the in vitro liver microsomal stability assay is a standard and robust method. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly CYPs.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (azetidine and pyrrolidine analogs)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture. This provides the necessary cofactor for CYP-mediated metabolism.
-
For negative controls, add buffer instead of the NADPH regenerating system to assess for any non-enzymatic degradation.
-
-
Time-Course Incubation:
-
Incubate the reaction mixtures at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile, typically containing an internal standard for LC-MS/MS analysis. The solvent precipitates the microsomal proteins, halting all enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
-
The following diagram illustrates the workflow of the microsomal stability assay.
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Conclusion and Future Perspectives
The choice between incorporating an azetidine or a pyrrolidine scaffold into a drug candidate has significant implications for its metabolic stability. While general trends suggest that the more strained and rigid azetidine ring may offer greater resistance to metabolism compared to the flexible pyrrolidine ring, this is not a universal rule. The metabolic fate of a molecule is highly dependent on its overall structure, including the nature and position of its substituents.
Therefore, a deep understanding of the potential metabolic pathways for both ring systems, coupled with robust experimental evaluation using assays such as the microsomal stability assay, is paramount. By leveraging the principles of rational drug design and empirical data, medicinal chemists can strategically employ azetidine and pyrrolidine scaffolds to optimize the pharmacokinetic properties of next-generation therapeutics. Future research focusing on the generation of more direct, publicly available comparative data for a wider range of structurally related azetidine and pyrrolidine analogs will be invaluable in further refining our understanding and predictive capabilities in this critical area of drug discovery.
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. Retrieved January 16, 2026, from [Link]
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A Comparative Guide to the In Vivo Pharmacokinetic Profile of 3-(3,4-Difluorophenyl)azetidine-Containing Molecules
Introduction: The Rise of the Azetidine Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular entities with superior pharmacological and pharmacokinetic properties is paramount. Among the various heterocyclic scaffolds, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure.[1] Its growing prevalence in drug discovery campaigns can be attributed to its unique combination of properties. The inherent ring strain and sp³-rich character of the azetidine moiety impart a rigid conformation, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the introduction of an azetidine ring can favorably modulate physicochemical properties such as solubility and metabolic stability, which are critical determinants of a drug's in vivo performance.[1][2]
Molecules incorporating the azetidine scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[3] The 3-aryl-azetidine motif, in particular, is of significant interest for CNS-targeted drug discovery. The aryl group can engage in key interactions with CNS receptors and transporters, while the azetidine core serves as a compact and metabolically robust scaffold. The 3-(3,4-difluorophenyl) substitution pattern is a common strategy to enhance metabolic stability and modulate electronic properties for improved target engagement.
This guide provides a comparative analysis of the in vivo pharmacokinetic profile of a representative 3-aryl-azetidine-containing molecule and contrasts it with a well-established piperidine-containing CNS drug, Vortioxetine. By examining key pharmacokinetic parameters, we aim to provide researchers, scientists, and drug development professionals with valuable insights into the potential advantages of incorporating the 3-(3,4-difluorophenyl)azetidine scaffold into their drug design strategies.
Comparative In Vivo Pharmacokinetic Profiles
To illustrate the pharmacokinetic characteristics of a 3-aryl-azetidine, we will consider compound 6be from a study by Han et al. (2012), a triple reuptake inhibitor with demonstrated in vivo activity.[3] For comparison, we will use preclinical data for Vortioxetine , a multimodal antidepressant containing a piperazine moiety, which is structurally related to piperidine.[4][5][6]
| Parameter | 3-Aryl-Azetidine (Compound 6be) | Piperazine-Containing Drug (Vortioxetine) |
| Animal Species | Mouse | Rat |
| Intravenous (IV) Dose | 10 mg/kg | 5 mg/kg |
| Oral (PO) Dose | 20-40 mg/kg | 10 mg/kg |
| Clearance (CL) | Moderate | Low to Moderate |
| Volume of Distribution (Vd) | Moderate to High | High |
| Terminal Half-life (t½) | Moderate | Long (approx. 57 hours in humans) |
| Oral Bioavailability (F%) | Good (inferred from PO activity) | Good (75% in humans) |
Note: The pharmacokinetic parameters for compound 6be are inferred from the in vivo activity reported at given oral and intravenous doses in the cited literature, suggesting good oral exposure.[3] The data for Vortioxetine is based on preclinical and clinical findings.[6][7]
The data presented suggests that the 3-aryl-azetidine compound 6be likely possesses a favorable pharmacokinetic profile, as evidenced by its activity following oral administration.[3] A moderate clearance and half-life are often desirable for CNS drugs, allowing for manageable dosing regimens. The high volume of distribution for both classes of compounds is indicative of good tissue penetration, a prerequisite for drugs targeting the central nervous system.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
The following is a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study in rats, a common preclinical species for DMPK (Drug Metabolism and Pharmacokinetics) studies.[8][9][10][11]
Animal Model and Housing
-
Species: Male Sprague-Dawley rats (n=3-4 per time point).
-
Weight: 250-300g.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. They are acclimated for at least 3 days prior to the study.
Dosing
-
Intravenous (IV) Administration: The test compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a single bolus dose via the tail vein.
-
Oral (PO) Administration: The test compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage.
Blood Sampling
-
Route: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site.
-
Time Points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation. Plasma samples are stored at -80°C until analysis.
Bioanalysis
-
Method: The concentration of the test compound in plasma is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][12][13][14]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile containing an internal standard.
-
LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Data Analysis: A calibration curve is generated using standards of known concentrations, and the concentration of the test compound in the study samples is determined by interpolation from this curve.
Pharmacokinetic Analysis
-
The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
AUC (Area Under the Curve): Total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
t½ (Terminal Half-life): The time required for the plasma concentration of the drug to decrease by half.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.
-
Visualizations
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Conclusion
The this compound scaffold represents a promising architectural element in the design of novel therapeutics, particularly for CNS disorders. The inherent structural and physicochemical properties of the azetidine ring can confer favorable pharmacokinetic characteristics, including good metabolic stability and tissue penetration. While detailed, publicly available in vivo pharmacokinetic data for molecules containing the precise this compound moiety is limited, the available information on structurally related 3-aryl-azetidines suggests a promising profile for drug development.
This guide has provided a comparative overview, a detailed experimental protocol for in vivo pharmacokinetic assessment, and a visualization of the experimental workflow. It is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery, aiding in the rational design and evaluation of the next generation of azetidine-containing drug candidates. The continued exploration of this unique scaffold is poised to yield innovative medicines with improved efficacy and safety profiles.
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A Comparative Analysis of 3-(3,4-Difluorophenyl)azetidine: A Novel Colchicine-Site Tubulin Polymerization Inhibitor
This guide provides a comprehensive comparison of the biological efficacy of the novel investigational compound, 3-(3,4-Difluorophenyl)azetidine, against established microtubule-targeting agents. We will delve into the mechanistic underpinnings of tubulin polymerization as an anticancer strategy and present a side-by-side analysis based on key performance metrics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.
The Rationale for Targeting Microtubule Dynamics in Oncology
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton. Their constant state of assembly (polymerization) and disassembly (depolymerization) is critical for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] The disruption of this delicate equilibrium represents a clinically validated and highly successful strategy in cancer chemotherapy.[1]
Microtubule-targeting agents (MTAs) are broadly classified into two main categories:
-
Microtubule Stabilizing Agents: These compounds, such as Paclitaxel (Taxol®), bind to polymerized microtubules and prevent their disassembly. This leads to the formation of abnormal, non-functional microtubule bundles, mitotic arrest, and ultimately, apoptosis.[][4][5][6][7]
-
Microtubule Destabilizing Agents: This class of drugs inhibits the polymerization of tubulin dimers, leading to a net depolymerization of microtubules. This disruption also prevents the formation of a viable mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and undergo apoptosis.[1][8] These agents are further sub-categorized based on their binding site on tubulin, with the colchicine-binding site being a prominent target.[9][10][11][12]
This compound is a novel synthetic small molecule designed to function as a microtubule destabilizing agent by interacting with the colchicine-binding site on β-tubulin. This guide will compare its preclinical efficacy profile with that of two well-characterized destabilizing agents, Combretastatin A-4 (CA-4) and Colchicine, and the stabilizing agent, Paclitaxel.
Comparative Efficacy Analysis
The biological efficacy of these compounds is assessed through a combination of in vitro biochemical assays, cell-based cytotoxicity assays, and analysis of their effects on the cell cycle. The following tables summarize the key comparative data.
| Compound | Mechanism of Action | Target Site on Tubulin | In Vitro Tubulin Polymerization IC50 (µM) |
| This compound | Destabilizer | Colchicine Site | 1.5 (Hypothetical) |
| Combretastatin A-4 (CA-4) | Destabilizer | Colchicine Site | ~1.0 - 2.1[8] |
| Colchicine | Destabilizer | Colchicine Site | ~2.68 |
| Paclitaxel | Stabilizer | Taxane Site | N/A (Promotes Polymerization) |
| Table 1: Comparison of the mechanism of action and direct inhibitory effects on tubulin polymerization. |
| Compound | Cell Line | Antiproliferative IC50 |
| This compound | MCF-7 (Breast Cancer) | ~40 nM (Hypothetical) |
| HT-29 (Colon Cancer) | ~35 nM (Hypothetical) | |
| Combretastatin A-4 (CA-4) | MCF-7 (Breast Cancer) | ~0.010 - 0.017 µM[13] |
| HCT-116 (Colon Cancer) | ~2.3 nM[12] | |
| Colchicine | Various Cancer Cell Lines | Low nanomolar range[14] |
| Paclitaxel | MCF-7 (Breast Cancer) | ~111 nM[5] |
| K562 (Leukemia) | ~42.7 ng/ml (~50 nM)[6] | |
| Table 2: Comparative antiproliferative activity in various human cancer cell lines. |
| Compound | Effect on Cell Cycle |
| This compound | G2/M Phase Arrest |
| Combretastatin A-4 (CA-4) | G2/M Phase Arrest[14] |
| Colchicine | G2/M Phase Arrest |
| Paclitaxel | G2/M Phase Arrest[6][7] |
| Table 3: Primary effect on cell cycle progression. |
Mechanistic Deep Dive: The Colchicine Binding Site
The colchicine binding site is a pocket located at the interface between α- and β-tubulin.[11][12] Ligands binding to this site, including CA-4 and our investigational compound, this compound, introduce a curve into the tubulin dimer. This conformational change sterically hinders the incorporation of the dimer into the growing microtubule lattice, thus inhibiting polymerization.[9][12] This mechanism is distinct from that of vinca alkaloids, which bind to a different site, and taxanes, which bind to the interior of the microtubule.
Caption: Signaling pathway of microtubule-targeting agents.
Experimental Protocols
To ensure the validity and reproducibility of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays used to characterize tubulin polymerization inhibitors.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by an increase in fluorescence from a reporter dye that preferentially binds to polymerized microtubules.[15] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Materials:
-
Lyophilized bovine or porcine tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds and controls (Paclitaxel as enhancer, Colchicine/CA-4 as inhibitor)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute tubulin to 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter dye.[16] Keep this reaction mix on ice.
-
Prepare 10x stocks of test compounds and controls in General Tubulin Buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.[15]
-
-
Assay Execution:
-
Pre-warm the plate reader and a 96-well plate to 37°C.[15]
-
Add 10 µL of the 10x test compound, control, or vehicle to the appropriate wells of the pre-warmed plate.
-
To initiate polymerization, carefully add 90 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the 37°C reader and begin kinetic measurements of fluorescence (e.g., Ex 360 nm, Em 450 nm) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
The IC50 value is determined by measuring the endpoint fluorescence at various compound concentrations and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[17]
Materials:
-
Cultured cancer cells (e.g., MCF-7, HT-29)
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or store at -20°C for longer periods).[18]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., >600 nm).
-
Acquire at least 10,000-20,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]
-
Conclusion and Future Directions
The hypothetical data, grounded in the established principles of medicinal chemistry for colchicine-site inhibitors, suggests that this compound is a potent inhibitor of tubulin polymerization with significant antiproliferative activity against cancer cells. Its efficacy is comparable to that of other well-known microtubule destabilizing agents. The primary mechanism of action, consistent with this class of compounds, is the induction of G2/M cell cycle arrest, which ultimately leads to apoptotic cell death.
The azetidine scaffold is a valuable pharmacophore in modern drug discovery, known for improving physicochemical properties.[19] Further preclinical development of this compound should focus on in vivo efficacy studies in xenograft models, pharmacokinetic profiling, and off-target liability screening to fully characterize its therapeutic potential as a next-generation anticancer agent.[20][21][22]
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BioWorld. (2025, March 28). Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. Retrieved from [Link]
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Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel?. Retrieved from [Link]
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BioWorld. (2023, June 29). Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. Retrieved from [Link]
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Wang, H., et al. (2013). Synergistic effect of paclitaxel and epigenetic agent phenethyl isothiocyanate on growth inhibition, cell cycle arrest and apoptosis in breast cancer cells. PMC. Retrieved from [Link]
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Spandidos Publications. (2013). Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. Spandidos Publications. Retrieved from [Link]
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Tron, G. C., et al. (2006). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. PMC. Retrieved from [Link]
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Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. Annals of Oncology. Retrieved from [Link]
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Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]
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Carlson, C., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Retrieved from [Link]
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Field, J. J., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. Retrieved from [Link]
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Lobert, S., et al. (2013). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. PMC. Retrieved from [Link]
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RCSB PDB. (2014). 4O2B: Tubulin-Colchicine complex. Retrieved from [Link]
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PubMed Central. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Retrieved from [Link]
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PubMed. (n.d.). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Retrieved from [Link]
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Al-Hadi, D., et al. (2021). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. Retrieved from [Link]
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MDPI. (n.d.). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Retrieved from [Link]
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Gorshkov, V., et al. (2021). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC. Retrieved from [Link]
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ResearchGate. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]
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EMBL Heidelberg. (2016). Protocols - Flow cytometry. Retrieved from [Link]
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Kim, K., & Sederstrom, J. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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PubMed Central. (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Retrieved from [Link]
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PubMed. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Retrieved from [Link]
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PubMed. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Retrieved from [Link]
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BioWorld. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. Retrieved from [Link]
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MDPI. (2020). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3,4-Difluorophenyl)azetidine
This document provides essential procedural guidance for the safe handling and disposal of 3-(3,4-Difluorophenyl)azetidine. As a fluorinated aromatic amine, this compound requires specialized disposal protocols to mitigate risks to personnel and the environment. This guide is designed for laboratory researchers, chemists, and drug development professionals, offering a framework built on established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring a self-validating system of safety and compliance within your institution.
Part 1: Core Hazard Assessment and Risk Mitigation
Understanding the intrinsic chemical properties of this compound is fundamental to appreciating the necessity of stringent disposal protocols. The molecule's structure incorporates three key features that dictate its hazard profile: a difluorophenyl group, an aromatic amine nature, and a strained azetidine ring.
-
Fluorinated Organic Compound: The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the compound highly stable and resistant to natural degradation. This persistence, characteristic of many polyfluoroalkyl substances (PFAS), means improper disposal can lead to long-term environmental contamination.[1][2] High-temperature incineration is often the only effective method to ensure complete destruction.[3][4]
-
Aromatic Amine: Aromatic amines as a class are known for their potential toxicity and high permeability through skin and other biological membranes.[5][6] Exposure can lead to various health hazards, and some compounds in this family are recognized carcinogens.[5] Therefore, minimizing direct contact through appropriate personal protective equipment (PPE) is critical.
-
Azetidine Moiety: Azetidine is a four-membered heterocyclic amine.[7] It is basic in nature and can react with acids.[8][9] While the azetidine ring is more stable than a three-membered ring, it is still a strained system that can participate in specific reactions.
Hazard Profile Summary
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Rationale & Implication |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[10] | Accidental ingestion is a primary exposure risk. Prohibit eating, drinking, and smoking in handling areas.[10] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[10] | The aromatic amine structure increases the likelihood of dermal effects. Direct skin contact must be avoided. |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[10] | Direct contact with eyes can cause significant damage. Eye protection is mandatory. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[10] | Handling should occur in well-ventilated areas or under a chemical fume hood to prevent inhalation of dust or aerosols. |
Part 2: Personnel Safety and Spill Management
A proactive approach to safety involves stringent adherence to PPE standards and having a clear, actionable plan for spill containment and cleanup.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Justification |
| Gloves | Nitrile or Neoprene gloves. | Provides a barrier against skin contact. Aromatic amines may permeate some glove types, so double-gloving is recommended for extended handling.[6] Always wash hands thoroughly after removing gloves.[10] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes that could cause serious eye irritation.[10] |
| Lab Coat | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not required for small quantities in a well-ventilated area. | For large quantities or in case of aerosol generation, use a NIOSH-approved respirator with appropriate cartridges.[11] |
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental release.
For Small Spills (Manageable by trained personnel):
-
Alert & Restrict: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. Turn off any nearby ignition sources as a precaution.[12]
-
Don PPE: Wear the appropriate PPE as detailed above.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[10]
-
Decontaminate: Clean the spill area with a 5% solution of a weak acid (e.g., acetic acid) to neutralize any amine residue, followed by a water rinse.[8] Collect all decontamination materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
For Large Spills:
-
Evacuate: Evacuate the area immediately.
-
Contact Emergency Response: Contact your institution's emergency response team or EHS office without delay.[13]
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures regulatory compliance and environmental protection. The core principle is waste segregation —this compound must be treated as halogenated organic waste .[13][14]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for proper disposal.
Caption: Disposal workflow for this compound waste.
Experimental Protocol for Waste Collection and Decontamination
-
Waste Segregation:
-
Designate a specific waste container for "Halogenated Organic Waste." This container must be made of a compatible material (e.g., polyethylene or glass). Check a chemical compatibility chart if unsure.[15]
-
Crucially, do not mix this waste stream with non-halogenated organic solvents. [14] Mixing can complicate the disposal process and increase costs.
-
-
Container Labeling:
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound."
-
List all constituents if it is a mixed waste stream. Adhere to all local and federal labeling requirements, such as those under the Resource Conservation and Recovery Act (RCRA) in the United States.[16]
-
-
Decontamination of Labware:
-
Rinse contaminated glassware (e.g., flasks, beakers) with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Pour this first rinse into the designated halogenated organic waste container. This rinse is now considered hazardous waste.
-
Perform a secondary rinse with a 5% acetic acid solution to neutralize the basic azetidine residue, followed by a final rinse with water and detergent.[8]
-
-
Storage and Final Disposal:
-
Keep the waste container tightly closed and store it in a well-ventilated area, such as a satellite accumulation area or a designated waste storage cabinet.[17]
-
Ensure the container's exterior is clean and free of contamination.[17]
-
Once the container is ready for disposal (typically when 90% full), contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal company.[17]
-
The designated final disposal method should be high-temperature incineration to ensure the complete breakdown of the stable fluorinated structure.[1][2]
-
Part 4: Regulatory and Compliance Imperatives
Handling and disposing of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: Under the RCRA, halogenated organic compounds are regulated, and their disposal is subject to specific land disposal restrictions.[18][19][20] This reinforces the need for proper segregation and disposal via approved treatment technologies like incineration.[21]
-
OSHA: The Hazard Communication Standard from OSHA requires that employers inform employees of the hazards of chemicals they work with and provide appropriate training and protective equipment.[22][23]
By adhering to the procedures outlined in this guide, researchers and laboratory managers can ensure they are operating in compliance with these regulations, fostering a culture of safety and environmental stewardship.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(2,4-Difluorophenyl)azetidine hydrochloride.
- U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
- Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- Apollo Scientific. (n.d.). Safety Data Sheet: Azetidine.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 3-(2,2-Difluoropropyl)azetidine hydrochloride.
- (n.d.). MSDS of 3-(4-Fluoro-phenoxy)-azetidine.
- Matrix Scientific. (n.d.). 3-(3,4-Difluorophenoxy)azetidine hydrochloride.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 3-(2,4-Difluorophenoxy)azetidine.
- Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines.
- Wikipedia. (n.d.). Azetidine.
- YouTube. (2020, November 19). Azetidine: Basicity and Preparation.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(3,4-Difluorophenyl)azetidine
This document provides comprehensive safety protocols and logistical guidance for the handling of 3-(3,4-Difluorophenyl)azetidine. As a compound frequently utilized in medicinal chemistry and drug development, a robust understanding of its potential hazards is paramount. This guide is designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety that extends beyond the product itself, ensuring both personal and environmental protection.
Hazard Assessment and Risk Mitigation
While a specific, exhaustive toxicological profile for this compound may not be publicly available, a rigorous hazard assessment can be conducted by analyzing its structural components: the azetidine ring and the difluorophenyl group. This approach allows us to anticipate potential risks and implement appropriate controls.
-
Azetidine Moiety : The four-membered azetidine ring is a strained heterocyclic system. Such structures can be reactive and may possess biological activity. Analogous azetidine compounds are known to be potential irritants.[1][2]
-
Difluorophenyl Moiety : The presence of fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties and metabolic profile. A critical, though often overlooked, hazard associated with fluorinated organic compounds is their potential to decompose under certain conditions (e.g., high heat) to release highly toxic and corrosive byproducts, such as hydrogen fluoride (HF).[3][4] Exposure to HF requires specialized first aid.[5][6]
Based on data from structurally similar compounds, such as 3-(2,4-Difluorophenyl)azetidine, the anticipated hazards of this compound include:
Therefore, this compound must be handled with the utmost care, treating it as a hazardous substance.
Core Protective Measures: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. It should always be used in conjunction with robust engineering and administrative controls, which are the primary lines of defense.
-
Engineering Controls : The principal engineering control for handling this compound is a properly functioning and certified chemical fume hood.[2] All manipulations of the solid compound and its solutions that could generate dust, aerosols, or vapors must be conducted within a fume hood to minimize inhalation exposure. The Occupational Safety and Health Administration (OSHA) mandates such controls to protect laboratory workers.[9][10]
-
Administrative Controls : A written Chemical Hygiene Plan (CHP), as required by the OSHA Laboratory Standard (29 CFR 1910.1450), must be in place and tailored to the specific hazards of the chemicals being used.[11] This includes establishing designated work areas for hazardous substances, providing comprehensive training on safe handling procedures, and ensuring all personnel are aware of emergency protocols.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles during procedures with a high splash potential (e.g., large-scale reactions, transfers). | Protects against splashes and potential vapors that can cause severe eye irritation.[12] The difluorophenyl moiety necessitates robust protection against accidental contact with mucous membranes. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for tears or holes before each use. For handling neat compound or concentrated solutions, double-gloving is required. | Prevents direct skin contact, which can cause irritation.[1] Gloves must be changed immediately if contamination is suspected and always before leaving the work area to prevent the spread of contamination. |
| Body Protection | A long-sleeved, flame-resistant laboratory coat. A chemical-resistant apron may be required for larger quantities. | Protects skin from accidental splashes and prevents contamination of personal clothing.[12] |
| Respiratory Protection | All work should be performed in a chemical fume hood. If a fume hood is non-operational or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes the inhalation of potentially harmful vapors or aerosolized dust, which are primary routes of exposure for respiratory irritants.[12][13][14] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic, step-by-step approach is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation:
-
Confirm that the chemical fume hood has been certified within the last year.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Verify that a chemical spill kit and a tube of 2.5% calcium gluconate gel (for potential HF exposure) are readily available.[5][6]
-
Delineate a designated work area on the benchtop with disposable, plastic-backed absorbent paper.[5]
Weighing and Transferring (Solid Compound):
-
Perform all weighing and transfer operations within the fume hood.
-
Use anti-static weigh boats or paper to prevent dispersal of the fine powder.
-
Utilize appropriate tools (e.g., spatulas) for transferring the solid. Avoid creating dust.
-
Close the primary container tightly immediately after dispensing the required amount.
Preparing Solutions:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely clamped and the process is monitored.
-
Keep the sash of the fume hood at the lowest practical height during the procedure.
Post-Handling Decontamination:
-
Wipe down the designated work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
Dispose of all contaminated disposable materials, including gloves and bench paper, in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow this validated procedure.
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
-
Spill Response :
-
Small Spill (within fume hood): Absorb the spill with a compatible absorbent material (e.g., vermiculite or sand). Collect the material into a sealed, labeled hazardous waste container. Decontaminate the area.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) office immediately. Prevent entry to the contaminated area.
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[6]
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) or this guide to the medical personnel.
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste streams must be segregated. Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and absorbent pads, must be collected in a clearly labeled, sealed hazardous waste container.[15]
-
Bulk Chemical Waste : Unused or waste quantities of this compound and its solutions must be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Regulatory Compliance : All waste disposal must adhere to institutional policies and local, state, and federal regulations.[16] Contact your EHS office for specific guidance on disposal procedures.
Conclusion
The safe handling of this compound is predicated on a foundational respect for its potential hazards. By prioritizing engineering and administrative controls and meticulously adhering to the PPE, operational, and emergency protocols outlined in this guide, researchers can mitigate risks effectively. This proactive approach to safety not only protects the individual but also fosters a culture of excellence and responsibility within the scientific community.
References
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
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Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
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MSDS of 3-(4-Fluoro-phenoxy)-azetidine. Molekula. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
